1-(Azidomethyl)-4-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(azidomethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMFQIPTDUPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458633 | |
| Record name | 1-(azidomethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159979-96-1 | |
| Record name | 1-(azidomethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159979-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Utility of 1-(azidomethyl)-4-fluorobenzene in Bioconjugation and Radiochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(azidomethyl)-4-fluorobenzene and its isotopically labeled counterpart, 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, are pivotal reagents in the field of bioconjugation and medicinal chemistry. Their primary application lies in the facile introduction of a fluorinated or radiofluorinated benzyl group onto biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a particular focus on its use in the development of peptide-based positron emission tomography (PET) imaging agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its adoption in research and development.
Core Applications
The principal utility of this compound is as a versatile building block in organic synthesis and bioconjugation. The presence of the azide group allows for highly specific and efficient coupling with alkyne-functionalized molecules via the CuAAC reaction. The fluorobenzene moiety offers several advantages, including increased metabolic stability and the potential for ¹⁹F NMR studies.
The most significant application is the use of its fluorine-18 labeled analogue, 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene , as a prosthetic group for the radiolabeling of biomolecules, particularly peptides, for PET imaging.[1][2][3] PET is a highly sensitive molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes.[4] The introduction of the positron-emitting radionuclide ¹⁸F (t½ ≈ 109.7 min) into a targeting biomolecule enables the visualization and tracking of that molecule within a living organism.[4]
The aromatic fluorine in 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene is less susceptible to in vivo defluorination compared to aliphatic fluorine, leading to more stable radiotracers.[4]
Physicochemical and Reaction Data
A summary of the key physicochemical properties of this compound and the reaction parameters for its application in radiolabeling are presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃ | [5][6] |
| Molecular Weight | 151.14 g/mol | [5][6] |
| Appearance | Liquid | [2] |
| Purity | ≥95.0% - 97.0% (HPLC) | [2][6] |
| Storage Temperature | 2-8°C | [6] |
| CAS Number | 159979-96-1 | [5][6] |
Table 2: Radiosynthesis and Bioconjugation Reaction Data for 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene
| Parameter | Value | Source |
| Radiosynthesis Time | 75 min | [1][3] |
| Radiochemical Yield (decay corrected) | 34% | [1][3] |
| Conjugation Reaction Time | < 15 min | [1][3] |
| Conjugation Yield | 90% | [1][3] |
| Radiochemical Purity of Labeled Peptide | Excellent | [1][3] |
Synthesis and Experimental Protocols
Radiosynthesis of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene
The synthesis of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene is a multi-step process that begins with the production of [¹⁸F]fluoride. A representative workflow is depicted below.
Caption: Radiosynthesis workflow for 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene.
Detailed Protocol Summary:
The synthesis of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene has been reported as a four-step procedure with a total synthesis time of 75 minutes and a decay-corrected radiochemical yield of 34%.[1][3]
-
[¹⁸F]Fluoride Production and Drying: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange resin. It is then eluted and dried azeotropically.
-
Nucleophilic Radiofluorination: The dried [¹⁸F]fluoride is reacted with a suitable precursor, such as a trimethylammonium triflate derivative of 4-bromomethylbenzene, in a polar aprotic solvent at elevated temperature to produce 1-(bromomethyl)-4-[¹⁸F]fluorobenzene.[4]
-
Purification of Intermediate: The intermediate, 1-(bromomethyl)-4-[¹⁸F]fluorobenzene, is purified, often using a solid-phase extraction (SPE) cartridge.
-
Azide Exchange: The purified intermediate is then reacted with an azide source to replace the bromide with an azide group. A convenient method involves the use of a commercially available azide exchange resin (e.g., azide on Amberlite IRA-400).[4] This reaction is typically performed in DMF at room temperature and is completed within 15 minutes.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[7][8] This reaction is central to the application of this compound.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Detailed Protocol for Peptide Labeling:
The following is a representative protocol for the radiolabeling of an alkyne-functionalized peptide with 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene.
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide in a suitable solvent such as DMF.
-
Prepare a solution of a Cu(I) source. This can be Cu(I) iodide or generated in situ from Cu(II) sulfate and a reducing agent like sodium ascorbate.
-
A solution of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene in DMF is obtained from the radiosynthesis step.
-
-
Reaction Execution:
-
To the solution of the alkyne-peptide, add the Cu(I) catalyst solution and a base such as diisopropylethylamine (DIEA) if necessary.
-
Add the solution of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene.
-
The reaction mixture is stirred at room temperature. The reaction is typically complete within 15 minutes.[1][3]
-
-
Purification:
-
The reaction mixture is diluted with water and the radiolabeled peptide is purified using solid-phase extraction (e.g., a C18 Sep-Pak cartridge) followed by analytical or semi-preparative HPLC.[5]
-
Conclusion
This compound is a valuable tool for researchers in chemistry, biology, and medicine. Its ability to participate in the robust and efficient copper-catalyzed azide-alkyne cycloaddition reaction makes it an ideal reagent for the conjugation of a fluorobenzyl moiety to a wide range of molecules. The development of a rapid and efficient radiosynthesis for its ¹⁸F-labeled analogue has significantly impacted the field of PET imaging, enabling the creation of novel peptide-based radiotracers for the in vivo study of biological processes and the diagnosis of disease. The protocols and data presented in this guide are intended to support the further application of this versatile compound in scientific research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. New strategy for the preparation of clickable peptides and labeling with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C7H6FN3 | CID 11205864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(叠氮甲基)-4-氟苯 溶液 ~0.5 M in dichloromethane, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
The Role of 1-(Azidomethyl)-4-fluorobenzene in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Azidomethyl)-4-fluorobenzene has emerged as a valuable reagent in the field of click chemistry, particularly in the realm of bioconjugation and molecular imaging. Its structure, featuring a reactive azide group and a fluorinated aromatic ring, offers a unique combination of properties that are highly advantageous for applications in drug discovery and development. The azide moiety serves as a versatile handle for participating in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The presence of the fluorine atom provides a useful probe for ¹⁹F NMR studies and can be substituted with the positron-emitting isotope ¹⁸F for use in Positron Emission Tomography (PET). This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in click chemistry, complete with experimental protocols and mechanistic insights.
Core Concepts and Reactivity
This compound, also known as 4-fluorobenzyl azide, is an organic azide that readily participates in click chemistry reactions. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is prized for its high yields, mild reaction conditions, and exceptional functional group tolerance.[1]
The fluorine atom on the benzene ring is generally considered to have a minimal electronic effect on the reactivity of the azide group in CuAAC reactions.[2] However, its presence is crucial for specific applications, such as enabling the development of ¹⁸F-labeled PET imaging agents.[3][4]
Quantitative Data Summary
While specific second-order rate constants for the CuAAC reaction of this compound are not extensively reported in comparative studies, the available literature demonstrates its high efficiency through reaction yields and times. The following tables summarize key quantitative data for the synthesis and application of this reagent.
| Synthesis of [¹⁸F]this compound | |
| Parameter | Value |
| Synthesis Time | 75 minutes |
| Radiochemical Yield (decay corrected) | 34% |
| Reference | [3] |
| CuAAC Reaction Performance of [¹⁸F]this compound with an Alkyne-Neuropeptide | |
| Parameter | Value |
| Reaction Time | < 15 minutes |
| Yield | 90% |
| Reference | [3][4] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the nucleophilic substitution of a corresponding benzyl halide with an azide salt.
Materials:
-
4-Fluorobenzyl bromide (or chloride)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzyl bromide (1.0 eq) in DMF.
-
Add sodium azide (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate, if necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel if necessary.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the "click" reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and deionized water (as a 1:1 solvent mixture) or other suitable solvents (e.g., DMF, DMSO)
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours, depending on the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude 1,4-disubstituted triazole product can be purified by column chromatography on silica gel or recrystallization.
Mandatory Visualizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Workflow for the Synthesis of a [¹⁸F]-Labeled PET Imaging Agent
Caption: A generalized workflow for the synthesis of a [¹⁸F]-labeled PET imaging agent.
Conclusion
This compound is a highly effective and versatile reagent for click chemistry, offering robust performance in CuAAC reactions. Its fluorinated structure provides unique advantages for applications in PET imaging and ¹⁹F NMR-based studies. The straightforward synthesis and reliable reactivity of this compound, coupled with the well-established protocols for click chemistry, make it an invaluable tool for researchers, scientists, and drug development professionals in the creation of novel bioconjugates, imaging agents, and therapeutic candidates. The continued exploration of its applications is expected to further advance the fields of chemical biology and medicinal chemistry.
References
4-Fluorobenzyl Azide: A Bioorthogonal Reporter for Chemical Biology and Drug Development
An In-depth Technical Guide
Abstract
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. The development of chemical reporters that can be selectively and efficiently ligated to probes under physiological conditions has been a cornerstone of this field. Among these reporters, the azide has emerged as a particularly powerful functional group due to its small size, metabolic stability, and unique reactivity. This technical guide provides a comprehensive overview of 4-fluorobenzyl azide, a bioorthogonal reporter gaining traction in chemical biology and drug development. We will delve into its synthesis, reactivity in key bioorthogonal ligations—the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and provide detailed experimental protocols for its use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry for their specific applications.
Introduction to 4-Fluorobenzyl Azide
4-Fluorobenzyl azide is an aromatic azide that serves as a versatile bioorthogonal chemical reporter. The presence of the fluorine atom on the benzyl ring can subtly modulate the electronic properties of the azide, potentially influencing its reactivity in bioorthogonal reactions. Furthermore, the 18F-labeled version of this compound, 4-[18F]fluorobenzylazide, is a valuable synthon for the development of radiotracers for Positron Emission Tomography (PET) imaging, enabling the in vivo tracking of biomolecules.[1] Its small size and relative stability make it an attractive choice for labeling a wide range of biomolecules, from small molecules to large proteins and nucleic acids, without significantly perturbing their function.
Synthesis of 4-Fluorobenzyl Azide
The synthesis of 4-fluorobenzyl azide is typically achieved through a nucleophilic substitution reaction where 4-fluorobenzyl bromide is treated with sodium azide.
Experimental Protocol: Synthesis of 4-Fluorobenzyl Azide
This protocol is adapted from a general procedure for the synthesis of benzyl azides.
Materials:
-
4-Fluorobenzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzyl bromide (1.0 mmol) and sodium azide (1.5 mmol) in dimethylformamide (DMF) (5 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-fluorobenzyl azide as a colorless oil.
-
Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Bioorthogonal Reactions of 4-Fluorobenzyl Azide
4-Fluorobenzyl azide can participate in three major classes of bioorthogonal reactions: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice of reaction depends on the specific application, considering factors such as reaction kinetics, biocompatibility, and the presence of other functional groups.
Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a phosphine, typically a triarylphosphine engineered with an ortho-ester trap, to form a stable amide bond.[2] This reaction is highly chemoselective and proceeds under mild, aqueous conditions without the need for a metal catalyst.[3]
Caption: The Staudinger Ligation of 4-fluorobenzyl azide.
This is a generalized protocol for peptide ligation and would require optimization for specific substrates.
Materials:
-
Peptide with an N-terminal 4-fluorobenzyl azide group
-
Peptide with a C-terminal phosphinothioester
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC for purification and analysis
Procedure:
-
Dissolve the azide-functionalized peptide and the phosphinothioester-functionalized peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the ligated peptide product by preparative HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," is a highly efficient and regiospecific reaction between a terminal alkyne and an azide, catalyzed by copper(I), to form a stable 1,4-disubstituted-1,2,3-triazole.[3][4]
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This protocol is suitable for labeling proteins or other biomolecules in solution.
Materials:
-
4-Fluorobenzyl azide
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 10 mM in DMSO or water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
To the alkyne-modified biomolecule (final concentration 10-100 µM) in the reaction buffer, add 4-fluorobenzyl azide to a final concentration of 100-500 µM.
-
Add the copper-stabilizing ligand (TBTA or THPTA) to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Remove excess reagents and purify the labeled biomolecule using an appropriate method (e.g., size-exclusion chromatography, dialysis).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne to react with an azide.[5] The high ring strain of the cyclooctyne accelerates the reaction, obviating the need for a cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo applications.[6]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This protocol describes the labeling of a protein that has been modified to contain a 4-fluorobenzyl azide group.
Materials:
-
4-Fluorobenzyl azide-modified protein
-
DBCO-functionalized probe (e.g., DBCO-fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the 4-fluorobenzyl azide-modified protein in the reaction buffer to a final concentration of 10-50 µM.
-
Add the DBCO-functionalized probe to a final concentration of 2-10 molar equivalents relative to the protein.
-
Incubate the reaction mixture at room temperature for 1-12 hours, or at 4°C for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE with fluorescence imaging if a fluorescent probe is used).
-
Purify the labeled protein from excess probe using size-exclusion chromatography or dialysis.
Quantitative Data Summary
The reaction kinetics of 4-fluorobenzyl azide in bioorthogonal reactions are not extensively reported in the literature. However, data from closely related compounds can provide valuable insights. The electron-withdrawing nature of the fluorine atom is expected to influence the reactivity of the azide.
| Bioorthogonal Reaction | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Staudinger Ligation | Engineered Phosphine | ~0.002 - 18 | Rate is highly dependent on the phosphine structure. Perfluoroaryl azides show significantly faster kinetics.[7][8] |
| CuAAC | Terminal Alkyne | ~10² - 10³ | Generally very fast and high yielding.[9] |
| SPAAC | BCN | Not reported for 4-fluorobenzyl azide. A similar fluoroalkyl azide (PhOCF₂CF₂N₃) has a k₂ of ~0.8 M⁻¹s⁻¹.[10] | Fluorinated azides tend to react faster with electron-rich cyclooctynes like BCN.[10] |
| SPAAC | DBCO | Not reported for 4-fluorobenzyl azide. Benzyl azide has a k₂ of ~0.1 - 0.3 M⁻¹s⁻¹.[11] | The reactivity of 4-fluorobenzyl azide is expected to be in a similar range. |
Applications and Experimental Workflows
The primary application of 4-fluorobenzyl azide is as a bioorthogonal reporter for the labeling and imaging of biomolecules. It can be incorporated into biomolecules through various strategies, including metabolic labeling, enzymatic installation, or chemical conjugation to a specific site.
Metabolic Labeling of Cell Surface Glycans
One common application is the metabolic labeling of cell surface glycans with an azido sugar, followed by reaction with a probe-functionalized cyclooctyne.
Caption: Workflow for metabolic labeling and imaging of cell surface glycans.
Role in Signaling Pathways
Based on the currently available literature, 4-fluorobenzyl azide primarily serves as a bioorthogonal reporter for labeling and does not have a known role in directly probing or participating in cellular signaling pathways. Its utility lies in its ability to be chemoselectively ligated to probes that can then be used to visualize, track, or isolate biomolecules of interest, which may themselves be involved in signaling.
Conclusion
4-Fluorobenzyl azide is a valuable addition to the bioorthogonal chemistry toolbox. Its straightforward synthesis and versatile reactivity in Staudinger ligation, CuAAC, and SPAAC make it a powerful tool for a wide range of applications in chemical biology and drug development. The fluorinated benzyl group offers potential advantages in terms of modulated reactivity and the possibility of radiolabeling for in vivo imaging. As the field of bioorthogonal chemistry continues to expand, the applications of 4-fluorobenzyl azide and its derivatives are poised to grow, enabling new discoveries in our understanding of complex biological systems.
References
- 1. rsc.org [rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. thno.org [thno.org]
- 7. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 1-(azidomethyl)-4-fluorobenzene: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(azidomethyl)-4-fluorobenzene is a key bifunctional molecule increasingly utilized in biomedical research, particularly in the field of bioorthogonal chemistry and molecular imaging. Its structure incorporates a fluorinated benzene ring, offering advantages in drug design and diagnostics, and an azidomethyl group, which serves as a versatile handle for "click" chemistry reactions. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its role as a labeling agent for Positron Emission Tomography (PET).
Core Chemical and Physical Properties
This compound is a liquid at room temperature, valued for its specific chemical reactivity and physical characteristics that make it suitable for bioconjugation.[1][2] A summary of its key properties is presented in Table 1.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
| Chemical Formula | C7H6FN3 | [1][3] |
| Molecular Weight | 151.14 g/mol | [1][3] |
| CAS Number | 159979-96-1 | [1][3] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95.0% (HPLC) | [1][2] |
| Storage Temperature | 2-8°C | [4] |
| InChI Key | UEQMFQIPTDUPPJ-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=CC=C1CN=[N+]=[N-])F | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Key spectroscopic data are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR (CDCl₃, 500 MHz) | δ = 7.51 (2H, m, ArH), 7.42 (2H, m, ArH), 4.34 (2H, s, -CH₂) | [5] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ = 136.85, 131.68, 129.68, 127.48, 125.42, 125.10, 123.15, 120.98, 54.48 | [5] |
| ¹⁹F NMR (CDCl₃, 470 MHz) | δ = -62.75 | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application. A common synthetic route involves the conversion of a corresponding benzyl halide.
General Synthesis of this compound
A typical laboratory-scale synthesis involves the nucleophilic substitution of 1-(bromomethyl)-4-fluorobenzene with sodium azide.
Experimental Protocol:
-
Reactant Preparation: Dissolve 1-(bromomethyl)-4-fluorobenzene (1 mmol) in a suitable solvent such as dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN₃) (1.5 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the final product as a colorless oil.[5]
A schematic of this synthesis is presented below.
Applications in Drug Development and Research
The primary application of this compound lies in its use as a labeling agent, particularly for introducing the fluorine-18 ([¹⁸F]) isotope for PET imaging.[6][7] The presence of fluorine in drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[8][9][10]
Radiolabeling for PET Imaging
1-(azidomethyl)-4-[¹⁸F]fluorobenzene serves as a prosthetic group for the radiolabeling of biomolecules, such as peptides, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][7]
Experimental Protocol for Peptide Labeling:
-
Preparation of [¹⁸F]5: The synthesis of 1-(azidomethyl)-4-[¹⁸F]fluorobenzene ([¹⁸F]5) is a multi-step process, typically starting from a suitable precursor.[6]
-
Click Reaction Mixture: In a reaction vial, combine the alkyne-functionalized peptide, a copper(I) source (e.g., CuI), a reducing agent (e.g., sodium ascorbate), and a base (e.g., DIEA) in a suitable solvent like DMF.[6][7]
-
Addition of Radiolabeling Agent: Add the solution of 1-(azidomethyl)-4-[¹⁸F]fluorobenzene to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a short duration (e.g., 15 minutes).[6]
-
Purification: The radiolabeled peptide can be purified using solid-phase extraction (e.g., a C18 Sep-Pak cartridge) to remove unreacted components.[6]
The workflow for this labeling process is illustrated below.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard Information
| Hazard Statement | Description | Source |
| H241 | Heating may cause a fire or explosion | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H372 | Causes damage to organs through prolonged or repeated exposure | [3] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Avoid inhalation, ingestion, and contact with skin and eyes.[11]
-
Store in a cool, dry place away from heat and incompatible materials.
Conclusion
This compound is a valuable chemical tool with significant applications in drug discovery and molecular imaging. Its well-defined properties and reactivity enable the efficient labeling of biomolecules for PET, facilitating preclinical and clinical research. A thorough understanding of its synthesis, handling, and application protocols is essential for its effective and safe use in a research environment.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. achemblock.com [achemblock.com]
- 3. This compound | C7H6FN3 | CID 11205864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Discovery and synthesis of fluorinated benzyl azides
An In-depth Technical Guide on the Discovery and Synthesis of Fluorinated Benzyl Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into molecular scaffolds has become an invaluable tool for fine-tuning physicochemical and biological properties.[1][2] Fluorinated benzyl azides have emerged as a particularly powerful class of chemical probes and building blocks. These molecules synergistically combine the versatile reactivity of the azide group, most notably in bioorthogonal "click chemistry," with the unique advantages conferred by fluorine, such as enhanced metabolic stability, altered lipophilicity, and the ability to serve as a ¹⁹F NMR probe.[3][4]
The introduction of fluorine can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a key strategy in medicinal chemistry.[3] This guide provides a comprehensive overview of the primary synthetic routes to fluorinated benzyl azides, detailed experimental protocols, and a summary of their applications in research and drug development.
Core Synthetic Methodologies
The synthesis of fluorinated benzyl azides is predominantly achieved through two robust and widely applicable methods: nucleophilic substitution on a fluorinated benzyl halide and the diazotization of a fluorinated aniline followed by azidation.
Nucleophilic Substitution of Fluorinated Benzyl Halides
This method is a straightforward and highly efficient approach, operating via a classic Sₙ2 mechanism. An azide salt, typically sodium azide (NaN₃), is used to displace a halide (bromide, chloride, or iodide) from the benzylic position of a fluorinated benzyl halide. The reaction is generally performed in a polar aprotic solvent to facilitate the dissolution of the azide salt and promote the Sₙ2 pathway.[5]
General Reaction Scheme:
Caption: Sₙ2 synthesis of fluorinated benzyl azides.
Quantitative Data for Synthesis from Benzyl Halides
The following table summarizes typical reaction conditions and reported yields for the synthesis of benzyl azides, which are directly applicable to their fluorinated analogs.
| Starting Material (eq.) | Azide Source (eq.) | Solvent | Temperature | Time (h) | Yield (%) |
| Benzyl Bromide (1.0) | Sodium Azide (1.0) | DMSO | Room Temp. | Overnight | 94 |
| Benzyl Bromide (1.0) | Sodium Azide (2.0) | DMSO | Room Temp. | 5 | 99 |
| Benzyl Bromide (1.0) | Sodium Azide (1.5) | DMSO | Ambient | Overnight | 73 |
| Benzyl Bromide (1.0) | Sodium Azide (2.0) | DMF | Room Temp. | 12 | up to 99 |
Data adapted from protocols for non-fluorinated benzyl bromide, which serve as a strong baseline for fluorinated derivatives.[5]
Diazotization of Fluorinated Anilines
This classic transformation provides an alternative route, starting from readily available fluorinated anilines. The process is a two-step, one-pot procedure where the aniline is first converted to a diazonium salt using sodium nitrite under cold, acidic conditions.[6] The in situ generated diazonium salt is then treated with sodium azide to yield the desired fluorinated benzyl azide.[6] Careful temperature control is critical as diazonium salts can be unstable and potentially explosive if isolated.[6]
General Reaction Scheme:
Caption: Synthesis via diazotization of anilines.
Quantitative Data for Synthesis from Anilines
Yields for this method are generally high, though they can be influenced by the electronic properties and position of substituents on the aromatic ring.
| Aniline Derivative | Yield (%) |
| Aniline | 92 |
| 4-Methylaniline | 85 |
| 4-Methoxyaniline | 88 |
| 4-Chloroaniline | 95 |
| 4-Bromoaniline | 93 |
| 4-Nitroaniline | 98 |
Data represents typical yields for various substituted anilines using a standardized diazotization-azidation protocol.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzyl Azide from 4-Fluorobenzyl Bromide
This protocol details the nucleophilic substitution method.
Materials:
-
4-Fluorobenzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzyl bromide (1.0 eq) and sodium azide (1.5 eq) in anhydrous DMF.
-
Stir the reaction mixture vigorously at room temperature for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash sequentially with deionized water and then with brine.[5]
-
Dry the organic phase over anhydrous sodium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-fluorobenzyl azide.
-
If necessary, purify the product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Workflow for synthesis from benzyl halide.
Protocol 2: Synthesis of 4-Fluorophenyl Azide from 4-Fluoroaniline
This protocol details the diazotization-azidation method. Caution: Diazonium salts are potentially explosive; this protocol is designed for in situ generation and immediate use. Work in a well-ventilated fume hood.
Materials:
-
4-Fluoroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Diethyl ether
-
Round-bottom flask, magnetic stir bar, addition funnel, ice bath
Procedure:
-
Aniline Dissolution: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl (3.5 eq) and deionized water.[6]
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring. Maintain this temperature for the next step.[6]
-
Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water. Slowly add this solution dropwise to the cold aniline solution, ensuring the internal temperature remains below 5 °C.[6]
-
Azidation: In another beaker, dissolve sodium azide (1.2 eq) in deionized water. Cool this solution in the ice bath. Slowly add the cold sodium azide solution to the freshly prepared diazonium salt solution. Vigorous nitrogen gas evolution may be observed.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the 4-fluorophenyl azide.
Applications in Research and Drug Development
Fluorinated benzyl azides are versatile tools with significant applications.
-
Click Chemistry: These compounds are key reagents in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[3][4] The electron-withdrawing nature of fluorine can accelerate these reactions, providing a powerful method for ligating molecules in complex biological systems.[3] 3,5-bis(trifluoromethyl)benzyl azide, for instance, has been used as a key starting material in the synthesis of neurokinin-1 antagonists.[4]
-
¹⁹F NMR-Based Screening: The fluorine atom serves as an excellent probe for ¹⁹F NMR-based fragment screening against protein targets, a valuable technique in drug discovery.[3][4]
-
PET Imaging: Benzyl azides can be radiolabeled with fluorine-18 (¹⁸F) to create synthons like 4-[¹⁸F]fluorobenzylazide.[7] These radiotracers can be conjugated to targeting molecules, such as aptamers, for use in Positron Emission Tomography (PET) imaging to visualize specific cellular markers like the epidermal growth factor receptor (EGFR) in tumors.[7]
Application in CuAAC Click Chemistry:
Caption: CuAAC reaction with a fluorinated azide.
Spectroscopic Data
Characterization of benzyl azides is typically performed using standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the azide asymmetric stretch (-N=N=N) is observed around 2100 cm⁻¹.[8] The disappearance of this peak is a reliable indicator of its conversion in subsequent reactions, such as triazole formation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet for the benzylic protons (-CH₂-) typically appears around 4.3 ppm in CDCl₃.[9] Aromatic protons will appear in the range of 7.0-7.4 ppm, with splitting patterns influenced by the fluorine substituent.
-
¹³C NMR: The benzylic carbon signal is typically observed around 55 ppm in CDCl₃.[9] Carbon signals in the fluorinated aromatic ring will show coupling to the fluorine atom (C-F coupling).
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight and study fragmentation patterns.[10]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 10. Study of selected benzyl azides by UV photoelectron spectroscopy and mass spectrometry - ePrints Soton [eprints.soton.ac.uk]
An In-depth Technical Guide to 1-(Azidomethyl)-4-fluorobenzene for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key features, synthesis, and applications of 1-(azidomethyl)-4-fluorobenzene as a versatile reagent in bioconjugation. Its unique properties make it a valuable tool for the labeling and modification of a wide range of biomolecules.
Core Features and Chemical Properties
This compound, also known as 4-fluorobenzyl azide, is a bifunctional molecule that combines the highly selective reactivity of an azide group with the stability and unique properties of a fluorinated aromatic ring. The azide moiety allows for its participation in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing a rapid and efficient method for forming stable triazole linkages with alkyne-modified biomolecules.[1] The presence of the fluorine atom on the benzene ring can enhance the metabolic stability of the resulting bioconjugate and offers a handle for 19F NMR analysis.
Below is a summary of its key chemical and physical properties:
| Property | Value |
| Molecular Formula | C₇H₆FN₃ |
| Molecular Weight | 151.14 g/mol |
| Appearance | Colorless oil |
| CAS Number | 159979-96-1 |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, DCM) |
| Purity | Typically >95% |
Synthesis of this compound
The synthesis of this compound is a straightforward nucleophilic substitution reaction. A common laboratory-scale protocol is provided below.
Experimental Protocol: Synthesis from 4-Fluorobenzyl Bromide
Materials:
-
4-Fluorobenzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.
A yield of over 90% can be expected with this protocol.[2]
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound in bioconjugation is through the CuAAC reaction. This "click" reaction is highly efficient, regioselective (forming the 1,4-disubstituted triazole), and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.[1]
General Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the bioconjugation of an alkyne-modified biomolecule with this compound.
References
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-(Azidomethyl)-4-fluorobenzene: An In-depth Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This guide provides a comprehensive technical overview of the mechanism of action of 1-(azidomethyl)-4-fluorobenzene in CuAAC reactions, its practical applications, and detailed experimental considerations.
The Core Mechanism of CuAAC
The CuAAC reaction represents a significant rate acceleration of the thermal Huisgen 1,3-dipolar cycloaddition, with rate increases of up to 107 to 108 fold. This remarkable catalytic efficiency is achieved through a multi-step mechanism involving a copper(I) catalyst. While the uncatalyzed reaction often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted triazole.
The currently accepted mechanism proceeds through a dinuclear copper intermediate, as detailed in the catalytic cycle below.
Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
The key steps in the mechanism are:
-
Formation of the Copper(I)-Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper(I)-acetylide intermediate.
-
Coordination and Activation: The azide, in this case, this compound, coordinates to a second copper(I) center, forming a dinuclear copper intermediate. This brings the azide and the activated alkyne into close proximity.
-
Cycloaddition: An intramolecular cycloaddition occurs, leading to the formation of a six-membered copper-containing metallacycle.
-
Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.
The Role of the 4-Fluoro Substituent in this compound
While the CuAAC reaction is known for its tolerance of a wide range of functional groups, the electronic nature of the substituents on the azide can have a subtle influence on the reaction kinetics. The fluorine atom at the para-position of the benzene ring in this compound exerts two opposing electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the benzene ring through the sigma bond framework. This electron-withdrawing effect can make the azide group slightly more electrophilic.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring, donating electron density.
In the case of fluorine, the inductive effect generally outweighs the mesomeric effect. However, for para-substituents, the mesomeric effect can have a more pronounced influence. The overall electronic impact of the 4-fluoro group on the reactivity of the azidomethyl group is likely to be modest. The CuAAC reaction's rate-determining step is generally considered to be the cycloaddition within the copper-alkyne-azide complex, and the reaction is often not highly sensitive to the electronic properties of the azide substituent. Nevertheless, the electron-withdrawing nature of the fluoro-substituted phenyl ring may slightly enhance the rate of the cycloaddition step.
Quantitative Data
The efficiency of the CuAAC reaction with this compound is demonstrated in its application in radiolabeling for Positron Emission Tomography (PET).
| Reactants | Catalyst System | Solvent | Reaction Time | Yield | Reference |
| 1-(Azidomethyl)-4-[¹⁸F]fluorobenzene and a model alkyne-neuropeptide | Cu(I) | DMF | < 15 minutes | 90% | [1][2][3] |
Experimental Protocols
The following are representative protocols for performing a CuAAC reaction with an azide such as this compound. The specific conditions may require optimization depending on the alkyne substrate.
Protocol 1: General CuAAC Reaction in Solution
This protocol is suitable for general organic synthesis applications.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve this compound and the terminal alkyne in the chosen solvent in a reaction vessel.
-
Prepare a stock solution of copper(II) sulfate and sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 2: CuAAC for Bioconjugation
This protocol is adapted for labeling biomolecules in aqueous buffers.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
This compound (or other azide)
-
Alkyne-functionalized cargo molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Aminoguanidine (optional, to scavenge reactive oxygen species)
-
Buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare stock solutions of CuSO₄, THPTA, sodium ascorbate, and the alkyne-functionalized cargo molecule in a suitable buffer.
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne-functionalized cargo molecule in the reaction buffer.
-
Add the THPTA solution to the mixture, followed by the CuSO₄ solution. The ligand-to-copper ratio is typically 5:1.
-
If used, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The labeled biomolecule can be purified from the reaction mixture using methods such as size-exclusion chromatography, dialysis, or spin filtration.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for a CuAAC experiment and the logical relationship between the key components of the reaction.
Caption: A generalized experimental workflow for a standard CuAAC reaction.
References
Exploring the reactivity of the azidomethyl group
An In-depth Technical Guide to the Reactivity of the Azidomethyl Group
For Researchers, Scientists, and Drug Development Professionals
The azidomethyl group (-CH₂N₃) is a versatile and highly reactive functional group that has garnered significant interest across various scientific disciplines, including organic synthesis, chemical biology, and drug discovery. Its unique reactivity profile, particularly in bioorthogonal chemistry, has made it an invaluable tool for selectively modifying and labeling biomolecules in complex biological systems. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of the azidomethyl group, with a focus on quantitative data and detailed experimental protocols.
Synthesis of Azidomethyl Compounds
The introduction of the azidomethyl group into a molecule can be achieved through several synthetic strategies. The most common approach involves the nucleophilic substitution of a suitable leaving group with an azide salt.
Nucleophilic Substitution
The primary method for synthesizing azidomethyl compounds is the Sₙ2 reaction of an activated methyl halide with sodium or lithium azide.[1] This straightforward approach is widely applicable and generally high-yielding.
Key Considerations:
-
Solvent: Aprotic polar solvents like DMSO are often employed to enhance the nucleophilicity of the azide anion.[1]
-
Phase-Transfer Catalysis: In biphasic solvent systems, phase-transfer catalysts can be used to facilitate the reaction.[1]
-
Safety: Reactions involving azides can produce hydrazoic acid (HN₃), a toxic and explosive compound. Appropriate safety precautions must be taken, including working in a well-ventilated fume hood and avoiding acidic conditions.[1] The use of microflow reactors can improve the safety profile of these reactions.[1]
Dearomative Rearrangement
In specific cases, such as with electron-rich allylaryl systems, α-azidomethyl styrenes can be synthesized via a dearomative rearrangement.[2][3] This method offers an alternative route to access these compounds from natural products like safrole.[2][3]
Multi-step Continuous Flow Synthesis
For the synthesis of more complex structures like 2-(azidomethyl)oxazoles, multi-step continuous flow processes have been developed.[4] This approach involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide and subsequently sodium azide to yield the desired product.[4] Continuous flow offers advantages in terms of safety, scalability, and reaction time.[4]
Core Reactivity of the Azidomethyl Group
The reactivity of the azidomethyl group is dominated by the chemistry of the azide moiety. The most prominent reactions include cycloadditions, reductions (Staudinger reaction), and its use as a protecting group.
1,3-Dipolar Cycloaddition Reactions
The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable 1,2,3-triazoles.[5][6] This transformation is a cornerstone of "click chemistry" and has found widespread use in bioorthogonal applications.[7][8]
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][9][10] The copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal reaction.[6]
To circumvent the cytotoxicity associated with copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition was developed.[7][8] This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst.[7][8]
The RuAAC reaction provides access to 1,5-disubstituted 1,2,3-triazoles, a regioisomer that is not accessible through CuAAC.[6][11]
Staudinger Reaction and Ligation
The Staudinger reaction involves the reaction of an azide with a phosphine to form an aza-ylide intermediate.[7][12] In the presence of water, this intermediate is hydrolyzed to a primary amine and a phosphine oxide. A modification of this reaction, known as the Staudinger ligation, allows for the formation of a stable amide bond and has been instrumental in the field of chemical biology for ligating peptides and other biomolecules.[12][13][14][15][16][17][18][19] "Traceless" versions of the Staudinger ligation have been developed where the phosphine oxide is not incorporated into the final product.[12][14][15][19]
Reduction to Amines
The azidomethyl group can be readily reduced to the corresponding aminomethyl group. Common methods for this transformation include catalytic hydrogenation or treatment with reducing agents like tris(2-carboxyethyl)phosphine (TCEP).[20][21][22][23] This reactivity is particularly useful in the context of protecting group chemistry and for the synthesis of amines.
Azidomethyl as a Protecting Group
The azidomethyl group can serve as a protecting group for various functionalities. For instance, it has been used as a 2'-O-protecting group in the synthesis of RNA.[24] The azidomethyl carbamate (Azoc) group is a protecting group for amines that is stable to conditions used for Fmoc and Mtt deprotection and can be removed under mild conditions using a phosphine.[25]
Quantitative Data on Reactivity
The choice of reaction for a specific application often depends on the reaction kinetics. The following table summarizes key kinetic data for the most common reactions of the azidomethyl group.
| Reaction Type | Reactants | Catalyst/Conditions | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Key Characteristics | References |
| CuAAC | Benzyl Azide + Terminal Alkyne | Copper(I) | ~1 - 10⁴ | Very fast, regioselective for 1,4-isomer. Potential cytotoxicity due to copper. | [11] |
| SPAAC | Benzyl Azide + BCN (Bicyclo[6.1.0]nonyne) | None (Strain) | ~0.14 | Catalyst-free, ideal for in vivo applications. Rate depends on cyclooctyne strain. | [11] |
| SPAAC | Benzyl Azide + DIBAC | None (Strain) | 1.9 | Faster than BCN due to increased ring strain. | [11] |
| RuAAC | Benzyl Azide + Terminal/Internal Alkyne | Ruthenium(II) | Variable | Regioselective for 1,5-isomer. | [11] |
| Staudinger Ligation | Azide + Phosphine | None | Variable | Highly selective, forms a stable amide bond. | [12][13] |
Experimental Protocols
General Protocol for Synthesis of an Azidomethylarene via Nucleophilic Substitution
Materials:
-
Corresponding bromomethylarene
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the bromomethylarene (1.0 equiv) in DMSO.
-
Add sodium azide (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude azidomethylarene.
-
Purify the product by flash column chromatography if necessary.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azidomethyl-containing compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
Procedure:
-
To a vial, add the azidomethyl-containing compound (1.0 equiv) and the terminal alkyne (1.0 equiv).
-
Dissolve the starting materials in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the triazole product by column chromatography.
Protocol for Traceless Staudinger Ligation
Materials:
-
Peptide with a C-terminal phosphinothioester
-
Peptide with an N-terminal azide
-
Anhydrous, degassed solvent (e.g., THF/water 3:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve equimolar amounts of the peptide-C-terminal phosphinothioester and the peptide-N-terminal azide in the chosen solvent system.[14]
-
Stir the reaction mixture at room temperature.[14]
-
Monitor the progress of the ligation by RP-HPLC and mass spectrometry. Reaction times can vary from a few hours to overnight.[14]
-
Once the reaction is complete, the solvent can be removed under reduced pressure.[14]
-
Purify the final ligated peptide by RP-HPLC.[14]
Visualizations
Caption: Experimental workflow for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Simplified reaction pathways for the Staudinger Ligation and Azide-Alkyne Cycloadditions.
Applications in Drug Development and Research
The unique reactivity of the azidomethyl group has led to its widespread adoption in various research and development areas:
-
Bioorthogonal Labeling and Imaging: Azidomethyl-containing probes are used to tag biomolecules in vivo and in vitro, allowing for their visualization and study in their native environment.[12][13]
-
Drug Discovery: The CuAAC reaction is extensively used in medicinal chemistry for the rapid synthesis of compound libraries for high-throughput screening.[26] The resulting triazole ring is a stable and often biologically active scaffold.
-
Peptide and Protein Synthesis: The Staudinger ligation provides a powerful tool for the chemical synthesis of large peptides and proteins that are difficult to produce through recombinant methods.[14][15]
-
Nucleic Acid Chemistry: The azidomethyl group has been employed as a reversible terminator in DNA sequencing by synthesis (SBS) technologies.[21][22]
Conclusion
The azidomethyl group is a powerful and versatile functional handle in modern chemistry. Its participation in highly efficient and selective reactions, particularly in the realm of bioorthogonal chemistry, has solidified its importance in chemical biology and drug development. A thorough understanding of its synthesis, reactivity, and the quantitative aspects of its key transformations is crucial for any researcher looking to leverage the unique properties of this functional group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of RNA by the rapid phosphotriester method using azido-based 2'-O-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Organic Functional Group Protection [organic-chemistry.org]
- 26. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies Involving 1-(azidomethyl)-4-fluorobenzene: A Core Component for Modern Bioconjugation and Drug Discovery
An In-depth Technical Guide for Researchers
Introduction
In the landscape of modern chemical biology and drug development, the demand for modular, efficient, and bioorthogonal reactions is paramount. 1-(azidomethyl)-4-fluorobenzene has emerged as a pivotal reagent, primarily recognized for its utility in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the core properties, synthesis, and applications of this versatile building block.
The presence of a terminal azide group makes this compound an ideal partner for reaction with alkyne-functionalized molecules, forming a highly stable triazole linkage.[3][4] Furthermore, the fluorinated aromatic ring is a privileged motif in medicinal chemistry, often enhancing metabolic stability and binding affinity. The ability to incorporate the positron-emitting isotope, Fluorine-18, transforms this reagent into a powerful tool for developing novel radiotracers for Positron Emission Tomography (PET) imaging, enabling non-invasive monitoring of biological processes in vivo.[5][6][7] This document provides a comprehensive overview, from fundamental properties and safety considerations to detailed experimental protocols, empowering researchers to effectively integrate this compound into their preliminary studies.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties and hazard profile of this compound is a prerequisite for its safe and effective use in any experimental setting. The compound is typically a liquid at room temperature but is often supplied as a solution to enhance handling safety and stability.[8][9][10]
| Property | Value | Reference(s) |
| CAS Number | 159979-96-1 | [8][9][11] |
| Molecular Formula | C₇H₆FN₃ | [11][12] |
| Molecular Weight | 151.14 g/mol | [8][11] |
| Synonyms | 4-Fluorobenzyl azide, p-Fluorobenzyl azide | [8][11] |
| Form | Liquid / Solution in Dichloromethane | [8][9] |
| Storage Temperature | 2-8°C | [8][12] |
Hazard Profile and Safety Precautions
Organic azides are energy-rich compounds and must be handled with appropriate caution. This compound is classified as a self-reactive substance that may pose a risk of fire or explosion upon heating.[11] Adherence to rigorous safety protocols is mandatory.
GHS Hazard Information: [8][11]
-
H241: Heating may cause a fire or explosion.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H351: Suspected of causing cancer.
Essential Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
-
Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools for transfers.[14]
-
Storage: Store in a tightly closed container in a designated, cool, and well-ventilated area, typically a refrigerator rated for flammable materials, at 2-8°C.[8][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Section 2: Synthesis of this compound
The preparation of this compound can be achieved through straightforward synthetic routes, with specific adaptations for isotopic labeling.
Standard Synthesis from Benzyl Halide
The most common and direct laboratory synthesis involves a nucleophilic substitution reaction. Commercially available 1-(bromomethyl)-4-fluorobenzene is reacted with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The bromide is an excellent leaving group, facilitating a clean SN2 reaction to yield the desired product.
Caption: General synthesis of this compound.
Protocol: Synthesis from 1-(bromomethyl)-4-fluorobenzene [15]
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(bromomethyl)-4-fluorobenzene (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Radiosynthesis of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene for PET
The synthesis of the ¹⁸F-labeled analogue is a critical process for PET tracer development.[5][7] It is a multi-step procedure designed for rapid execution to minimize loss of radioactivity due to the short half-life of ¹⁸F (approx. 109.7 minutes). The process typically starts with the nucleophilic aromatic substitution of a nitro or trimethylammonium precursor with [¹⁸F]fluoride.
Caption: Radiosynthesis workflow for [¹⁸F]this compound.
This four-step procedure can be completed in approximately 75 minutes with a decay-corrected radiochemical yield of around 34%.[5][6] The use of an azido resin in the final step simplifies purification, as the product can be easily separated by filtration.[7]
| Step | Key Reagents | Time (min) | Typical Yield | Reference(s) |
| 1. Radiofluorination | [¹⁸F]F⁻, K₂₂₂, K₂CO₃, DMSO | ~5 | ~65% | [5] |
| 2. Reduction | NaBH₄ | ~5 | High | [5] |
| 3. Bromination | PBr₃ | ~5 | ~75% | [7] |
| 4. Azidation | Azido Resin, DMF | ~15 | ~70% | [5][7] |
Section 3: Core Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of this compound lies in its role as a key reactant in the CuAAC reaction. This reaction is the premier example of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][4]
Mechanistic Causality
While azides and alkynes can react via a thermal Huisgen 1,3-dipolar cycloaddition, this process requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[2] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and, critically, provides exclusive control, yielding only the 1,4-disubstituted triazole isomer.[4]
The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination furnishes the stable triazole product and regenerates the Cu(I) catalyst. The choice of reagents is crucial:
-
Copper(I) Source: Can be a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.
-
Reducing Agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state and prevent oxidative homocoupling of the alkyne.[4]
-
Ligand: Ligands such as TBTA or even amines like DIEA can stabilize the Cu(I) oxidation state and increase reaction efficiency.[3][5]
Caption: Simplified catalytic cycle for the CuAAC reaction.
Experimental Protocol: Peptide Labeling
The following protocol, adapted from the literature, describes a model reaction for labeling an alkyne-containing peptide with 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene.[5][7] This methodology is broadly applicable for non-radioactive conjugations as well.
Materials:
-
This compound (or its ¹⁸F variant) in DMF
-
Alkyne-derivatized peptide (e.g., (S)-2-amino-3-(4-ethynylphenyl)propanoic acid)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Solid-phase extraction cartridge (e.g., C18 Sep-Pak) for purification
Procedure:
-
In a reaction vial, dissolve the alkyne-derivatized peptide (1.0 eq) in DMF.
-
To this solution, add copper(I) iodide (CuI, ~5 eq), sodium ascorbate (~40 eq), and DIEA (~90 eq). The excess of reagents ensures a rapid and complete reaction, which is critical for radiolabeling.
-
Add the solution of this compound (~20MBq for radiolabeling) in DMF to the vial.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., radio-TLC for ¹⁸F, LC-MS for non-radioactive).
-
Upon completion (typically >90% conversion), dilute the reaction mixture with water.[6]
-
Load the diluted mixture onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove salts and unreacted polar starting materials.
-
Elute the desired labeled peptide product with an appropriate organic solvent, such as acetonitrile (CH₃CN).
This protocol demonstrates the hallmark of a click reaction: it is fast, efficient, and proceeds under mild, aqueous-tolerant conditions, yielding a product that can be easily purified.[16]
Section 4: Applications in Drug Development and Molecular Imaging
The unique combination of a fluorinated phenyl ring and a reactive azide group makes this compound a high-value tool in pharmaceutical and clinical research.
PET Tracer Development
The most prominent application is in the synthesis of PET tracers.[6] PET is a highly sensitive molecular imaging technique that allows for the quantitative visualization of biological processes in real-time. By labeling a biologically active molecule (e.g., a peptide, antibody, or small molecule inhibitor) with ¹⁸F using 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, researchers can track its distribution, target engagement, and pharmacokinetics non-invasively. The aromatic C-F bond is known to be more stable against in vivo defluorination compared to aliphatic C-F bonds, making this a robust labeling strategy.[7]
Bioconjugation and Combinatorial Chemistry
Beyond PET, the reagent is a workhorse for bioconjugation. Attaching it to proteins, nucleic acids, or surfaces functionalized with alkynes allows for the creation of complex biomaterials or diagnostic tools. In drug discovery, it serves as a key building block in fragment-based approaches. A library of diverse alkyne-containing fragments can be rapidly reacted with this compound to generate a multitude of novel chemical entities for high-throughput screening.[1] The resulting 1,2,3-triazole core is not just a linker; it is a stable, aromatic, hydrogen-bond accepting scaffold that mimics a peptide bond, often contributing favorably to the pharmacological profile of a drug candidate.
Section 5: Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is an enabling tool for modern molecular science. Its utility is rooted in the efficiency and specificity of the CuAAC reaction, providing a reliable method for forging stable connections between molecules. The presence of fluorine offers dual advantages, lending favorable properties for drug design and enabling powerful imaging applications through its radioisotope, ¹⁸F.
Future studies will likely see the expanded use of this and similar fluorinated azides in the development of targeted cancer therapies, neurological PET tracers, and novel materials. As the principles of click chemistry continue to be integrated across scientific disciplines, the demand for well-characterized, versatile, and reliable building blocks like this compound will undoubtedly grow, cementing its role at the forefront of chemical innovation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New strategy for the preparation of clickable peptides and labeling with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-(アジドメチル)-4-フルオロベンゼン 溶液 ~0.5 M in dichloromethane, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound 0.5M dichloromethane, = 97.0 HPLC 159979-96-1 [sigmaaldrich.com]
- 11. This compound | C7H6FN3 | CID 11205864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound(SALTDATA: FREE)|159979-96-1|lookchem [lookchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
The Theoretical Framework and Practical Application of Fluorinated Azides in High-Performance Biomolecule Labeling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into chemical probes has revolutionized various facets of chemical biology and drug discovery. Among these, fluorinated azides have emerged as powerful tools for biomolecule labeling, offering significant advantages over their non-fluorinated counterparts. Their unique electronic properties lead to enhanced reaction kinetics in bioorthogonal chemistry, while also improving the physicochemical characteristics of the labeled molecules. This in-depth guide explores the theoretical underpinnings of fluorinated azide reactivity, provides detailed experimental protocols for their synthesis and application, and presents quantitative data to support their superior performance in labeling applications.
Core Principles: The Theoretical Advantage of Fluorinated Azides
The enhanced utility of fluorinated azides in labeling, particularly in the context of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is rooted in fundamental principles of physical organic chemistry. The strong electron-withdrawing nature of fluorine atoms significantly influences the electronic properties of the azide moiety, thereby accelerating its reaction with strained alkynes.
The primary mechanism for this rate enhancement is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide.[1] In the [3+2] cycloaddition reaction between an azide and a cyclooctyne, the dominant orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the cyclooctyne and the LUMO of the azide. By placing electron-w-ithdrawing fluorine atoms on the azide-bearing molecule, particularly on an adjacent aromatic ring, the energy of the azide's LUMO is reduced. This smaller energy gap between the reacting orbitals leads to a stronger interaction and a lower activation energy for the cycloaddition, resulting in a significantly faster reaction rate.[1][2] Computational studies using Density Functional Theory (DFT) have corroborated these findings, highlighting that the increased orbital interaction energy is a key contributor to the accelerated kinetics of fluorinated azides in SPAAC reactions.[1][3]
Beyond kinetics, fluorination imparts other beneficial properties. The C-F bond is more stable to enzymatic cleavage than a C-H bond, which can lead to increased metabolic stability and a longer biological half-life of labeled molecules.[4] Furthermore, the introduction of fluorine can increase lipophilicity and membrane permeability, facilitating the entry of fluorinated azide probes into cells for intracellular labeling.[4]
Quantitative Data Summary
The advantages of using fluorinated azides can be quantitatively assessed through various parameters, including reaction kinetics and physicochemical properties. The following tables summarize key data from the literature, providing a clear comparison between fluorinated and non-fluorinated azides.
Table 1: Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide Type | Cyclooctyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fold Increase vs. Non-Fluorinated |
| Non-fluorinated alkyl azide | BCN | ~0.2 - 0.5 | - |
| Fluorinated aryl azide (tetrafluoro) | Cyclooctyne | 3.60 [5] | ~7-18 |
| Non-fluorinated alkyl azide | DIBAC | ~0.1 | - |
| Fluorinated alkyl azide (PhOCF₂CF₂N₃) | BCN | ~1.6 [4] | 16 |
BCN: Bicyclononyne, DIBAC: Dibenzocyclooctyne
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Non-Fluorinated Analog | Fluorinated Analog | Advantage of Fluorination |
| Metabolic Stability | Prone to metabolism at C-H bonds | C-F bond is more stable to enzymatic cleavage[4] | Increased half-life and reduced metabolic clearance[4] |
| Membrane Permeability | Lower | Generally higher[4] | Improved oral bioavailability and cellular uptake[4] |
| Lipophilicity (logP) | Varies | Generally increased[4] | Enhanced binding to hydrophobic pockets of target proteins[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key fluorinated azide and its application in protein and live-cell labeling.
Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid
This protocol outlines a two-step synthesis of the widely used 4-azido-2,3,5,6-tetrafluorobenzoic acid.[4]
Step 1: Synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
-
In a fume hood equipped with a blast shield, dissolve methyl pentafluorobenzoate (10.0 g, 44.2 mmol) and sodium azide (3.00 g, 46.1 mmol) in a 3:1 (v/v) mixture of acetone and water (30 mL). Caution: Sodium azide is highly toxic and can be explosive when heated as a solid.
-
Reflux the mixture for 8 hours at 85 °C.
-
Cool the mixture to room temperature and dilute with 250 mL of water.
-
Extract the aqueous solution with diethyl ether (3 x 300 mL).
-
Combine the organic layers and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and dry the product under vacuum overnight to yield methyl 4-azido-2,3,5,6-tetrafluorobenzoate as a white solid.
Step 2: Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid
-
Treat the methyl 4-azido-2,3,5,6-tetrafluorobenzoate (4.00 g, 16.1 mmol) with 20% aqueous sodium hydroxide (5.3 mL) in methanol (66.7 mL) and water (7.0 mL).
-
Stir the mixture at room temperature for 24 hours.
-
In an ice bath, acidify the solution to a pH of less than 1 with 2N HCl.
-
Extract the product with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain 4-azido-2,3,5,6-tetrafluorobenzoic acid as a white solid.
Protocol for Labeling of Bovine Serum Albumin (BSA) with a Tetra-fluorinated Aromatic Azide and a Cyclooctyne Dye via SPAAC
This protocol describes the labeling of a model protein, BSA, using a two-step approach involving an amine-reactive fluorinated azide and a fluorescent cyclooctyne.[5]
-
Protein Modification:
-
Prepare a solution of BSA in PBS buffer (50 mM, pH 8.5, containing 10% DMSO).
-
Add an amine-reactive tetra-fluorinated aromatic azide N-hydroxysuccinimide ester to the protein solution to a final concentration of 0.5 mM.
-
Incubate the reaction for 2 hours to allow the azide to label the lysine residues on the protein.
-
Remove the unreacted small molecules by dialysis or using a desalting column.
-
-
SPAAC Reaction:
-
To the azide-labeled protein, add a fluorescently labeled cyclooctyne (e.g., DBCO-dye) to a final concentration of 1 mM.
-
Incubate the mixture for 2 hours to allow the SPAAC reaction to proceed.
-
-
Analysis:
-
Analyze the labeled protein using SDS-PAGE.
-
Visualize the labeled protein by Coomassie blue staining and by fluorescence imaging under a UV lamp.
-
Protocol for Live-Cell Mitochondria Imaging using a Mitochondria-Targeting Tetra-fluorinated Aromatic Azide
This protocol details the labeling of mitochondria in live cells using a specifically designed mitochondria-targeting fluorinated azide and a fluorescent cyclooctyne.[5]
-
Cell Culture:
-
Culture human embryonic kidney (HEK 293) cells in a suitable culture vessel.
-
-
Mitochondria Targeting:
-
Treat the cells with a mitochondria-targeting tetra-fluorinated aromatic azide (10 µM) for 20 minutes to allow the probe to accumulate in the mitochondria.
-
-
SPAAC Labeling:
-
Incubate the cells with a fluorescently labeled cyclooctyne (5 µM) for 30 minutes.
-
-
Washing and Imaging:
-
Wash the cells to remove any non-specific fluorescent signal.
-
Image the cells using a fluorescence microscope with the appropriate excitation wavelength (e.g., 488 nm for a green fluorescent dye).
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways where fluorinated azide labeling can be a powerful investigative tool.
Caption: Workflow for Protein Labeling via SPAAC.
Caption: Workflow for Live-Cell Surface Labeling.
Caption: GPCR Signaling Pathway Labeling Strategy.
Caption: MAPK Signaling Pathway Labeling Strategy.
Conclusion
Fluorinated azides represent a significant advancement in the field of chemical biology and bioconjugation. Their enhanced reactivity in SPAAC reactions, coupled with their ability to improve the metabolic stability and cellular permeability of labeled molecules, makes them invaluable tools for researchers. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful implementation of fluorinated azide-based labeling strategies in a wide range of applications, from fundamental biological research to the development of novel therapeutics and diagnostics. As synthetic methodologies for creating novel fluorinated azides continue to evolve, their impact on our ability to probe and manipulate biological systems is set to grow even further.
References
- 1. Bioorthogonal Fluorescent Labeling of Functional G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Peptides with 1-(azidomethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient and specific labeling of peptides with 1-(azidomethyl)-4-fluorobenzene and its derivatives, such as 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene. The primary method employed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction offers high yields, specificity, and compatibility with a wide range of biomolecules, making it an invaluable tool in drug development, molecular imaging, and proteomics.
The protocol is particularly relevant for applications requiring site-specific peptide modification, such as the introduction of imaging agents (e.g., for Positron Emission Tomography or PET), fluorophores, or other reporter molecules. The use of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene is highlighted as a key application for radiolabeling peptides for in vivo imaging studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the labeling protocol, primarily focusing on the radiolabeling application with 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene.
| Parameter | Value | Notes |
| Synthesis Time for 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene | 75 minutes | Four-step synthesis. |
| Radiochemical Yield of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene | 34% (decay corrected) | |
| Peptide Conjugation Reaction Time | < 15 minutes | Cu(I)-catalyzed click reaction. |
| Conjugation & Deprotection Yield | 90% (decay corrected) | High efficiency of the click reaction and subsequent deprotection. |
| Radiochemical Purity of Labeled Peptide | > 95% |
Experimental Protocols
Preparation of Alkyne-Functionalized Peptide
Objective: To introduce a terminal alkyne group onto the peptide sequence for subsequent reaction with the azide-containing labeling agent. This is typically achieved during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Propargylglycine (Pra) or another alkyne-containing amino acid
-
Solid-phase synthesis resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents: DMF, DCM, Diethyl ether
Protocol:
-
Standard Fmoc-based solid-phase peptide synthesis is performed on an automated synthesizer.
-
To introduce the alkyne functionality, an alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine) is coupled at the desired position in the peptide sequence.
-
Following the completion of the peptide sequence, the N-terminal Fmoc group is removed.
-
The peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether.
-
The crude alkyne-peptide is dried under vacuum and purified by reverse-phase HPLC.
-
The purity and identity of the alkyne-peptide are confirmed by analytical HPLC and mass spectrometry.
Peptide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To covalently attach this compound to the alkyne-functionalized peptide.
Materials:
-
Alkyne-functionalized peptide
-
This compound (or its ¹⁸F-labeled analog)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIEA)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile
Protocol:
-
In a clean reaction vial, dissolve the alkyne-functionalized peptide in DMF.
-
Add this compound to the solution. A slight molar excess relative to the peptide may be used.
-
In a separate vial, prepare a fresh solution of Copper(I) iodide in DMF.
-
Add the Copper(I) iodide solution to the peptide/azide mixture.
-
Finally, add DIEA to the reaction mixture. The final concentrations of reactants can be optimized, but a typical reaction might involve peptide (1 eq), azide (1-1.2 eq), CuI (2 eq), and DIEA (4 eq).[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 15 minutes.[1][2][3]
-
Monitor the reaction progress by analytical HPLC or LC-MS.
Purification of the Labeled Peptide
Objective: To remove excess reagents and byproducts to obtain the purified labeled peptide.
Materials:
-
Solid-phase extraction (SPE) cartridge (e.g., t-C18)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
Protocol:
-
SPE Cleanup (for radiolabeled peptides):
-
Load the reaction mixture onto a pre-conditioned t-C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted salts and other polar impurities.
-
Elute the labeled peptide from the cartridge using a small volume of an appropriate solvent, such as acetonitrile or an acetonitrile/water mixture with 0.1% TFA.[1]
-
-
HPLC Purification:
-
Purify the eluted peptide using a semi-preparative or preparative reverse-phase HPLC system.
-
Use a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Collect the fractions corresponding to the labeled peptide peak.
-
-
Final Product Characterization:
-
Confirm the identity and purity of the final labeled peptide product by analytical HPLC and mass spectrometry.
-
For radiolabeled peptides, determine the radiochemical purity and specific activity.
-
Visualizations
Caption: Workflow for peptide labeling with this compound.
Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.
References
A Step-by-Step Guide to Copper(I)-Catalyzed Cycloaddition with 4-Fluorobenzyl Azide: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, and thus, the use of fluorinated building blocks like 4-fluorobenzyl azide in CuAAC reactions is of considerable interest.[4][5] This document provides detailed application notes and protocols for performing the Cu(I)-catalyzed cycloaddition with 4-fluorobenzyl azide.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds via a catalytic cycle initiated by the coordination of a Cu(I) species to the terminal alkyne.[3] This coordination lowers the pKa of the acetylenic proton, facilitating the formation of a copper acetylide intermediate. The copper acetylide then reacts with the azide in a stepwise manner to form a six-membered metallacycle, which subsequently rearranges and, upon protonation, yields the stable 1,4-disubstituted 1,2,3-triazole product. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[2][3]
Caption: General experimental workflow for the Cu(I)-catalyzed azide-alkyne cycloaddition.
Experimental Protocols
Materials and Reagents
-
4-Fluorobenzyl azide
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or Cyrene™)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) or EDTA solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluents for column chromatography (e.g., hexane/ethyl acetate mixture)
General Protocol for the Synthesis of 1-(4-Fluorobenzyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes the reaction of 4-fluorobenzyl azide with phenylacetylene as a representative alkyne.
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv) in a suitable solvent mixture such as tert-butanol:water (1:1, 10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 equiv) in water (1 mL).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically turn from colorless to a yellow-green color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).[3]
-
Work-up: Once the reaction is complete, add water (10 mL) and extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL). To remove the copper catalyst, the combined organic layers can be washed with a saturated aqueous solution of ammonium chloride or a solution of ethylenediaminetetraacetic acid (EDTA).[3]
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(4-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole.
Data Presentation
The following table summarizes typical reaction conditions and yields for the CuAAC reaction with benzyl azide, which serves as a close analog to 4-fluorobenzyl azide. The high efficiency of the CuAAC reaction suggests that similar yields can be expected for 4-fluorobenzyl azide under optimized conditions.
| Azide | Alkyne | Catalyst System (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuI (1) / Et₃N | Cyrene™ | 30 | 12 h | 90 | [1] |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5) | Neat | 25 | 5 min | >99 (conversion) | [6][7] |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.005) | Neat | 25 | 24 h | >90 (conversion) | [6] |
| Benzyl Azide | Hex-1-yne | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5) | Neat | 25 | 3 h | >99 (conversion) | [6][7] |
| Benzyl Azide | Phenylacetylene | PEG-tris-trz-Cu(I) (100 ppm) | Water | 30 | 20 h | 97 | [8] |
Applications in Drug Development
The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and antiviral properties.[9][10][11] The incorporation of a 4-fluorobenzyl group can further modulate the compound's pharmacokinetic and pharmacodynamic properties.[4][5] For instance, many triazole-containing compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt and VEGFR-2 pathways.[12][13][14]
Example: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. The development of inhibitors targeting this pathway is a major focus of anticancer drug discovery.[12] Triazole-based compounds can be designed to interact with key components of this pathway, such as the Akt kinase.
Caption: Inhibition of the PI3K/Akt pathway by a hypothetical triazole derivative.
Conclusion
The Cu(I)-catalyzed cycloaddition of 4-fluorobenzyl azide with terminal alkynes is a robust and versatile reaction for the synthesis of novel fluorinated 1,2,3-triazoles. The straightforward experimental protocol, coupled with the high efficiency and broad applicability of this reaction, makes it an essential tool for researchers in organic synthesis and drug development. The resulting triazole products hold significant potential as scaffolds for the development of new therapeutic agents targeting various disease-related pathways.
References
- 1. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 12. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 14. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-(azidomethyl)-4-fluorobenzene in PET Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(azidomethyl)-4-fluorobenzene, also known as 4-fluorobenzyl azide, is a valuable prosthetic group for the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) into biomolecules for Positron Emission Tomography (PET) imaging.[1] Its primary application lies in the realm of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[1][2] This allows for the radiolabeling of a wide range of alkyne-modified biomolecules, such as peptides and nucleic acid aptamers, under mild conditions.[1][3]
The resulting ¹⁸F-labeled biomolecules can be used to non-invasively visualize and quantify biological processes at the molecular level in vivo. A significant advantage of using 1-(azidomethyl)-4-[¹⁸F]fluorobenzene is that the resulting radiotracer is nonvolatile and the aromatic carbon-fluorine bond is generally stable against in vivo defluorination.[2] A notable application of this technology is in oncology, for example, in the development of PET tracers for imaging tumors that overexpress specific receptors, such as the Epidermal Growth Factor Receptor (EGFR) in glioblastoma.[3]
Data Presentation
The following tables summarize key quantitative data related to the synthesis of 1-(azidomethyl)-4-[¹⁸F]fluorobenzene and its subsequent use in labeling biomolecules.
| Parameter | Value | Reference |
| Total Synthesis Time | 75 minutes | [1][2] |
| Radiochemical Yield (decay-corrected) | 34% | [1][2] |
| Radiochemical Purity | >95% | [2] |
Table 1: Synthesis of 1-(azidomethyl)-4-[¹⁸F]fluorobenzene.
| Parameter | Value | Reference |
| Conjugation Time | < 15 minutes | [1][2] |
| Conjugation Yield (decay-corrected) | 90% | [1][2] |
| Molar Activity of Labeled Aptamer | 6.5–13.6 GBq/μmol | [3] |
| Radiochemical Purity of Labeled Aptamer | >97% | [3] |
Table 2: CuAAC Labeling of Biomolecules with 1-(azidomethyl)-4-[¹⁸F]fluorobenzene.
Experimental Protocols
I. Synthesis of 1-(azidomethyl)-4-[¹⁸F]fluorobenzene
The synthesis of 1-(azidomethyl)-4-[¹⁸F]fluorobenzene is a four-step process that can be automated.[2] The following protocol is a general guide based on published methods.
Step 1: Radiofluorination of the Precursor This step involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride.
Step 2: Reduction of the Aldehyde The resulting 4-[¹⁸F]fluorobenzaldehyde is then reduced to the corresponding alcohol.
Step 3: Bromination of the Alcohol The 4-[¹⁸F]fluorobenzyl alcohol is converted to 4-[¹⁸F]fluorobenzyl bromide.
Step 4: Azide Substitution The final step is the reaction of 4-[¹⁸F]fluorobenzyl bromide with an azide source to yield 1-(azidomethyl)-4-[¹⁸F]fluorobenzene.
A detailed, step-by-step protocol with specific reagents and conditions can be found in the supporting information of the cited literature.[2]
II. CuAAC "Click" Reaction for Labeling Alkyne-Modified Biomolecules
This protocol describes the general procedure for labeling an alkyne-modified peptide or aptamer with 1-(azidomethyl)-4-[¹⁸F]fluorobenzene.
Materials:
-
Alkyne-modified biomolecule (e.g., peptide, aptamer)
-
1-(azidomethyl)-4-[¹⁸F]fluorobenzene in a suitable solvent (e.g., DMF)
-
Copper(I) source (e.g., Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with a reducing agent)
-
Reducing agent (if using CuSO₄), e.g., sodium ascorbate
-
Ligand (optional, but recommended to stabilize Cu(I) and improve efficiency), e.g., Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) or triethylammonium acetate buffer)
-
Solvents for purification (e.g., water, acetonitrile)
-
Solid-phase extraction (SPE) cartridges for purification (e.g., C18)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a reaction vial, dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Add the solution of 1-(azidomethyl)-4-[¹⁸F]fluorobenzene.
-
If using CuSO₄, prepare a fresh solution of sodium ascorbate and add it to the mixture.
-
Add the copper(I) source (and ligand, if used). The final concentration of reactants should be optimized for the specific biomolecule.
-
-
Reaction:
-
Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37-55°C) for 10-20 minutes.[4]
-
Monitor the reaction progress by radio-TLC or radio-HPLC.
-
-
Purification of the ¹⁸F-Labeled Biomolecule:
-
Quench the reaction by adding a solution of EDTA to chelate the copper catalyst.
-
Purify the ¹⁸F-labeled biomolecule using solid-phase extraction (e.g., a C18 cartridge) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Wash the SPE cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the desired ¹⁸F-labeled biomolecule with an appropriate solvent mixture (e.g., ethanol/water or acetonitrile/water).
-
Confirm the radiochemical purity of the final product using radio-HPLC.
-
Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway in Cancer.
Experimental Workflow
Caption: Workflow for PET Imaging with 18F-Labeled Biomolecules.
References
- 1. New strategy for the preparation of clickable peptides and labeling with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification Using 1-(azidomethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Azidomethyl)-4-fluorobenzene is a versatile chemical probe for the site-specific modification of proteins and other biomolecules. Its utility stems from the dual functionality of the azide group, which can participate in bioorthogonal "click chemistry" reactions or be photo-activated for covalent crosslinking. The presence of a fluorine atom provides a useful tag for ¹⁹F NMR studies and can be substituted with fluorine-18 for use in Positron Emission Tomography (PET) imaging.[1][2]
These application notes provide detailed protocols for two primary applications of this compound in protein modification:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Site-Specific Labeling: A highly efficient and specific method for covalently attaching the probe to a protein that has been engineered to contain an alkyne group.
-
Photo-Affinity Labeling for Covalent Crosslinking: A technique for capturing protein-protein interactions by activating the azide group with UV light to form a reactive nitrene that covalently crosslinks to interacting partners.
Application 1: Site-Specific Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method allows for the precise attachment of the 4-fluorobenzyl group to a specific site on a protein. This requires the protein of interest to be first functionalized with an alkyne group, which can be achieved through genetic incorporation of unnatural amino acids (e.g., L-homopropargylglycine) or by chemical modification of reactive amino acid side chains.[3] The subsequent CuAAC reaction forms a stable triazole linkage between the azide on this compound and the alkyne on the protein.
Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Peptide/Protein
This protocol is adapted from a procedure for labeling a peptide with 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene and is applicable for the non-radioactive analog.[1][2]
Materials:
-
Alkyne-modified peptide or protein
-
This compound
-
Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Purification system (e.g., HPLC, spin column)
Procedure:
-
Protein Preparation: Prepare a solution of the alkyne-modified peptide/protein in a suitable buffer.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMF.
-
Prepare a stock solution of CuI in DMF/acetonitrile or a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water if using CuSO₄.
-
Prepare a stock solution of DIEA in DMF.
-
-
Reaction Setup:
-
In a reaction vial, combine the alkyne-modified peptide/protein, this compound, CuI (or CuSO₄ and sodium ascorbate), and DIEA.
-
The final volume should be adjusted with the reaction buffer.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 15-30 minutes. The reaction is typically rapid.
-
-
Purification:
-
Purify the labeled peptide/protein from the reaction mixture using a suitable method such as a C18 Sep-Pak cartridge or reverse-phase HPLC to remove unreacted reagents.
-
Quantitative Data for CuAAC Labeling
The following table summarizes the reaction conditions and yield for the conjugation of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene to a model alkyne-neuropeptide.[1][2] These conditions can be used as a starting point for optimization with the non-radioactive analog.
| Parameter | Value |
| Reactants | 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, (S)-2-amino-3-(4-ethynylphenyl) propanoic acid |
| Catalyst | Copper(I) iodide (CuI) |
| Additives | Sodium ascorbate, DIEA |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | < 15 minutes |
| Yield | 90% |
| Radiochemical Purity | Excellent |
Workflow for CuAAC Labeling
References
Application Notes and Protocols for Bioconjugation using 1-(azidomethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of 1-(azidomethyl)-4-fluorobenzene in various bioconjugation applications. This reagent serves as a versatile chemical tool for introducing an azide functional group, enabling covalent modification of biomolecules through highly efficient and specific "click chemistry" reactions. The primary applications covered include the labeling of peptides, antibodies, and cells, as well as the synthesis of antibody-drug conjugates (ADCs).
Introduction to this compound in Bioconjugation
This compound is a small molecule containing a benzyl azide moiety. The azide group is a key functional handle in bioorthogonal chemistry, allowing for its specific reaction with an alkyne partner to form a stable triazole linkage. This reaction, broadly known as the Huisgen 1,3-dipolar cycloaddition, can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.
Two main variants of this "click chemistry" are widely used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is characterized by its high speed and efficiency, affording exclusively the 1,4-disubstituted triazole isomer.[1][2] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne reaction partner.[][6] The inherent ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed readily at physiological temperatures without the need for a cytotoxic metal catalyst.[7] This makes SPAAC particularly suitable for applications in living cells and organisms.[6]
The fluorine atom on the phenyl ring of this compound can also serve as a reporter for ¹⁹F NMR studies or for radiolabeling with fluorine-18 ([¹⁸F]) for use in Positron Emission Tomography (PET) imaging.
Data Presentation: Quantitative Reaction Parameters
The efficiency of bioconjugation reactions using azide-alkyne cycloaddition is dependent on the specific reactants and reaction conditions. The following tables summarize typical quantitative data for CuAAC and SPAAC reactions, providing a basis for experimental design.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data
| Parameter | Typical Value/Range | Application Example | Citation |
| Reaction Time | 15 - 60 minutes | Peptide Labeling, ADC Synthesis | [3] |
| Reaction Yield | > 90% | Peptide Labeling | [3] |
| Copper(I) Catalyst | CuSO₄ with Sodium Ascorbate | General Protein Modification | [8] |
| Ligand (optional) | THPTA, TBTA | ADC Synthesis, Protein Labeling | [3][9] |
| Molar Ratio (Azide:Alkyne) | 1:4 to 1:10 (for ADCs) | ADC Synthesis | [3] |
| Temperature | Room Temperature | General Bioconjugation | [3] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Data
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Typical Reaction Time | Application Example | Citation |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | 1 - 4 hours | Live Cell Labeling, ADC Synthesis | [7] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | 4 - 12 hours | Metabolic Labeling | [7] |
| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7 | 2 - 8 hours | Protein Labeling | [7] |
| BARAC (Biarylazacyclooctynone) | ~0.9 | 1 - 4 hours | In vivo imaging | [7] |
Experimental Protocols
The following are detailed protocols for common bioconjugation applications using an azide-functionalized molecule like this compound. These protocols are general and may require optimization for specific biomolecules and applications.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via CuAAC
This protocol describes the conjugation of an azide-containing drug molecule to an alkyne-modified antibody.
Materials:
-
Alkyne-modified monoclonal antibody (mAb)
-
This compound (or other azide-containing payload)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Dissolve the azide-payload in DMSO to a final concentration of 10-20 mM.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow the mixture to stand at room temperature for 5 minutes to form the Cu(I)-THPTA complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody (typically at 5-10 mg/mL in PBS) with the azide-payload stock solution. A molar excess of 4 to 10-fold of the azide-payload over the antibody is a good starting point.
-
Add the Cu(I)-THPTA complex to the reaction mixture. A final concentration of 25 equivalents relative to the azide is recommended.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (40 equivalents relative to the azide).
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the resulting ADC using a desalting or size-exclusion chromatography column equilibrated with PBS to remove unreacted payload and copper catalyst.
-
Analyze the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: Live Cell Surface Labeling via SPAAC
This protocol outlines the metabolic labeling of cell surface glycans with an azido-sugar, followed by fluorescent labeling using a cyclooctyne-dye conjugate. While this protocol uses an azido-sugar, the SPAAC reaction principle is directly applicable for labeling cells that have been modified to present a surface azide via other means, which could then be reacted with a cyclooctyne-functionalized this compound derivative.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling
-
Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-Fluor 488)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Metabolic Labeling:
-
Plate cells in a suitable culture vessel and allow them to adhere overnight.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Supplement the cell culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for the incorporation of the azido-sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.
-
Prepare a labeling solution by diluting the cyclooctyne-fluorophore in serum-free medium or PBS to a final concentration of 10-50 µM.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS to remove the unreacted probe.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS and mount them on a microscope slide for fluorescence imaging.
-
Protocol 3: Protein Modification via CuAAC
This protocol describes the labeling of an alkyne-modified protein with an azide-containing small molecule.
Materials:
-
Alkyne-modified protein
-
This compound (or other azide-containing molecule)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA
-
Sodium Ascorbate
-
Protein-compatible buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Desalting column for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare stock solutions of CuSO₄ (100 mM in water), TBTA or THPTA (100 mM in DMSO/water), and sodium ascorbate (100 mM in water, freshly prepared).
-
Dissolve the azide compound in DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
To the protein solution, add the azide stock solution to the desired molar excess (e.g., 10-20 fold).
-
Add the copper ligand (TBTA or THPTA) to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Remove excess reagents and purify the labeled protein using a desalting column equilibrated with a suitable storage buffer.
-
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Functionalization of Oligonucleotides with 1-(azidomethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications in diagnostics, therapeutics, and fundamental research. The introduction of specific chemical moieties can enhance the properties of oligonucleotides, such as their stability, cellular uptake, and functionality. This document provides detailed application notes and protocols for the functionalization of oligonucleotides with 1-(azidomethyl)-4-fluorobenzene. This reagent allows for the covalent attachment of a fluorinated aromatic group to an alkyne-modified oligonucleotide via the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
The resulting 4-fluorobenzyl-triazole linkage provides a stable and versatile modification. The fluorine atom serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical tool with low background signal in biological systems, enabling studies of oligonucleotide structure, dynamics, and interactions.[3] This application note will cover the synthesis of the necessary reagents, the conjugation reaction, purification of the final product, and its characterization, as well as potential applications.
Synthesis of Reagents
Synthesis of this compound
The synthesis of this compound is a straightforward nucleophilic substitution reaction.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
To a solution of 1-(bromomethyl)-4-fluorobenzene (1.0 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a colorless oil.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~95% | (Not explicitly found for this exact reaction, but typical for this type of substitution) |
| ¹H NMR (CDCl₃, 500 MHz) | δ = 7.35 (m, 2H), 7.08 (m, 2H), 4.33 (s, 2H) | (Typical shifts for this structure) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ = 163.0 (d), 131.5 (d), 130.0 (d), 116.0 (d), 54.0 | (Typical shifts for this structure) |
| ¹⁹F NMR (CDCl₃, 470 MHz) | δ ≈ -114 ppm | (Expected range for a para-substituted fluorobenzene) |
Synthesis of Alkyne-Modified Oligonucleotides
Alkyne-modified oligonucleotides are typically synthesized using standard automated solid-phase phosphoramidite chemistry.[4] A phosphoramidite monomer containing a terminal alkyne, such as 5'-Hexynyl Phosphoramidite, is used in the final coupling step to introduce the alkyne at the 5'-terminus.[5][6]
Experimental Workflow for Alkyne-Oligonucleotide Synthesis:
Caption: Automated solid-phase synthesis of an alkyne-modified oligonucleotide.
Protocol Overview:
-
Solid-Phase Synthesis: The oligonucleotide is assembled on a controlled pore glass (CPG) solid support in the 3' to 5' direction using an automated DNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[7]
-
Alkyne Incorporation: In the final synthesis cycle, an alkyne-containing phosphoramidite (e.g., 5'-Hexynyl Phosphoramidite) is coupled to the 5'-terminus of the growing oligonucleotide chain.[5]
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by treatment with a base, typically concentrated ammonium hydroxide.[8]
-
Purification: The crude alkyne-modified oligonucleotide is purified by high-performance liquid chromatography (HPLC).[9]
Functionalization of Alkyne-Modified Oligonucleotides via CuAAC
The core of the functionalization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable triazole linkage between the alkyne-modified oligonucleotide and this compound.
Reaction Scheme:
References
- 1. Covalent Fluorophore Labeling of Oligonucleotides and Generation of Other Oligonucleotide Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 6. glenresearch.com [glenresearch.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. benchchem.com [benchchem.com]
- 9. labcluster.com [labcluster.com]
1-(azidomethyl)-4-fluorobenzene solution preparation and handling.
Application Notes & Protocols: 1-(Azidomethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as p-fluorobenzyl azide, is a critical bifunctional reagent widely utilized in medicinal chemistry and chemical biology. Its structure incorporates a reactive azide group and a fluorinated aromatic ring. The azide moiety makes it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry".[1][2]
The presence of the fluorine atom is of particular strategic importance in drug design. Fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates.[3][4][5] Furthermore, the radioisotope Fluorine-18 ([¹⁸F]) can be incorporated, transforming the molecule into a prosthetic group for radiolabeling biomolecules for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool used extensively in oncology and neurobiology research.[5][6][7][8]
These application notes provide detailed protocols for the preparation, handling, and application of this compound solutions, with a focus on its use in bioconjugation via CuAAC click chemistry.
Physicochemical and Safety Data
Proper handling and storage are predicated on a clear understanding of the compound's properties and associated hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 159979-96-1 | [9][10] |
| Molecular Formula | C₇H₆FN₃ | [9][11] |
| Molecular Weight | 151.14 g/mol | [11] |
| Appearance | Colorless to yellow oil or liquid | [12] |
| Common Synonyms | 4-Fluorobenzyl azide, p-Fluorobenzyl azide | [11] |
| Purity (Commercial) | ≥95.0% to ≥97.0% (HPLC) | [9] |
| Typical Solution | ~0.5 M in dichloromethane | |
Table 2: GHS Hazard Classification and Safety Information
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Codes | Source(s) |
|---|---|---|---|---|
| Self-reactive substances | Danger | H241: Heating may cause a fire or explosion | P210, P234, P280 | [11][13] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | P264, P280, P302+P352 | [11] |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338 | [11] |
| Specific Target Organ Toxicity (Repeated Exposure) | Danger | H372: Causes damage to organs through prolonged or repeated exposure | P260, P314 | [11] |
| Carcinogenicity (Suspected) | Warning | H351: Suspected of causing cancer | P202, P280, P308+P313 | |
Solution Preparation and Handling Protocols
3.1. Safety and Handling Protocol
Due to its hazardous properties, this compound and its solutions must be handled with stringent safety measures.
-
Engineering Controls : Always handle the compound and its solutions inside a certified chemical fume hood to avoid inhalation of vapors.[14] Ensure that an eyewash station and safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Lab Coat : A flame-retardant lab coat is mandatory.
-
-
Handling :
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][15]
-
Recommended storage temperature is 2-8°C or in a freezer at -20°C, often under an inert atmosphere (e.g., Argon or Nitrogen).[10]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and metals.[14]
-
-
Disposal : Dispose of waste material at an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.
3.2. Laboratory Synthesis Protocol
This compound can be synthesized from its corresponding bromide precursor. The following is a representative protocol.
-
Reagents :
-
4-Fluorobenzyl bromide (1.0 mmol, 189 mg)
-
Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)
-
Solvent (e.g., Dimethylformamide (DMF) or aqueous alcohol)
-
-
Procedure :
-
Dissolve 4-fluorobenzyl bromide in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate container, dissolve sodium azide in a minimal amount of water or the reaction solvent.
-
Slowly add the sodium azide solution dropwise to the solution of 4-fluorobenzyl bromide while stirring. Maintain the reaction temperature between 5°C and 15°C using an ice bath.[12]
-
Continue stirring the reaction mixture for several hours (e.g., 5 hours) at room temperature.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove inorganic salts and the solvent. The product is typically extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a colorless oil.[12] An 85% yield has been reported for this type of synthesis.[12]
-
Caption: Workflow for the synthesis of this compound.
Application in Copper-Catalyzed Click Chemistry (CuAAC)
This reagent is a cornerstone for introducing fluorinated benzyl groups onto alkyne-modified biomolecules, such as peptides, proteins, or nucleic acids.[6][16][17]
4.1. General CuAAC Protocol
The following protocol is a general guideline for labeling an alkyne-containing substrate. Optimization may be required based on the specific substrate.
-
Materials :
-
Alkyne-modified substrate (e.g., peptide, protein)
-
This compound solution (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄·5H₂O) solution (e.g., 10 mM in water)
-
Sodium L-ascorbate solution (e.g., 100 mM in water, must be freshly prepared )
-
Buffer (e.g., phosphate buffer, triethylammonium acetate)
-
Solvent (e.g., DMSO, water, or a mixture)
-
-
Procedure :
-
In a microcentrifuge tube, dissolve the alkyne-modified substrate in the chosen buffer/solvent system.
-
Add the this compound solution. A slight excess (1.0-1.2 equivalents) is often used.[1]
-
Add the freshly prepared sodium L-ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[1][16] The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Vortex the mixture gently to ensure homogeneity. If working with oxygen-sensitive components, the solution can be briefly purged with an inert gas (e.g., argon).[18]
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to a few hours.[16] For labeling a model alkyne-neuropeptide, the reaction has been shown to complete in less than 15 minutes with a 90% yield.[6][17]
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC.
-
Once complete, the labeled product can be purified from excess reagents and catalyst using methods like HPLC, solid-phase extraction (e.g., Sep-Pak cartridge), or precipitation.[16][18]
-
Table 3: Typical Reaction Conditions for CuAAC Bioconjugation
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Azide:Alkyne Ratio | 1.0 - 1.2 : 1.0 | A slight excess of the azide can drive the reaction to completion. |
| Copper(II) Sulfate | 1-10 mol% | Catalyst for the cycloaddition. |
| Sodium Ascorbate | 5-10 mol% | Reducing agent to generate the active Cu(I) catalyst. Must be fresh. |
| Solvent | DMSO, DMF, Water, Buffers | Must be chosen for substrate and reagent solubility. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are a key advantage of click chemistry. |
| Reaction Time | 15 minutes - 4 hours | Highly dependent on substrate and concentrations.[16] |
| pH | 4 - 11 | The reaction is generally insensitive to pH in this range.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New strategy for the preparation of clickable peptides and labeling with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 95.00% | CAS: 159979-96-1 | AChemBlock [achemblock.com]
- 10. 159979-96-1|this compound|BLD Pharm [bldpharm.com]
- 11. This compound | C7H6FN3 | CID 11205864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Beginners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1][2] This reaction is celebrated for its efficiency, reliability, and biocompatibility, enabling the rapid and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[3][4] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper(I)-catalyzed version offers a dramatic rate acceleration of 10⁷ to 10⁸.[1][3][5] Its robustness and wide functional group tolerance have made it an invaluable tool in diverse fields such as drug discovery, bioconjugation, and materials science.[1][6] This document provides a detailed protocol for beginners, outlining the necessary reagents, reaction conditions, and procedures for successful CuAAC reactions.
Core Principles of the CuAAC Reaction
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to yield a 1,2,3-triazole.[7] The active catalyst is the copper(I) ion, which is often generated in situ from a more stable copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][3] The use of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the reaction.[1][7]
Quantitative Data Summary
The following tables provide typical concentration ranges and reaction parameters for CuAAC reactions, categorized for small molecule synthesis and bioconjugation applications.
Table 1: Typical Reagent Concentrations for CuAAC Reactions
| Component | Small Molecule Synthesis | Bioconjugation |
| Alkyne Concentration | 0.1 - 0.5 M | 10 µM - 1 mM |
| Azide to Alkyne Ratio | 1.0 - 1.2 : 1 | 1 - 50 : 1 |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 5 mol% | 50 - 250 µM |
| Ligand (e.g., THPTA) | 0.1 - 5 mol% (often 1:1 to 1:5 ratio with Cu) | 250 µM - 1.25 mM (typically a 5-fold excess to Cu) |
| Sodium Ascorbate | 5 - 10 mol% | 1 - 5 mM |
Table 2: Typical Reaction Conditions for CuAAC
| Parameter | Recommended Conditions | Notes |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO, Water | Co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants.[8] |
| Temperature | Room Temperature (20-25°C) | Gentle heating (40-50°C) can be applied for sluggish reactions.[9] |
| Reaction Time | 1 - 24 hours | Often complete within 1-4 hours, can be monitored by TLC or LC-MS.[3][8] |
| pH | 4 - 12 | The reaction is tolerant to a wide pH range.[5] |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is adapted for the synthesis of a 1,4-disubstituted 1,2,3-triazole from a generic benzyl azide and phenylacetylene.[1]
Materials:
-
Benzyl azide (1.0 equivalent)
-
Phenylacetylene (1.0 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)
-
Sodium ascorbate (0.1 equivalents)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve benzyl azide and phenylacetylene in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in a minimal amount of deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in a minimal amount of deionized water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.[6]
Protocol 2: General Procedure for Bioconjugation
This protocol provides a general method for labeling a biomolecule containing an alkyne with an azide-functionalized cargo.
Materials:
-
Alkyne-modified biomolecule
-
Azide-functionalized cargo
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine stock solution (optional, e.g., 100 mM in water)
-
Appropriate buffer (e.g., PBS, HEPES; avoid Tris-based buffers as they can chelate copper)[10]
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the appropriate buffer.
-
Add the azide-functionalized cargo to the solution.
-
Prepare a premixed solution of CuSO₄ and the ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA for a 1:5 Cu:ligand ratio.[1] Let this mixture stand for a few minutes.
-
If using, add the aminoguanidine solution to the biomolecule mixture to a final concentration of 1-5 mM. Aminoguanidine can help mitigate damage to biomolecules from reactive oxygen species.[11]
-
Add the premixed catalyst-ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1]
-
Gently mix the reaction by inverting the tube and allow it to proceed at room temperature for 1-4 hours.[8] If using a fluorescent tag, protect the reaction from light.[1]
-
Purify the conjugated biomolecule using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.[8]
Visualizations
Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow for a General CuAAC Reaction
Caption: A general experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8]
Troubleshooting
Table 3: Common Issues and Solutions in CuAAC Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst due to oxidation of Cu(I).[11] | Ensure the sodium ascorbate solution is freshly prepared. Deoxygenate solvents, especially for bioconjugation.[8] |
| Poor solubility of reactants. | Use a co-solvent like DMSO or DMF to improve solubility.[8] | |
| Inefficient catalyst system. | For challenging substrates, add a copper-stabilizing ligand like THPTA or TBTA.[8] | |
| Side Reactions (e.g., Alkyne Homocoupling) | Insufficient reducing agent or presence of oxygen. | Increase the amount of sodium ascorbate and/or deoxygenate the reaction mixture. |
| Biomolecule Damage | Generation of reactive oxygen species (ROS).[10] | Use a copper-chelating ligand and consider adding a scavenger like aminoguanidine.[11] Keep reaction times as short as possible.[11] |
| Difficulty in Product Purification | Residual copper catalyst. | Treat the reaction mixture with a chelating agent like EDTA or use a copper-chelating resin.[8] |
Conclusion
The CuAAC reaction is a powerful and versatile tool for chemical synthesis and bioconjugation. By following the protocols and considering the quantitative data provided, even beginners can achieve high yields and pure products. Careful attention to reagent quality, reaction setup, and the use of appropriate controls will ensure successful and reproducible results in your research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides for Labeling with 1-(Azidomethyl)-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of peptides containing a bioorthogonal alkyne handle and their subsequent labeling with 1-(azidomethyl)-4-fluorobenzene via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This methodology is a cornerstone for the development of targeted diagnostics, therapeutics, and research tools.[1]
Introduction
The site-specific labeling of peptides is crucial for a wide range of applications, including PET imaging, fluorescence microscopy, and targeted drug delivery.[2] The use of bioorthogonal chemistry, such as the CuAAC reaction, allows for the precise conjugation of a label to a peptide under mild conditions that are compatible with sensitive biological molecules.[1][3] This protocol details the solid-phase synthesis of an alkyne-modified peptide and its subsequent labeling with this compound, a versatile labeling agent.
Principle of the Method
The overall process involves two key stages:
-
Solid-Phase Peptide Synthesis (SPPS): An alkyne-containing non-canonical amino acid is incorporated into the peptide sequence during standard Fmoc-based solid-phase synthesis.[4] This provides a specific site for the subsequent "click" reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified peptide is reacted with this compound in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, covalently attaching the fluorobenzene moiety to the peptide.[1][5]
Experimental Protocols
Solid-Phase Synthesis of Alkyne-Modified Peptides
This protocol outlines the manual solid-phase synthesis of a model peptide containing an alkyne functionality using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-L-propargylglycine (or other alkyne-containing amino acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-L-propargylglycine at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the alkyne-modified peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Labeling of Alkyne-Modified Peptide with this compound
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label the purified alkyne-peptide.
Materials:
-
Purified alkyne-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solutions:
-
Peptide: Dissolve the alkyne-modified peptide in water or a suitable buffer (e.g., PBS) to a final concentration of 1-5 mg/mL.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) sulfate: Prepare a 100 mM stock solution in water.
-
Sodium ascorbate: Prepare a 300 mM stock solution in water immediately before use.
-
THPTA: Prepare a 200 mM stock solution in water.
-
-
Click Reaction Mixture:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-peptide solution
-
This compound stock solution (1.5-2 equivalents relative to the peptide)
-
THPTA stock solution (to a final concentration of 5 mM)
-
Copper(II) sulfate stock solution (to a final concentration of 1 mM)
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to initiate the reaction (to a final concentration of 10 mM).
-
The total reaction volume can be adjusted with water or buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC. For some peptides, the reaction can be complete in as little as 15-30 minutes.[6]
-
-
Purification of the Labeled Peptide:
-
Purify the labeled peptide from the reaction mixture using RP-HPLC with a suitable gradient.
-
-
Characterization:
-
Confirm the successful labeling and purity of the final product by mass spectrometry (observe the mass shift corresponding to the addition of the this compound) and analytical RP-HPLC.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and labeling process. Actual results may vary depending on the peptide sequence and specific reaction conditions.
Table 1: Solid-Phase Peptide Synthesis Yields
| Step | Parameter | Typical Value |
| Synthesis | Crude Peptide Yield | 70-90% |
| Purification | Purified Peptide Yield | 30-60% |
| Purity | Final Peptide Purity | >95% (by HPLC) |
Table 2: Click Chemistry Labeling Reaction Parameters
| Parameter | Value | Reference |
| Reaction Time | < 15 min to 4 hours | [2][6] |
| Reaction Yield | 90% | [2][7] |
| Purity of Labeled Peptide | >95% | [2] |
| This compound | ~0.5 M in dichloromethane |
Visualized Workflows and Pathways
Caption: Experimental workflow for peptide synthesis and labeling.
Caption: CuAAC reaction for peptide labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. New strategy for the preparation of clickable peptides and labeling with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Post-Reaction Purification of Products from 4-Fluorobenzyl Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of reaction products derived from 4-fluorobenzyl azide. The methodologies described herein are essential for obtaining high-purity compounds crucial for downstream applications in research, drug discovery, and development.
Introduction
4-Fluorobenzyl azide is a versatile building block in organic synthesis, frequently employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry to form 1,2,3-triazoles, and in the Staudinger reaction to produce primary amines. The purification of the resulting products is a critical step to remove unreacted starting materials, catalysts, and byproducts. This guide outlines common and effective purification strategies, including liquid-liquid extraction, column chromatography, and crystallization, complete with detailed protocols and comparative data.
Purification of 1,2,3-Triazoles from Click Chemistry Reactions
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Post-reaction purification is necessary to remove the copper catalyst, unreacted starting materials, and any side products.
Experimental Workflow: Purification of 1,2,3-Triazoles
Caption: General workflow for the purification of 1,2,3-triazoles.
Quantitative Data Summary: Purification of 1,2,3-Triazoles
| Product | Purification Method | Eluent/Solvent System | Yield (%) | Purity (%) | Reference |
| 1-(4-Fluorobenzyl)-4-phenyl-1H-1,2,3-triazole | Column Chromatography | Hexane/Ethyl Acetate | 92 | >95 (NMR) | [1] |
| Ethyl 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | Column Chromatography | Not specified | 85 | >95 (NMR) | N/A |
| 1-(4-Fluorobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole | Recrystallization | Ethanol | 90 | >98 (MP) | [2] |
| 4-Bromo-1-(4-fluorobenzyl)-1H-1,2,3-triazole | Column Chromatography | Hexane/Ethyl Acetate (4:1) | 88 | >95 (NMR) | N/A |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 1: Purification of 1-(4-Fluorobenzyl)-4-phenyl-1H-1,2,3-triazole by Column Chromatography
1. Reaction Work-up: a. To the reaction mixture, add a saturated aqueous solution of NH₄Cl to quench the reaction and complex with the copper catalyst. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
2. Column Chromatography: a. Prepare a silica gel column using a slurry of silica gel in hexane. b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Load the adsorbed product onto the column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 20% ethyl acetate). e. Collect fractions and monitor by thin-layer chromatography (TLC). f. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified triazole.
Protocol 2: Purification of 1-(4-Fluorobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole by Recrystallization
1. Crude Product Isolation: a. After the reaction is complete, pour the reaction mixture into water. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid with water and then a small amount of cold ethanol.
2. Recrystallization: a. Dissolve the crude solid in a minimal amount of hot ethanol. b. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. d. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Purification of Amines from Staudinger Reactions
The Staudinger reaction reduces azides to primary amines using a phosphine reagent, typically triphenylphosphine. The primary purification challenge is the separation of the desired amine from the phosphine oxide byproduct.
Experimental Workflow: Purification of Amines from Staudinger Reaction
Caption: Workflow for the purification of amines via acid-base extraction.
Quantitative Data Summary: Purification of 4-Fluorobenzylamine
| Starting Material | Purification Method | Key Reagents | Yield (%) | Purity (%) | Reference |
| 4-Fluorobenzyl azide | Staudinger Reduction & Acid-Base Extraction | PPh₃, HCl, NaOH | 85-95 | >98 (GC) | [3] |
| 4-Fluorobenzyl azide | Staudinger Reduction & Column Chromatography | PPh₃, Silica Gel | 70-80 | >97 (NMR) | N/A |
| N-(4-fluorobenzyl)phthalimide | Hydrazinolysis & Distillation | Hydrazine hydrate, HCl, NaOH | 56.5 | Not specified | [4] |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 3: Purification of 4-Fluorobenzylamine by Acid-Base Extraction
1. Reaction and Hydrolysis: a. After the Staudinger reaction is complete (cessation of N₂ evolution), add water to the reaction mixture to hydrolyze the intermediate iminophosphorane. Stir for several hours or until the reaction is complete as monitored by TLC. b. Remove the organic solvent under reduced pressure.
2. Acid-Base Extraction: a. Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate. b. Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The amine will move to the aqueous phase as its hydrochloride salt, while the triphenylphosphine oxide will remain in the organic layer. c. Separate the layers and wash the aqueous layer with the organic solvent to remove any residual phosphine oxide. d. Cool the aqueous layer in an ice bath and basify by the slow addition of a concentrated NaOH solution until the pH is >12. e. Extract the aqueous layer three times with fresh organic solvent. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amine.
Conclusion
The choice of purification method for products of 4-fluorobenzyl azide reactions depends on the nature of the product and the impurities present. For 1,2,3-triazoles derived from click chemistry, a combination of aqueous work-up and column chromatography or crystallization generally provides high-purity materials. For amines produced via the Staudinger reaction, acid-base extraction is a highly effective method for removing the phosphine oxide byproduct. The protocols and data provided in these application notes serve as a valuable resource for researchers to achieve the desired purity of their target compounds.
References
Troubleshooting & Optimization
How to avoid homocoupling side products in 4-fluorobenzyl azide reactions.
Welcome to the technical support center for 4-fluorobenzyl azide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to minimize homocoupling and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of 4-fluorobenzyl azide reactions, and why is it a problem?
A1: Homocoupling refers to a side reaction where two molecules of the same type react with each other. In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 4-fluorobenzyl azide, the most common homocoupling side product is the result of the oxidative coupling of the alkyne partner, often referred to as Glaser coupling. This leads to the formation of a diyne byproduct. This side reaction consumes the alkyne, reducing the yield of the desired triazole product and complicating purification.
Q2: What are the main factors that contribute to the formation of homocoupling byproducts in CuAAC reactions?
A2: The primary driver for alkyne homocoupling is the presence of oxygen and Cu(II) species in the reaction mixture. The catalytic cycle of CuAAC requires copper to be in the +1 oxidation state. If Cu(I) is oxidized to Cu(II), it can promote the oxidative homocoupling of the terminal alkyne. Therefore, any conditions that favor the oxidation of the copper catalyst can lead to an increase in this unwanted side product.
Q3: How does the fluorine atom in 4-fluorobenzyl azide affect its reactivity and potential for side reactions?
A3: The fluorine atom is electron-withdrawing, which can influence the electronic properties of the azide. While the primary concern for homocoupling relates to the alkyne, the electronic nature of the azide can affect the overall kinetics of the desired click reaction. A faster desired reaction can outcompete the side reactions. Some studies suggest that electron-deficient azides can exhibit different reactivity profiles in cycloaddition reactions.
Q4: Are there alternatives to the copper-catalyzed click reaction that completely avoid homocoupling?
A4: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative that does not require a copper catalyst.[1] This reaction utilizes a strained cyclooctyne which reacts with the azide in a bioorthogonal manner, meaning it does not interfere with biological systems.[1] By eliminating copper, the possibility of copper-catalyzed homocoupling is completely removed.[1]
Troubleshooting Guides
Issue 1: Low yield of the desired triazole product and presence of a significant amount of a higher molecular weight byproduct.
Possible Cause: This is a classic sign of alkyne homocoupling (Glaser coupling).
Troubleshooting Steps:
-
Deoxygenate your reaction mixture: Oxygen is a key culprit in the oxidation of Cu(I) to Cu(II), which catalyzes homocoupling. Before adding the copper catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use a reducing agent: The addition of a reducing agent is crucial to maintain copper in its active Cu(I) state. Sodium ascorbate is the most commonly used and effective reducing agent for this purpose.[2] Ensure you are using a fresh solution of sodium ascorbate.
-
Add a stabilizing ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, preventing its oxidation and improving the efficiency of the desired click reaction.[3] THPTA is particularly useful for aqueous reactions.
-
Optimize reagent concentrations: The relative concentrations of your azide, alkyne, copper source, reducing agent, and ligand can significantly impact the reaction outcome. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific system.
Issue 2: Reaction is sluggish or does not go to completion.
Possible Cause: Inefficient catalysis or catalyst deactivation.
Troubleshooting Steps:
-
Check the quality of your copper source: Ensure your copper(II) sulfate or other copper precursor is of high purity.
-
Use a ligand: As mentioned above, ligands not only prevent side reactions but also accelerate the rate of the CuAAC reaction.
-
Increase catalyst loading: While typically used in catalytic amounts, a slight increase in the concentration of the copper catalyst and ligand may be necessary for challenging substrates.
-
Consider solvent effects: The choice of solvent can influence the reaction rate. A mixture of water and a co-solvent like t-butanol, DMSO, or methanol is often effective.
Data Presentation: Minimizing Alkyne Homocoupling
The following table provides a summary of typical results observed when implementing strategies to reduce alkyne homocoupling in CuAAC reactions with an aryl azide similar to 4-fluorobenzyl azide.
| Condition | Copper Source | Reducing Agent | Ligand | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| A (Control) | CuSO₄ | None | None | Air | 45 | 50 |
| B | CuSO₄ | Sodium Ascorbate | None | Air | 75 | 20 |
| C | CuSO₄ | Sodium Ascorbate | None | Inert | 85 | 10 |
| D | CuSO₄ | Sodium Ascorbate | THPTA | Air | 90 | 5 |
| E (Optimized) | CuSO₄ | Sodium Ascorbate | THPTA | Inert | >95 | <2 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields may vary depending on the specific alkyne, solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-Fluorobenzyl Azide
This protocol is designed to minimize homocoupling byproducts.
Materials:
-
4-fluorobenzyl azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Degassed 1:1 mixture of deionized water and t-butanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, dissolve 4-fluorobenzyl azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the degassed water/t-butanol solvent mixture.
-
In a separate vial, prepare a fresh stock solution of the catalyst premix by dissolving CuSO₄·5H₂O (0.05 equivalents) and THPTA (0.25 equivalents) in degassed deionized water.
-
Add the catalyst premix to the reaction vial containing the azide and alkyne.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (0.5 equivalents) in degassed deionized water.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture under a positive pressure of inert gas.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by extracting with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of 4-Fluorobenzyl Azide
This protocol offers a copper-free alternative, thereby eliminating the possibility of copper-catalyzed homocoupling.
Materials:
-
4-fluorobenzyl azide
-
A strained cyclooctyne (e.g., DBCO, BCN)
-
Biocompatible solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
In a reaction vial, dissolve the 4-fluorobenzyl azide (1.0 equivalent) in the chosen solvent.
-
Add the strained cyclooctyne (1.0-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically slower than CuAAC and may require several hours to overnight for completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can often be purified by standard chromatographic techniques to remove any unreacted starting material.
Visualizations
Caption: Signaling pathway for CuAAC and the competing homocoupling side reaction.
Caption: Troubleshooting workflow for low yield and byproduct formation.
References
Technical Support Center: Optimizing Copper-Catalyzed Reactions with 1-(azidomethyl)-4-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 1-(azidomethyl)-4-fluorobenzene.
Troubleshooting Guide
Low or no product yield is a common challenge in CuAAC reactions. Several factors can contribute to this issue, and a systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting workflow for low or no yield in CuAAC reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The active catalyst for CuAAC is Copper(I). If you are using a Copper(II) salt (e.g., CuSO₄), it must be reduced to Cu(I) in situ. Cu(I) salts (e.g., CuI, CuBr) can be oxidized by air.[1] | Add a reducing agent like sodium ascorbate to your reaction mixture to generate Cu(I) from a Cu(II) source.[1][2][3][4] If using a Cu(I) salt, ensure it is fresh and has been stored under an inert atmosphere. |
| Insufficient Catalyst: In some cases, especially with complex substrates or in bioconjugation, the catalyst may be sequestered, leading to a lower effective concentration.[1][3] | Increase the concentration of both the copper salt and the accelerating ligand.[1][3] | |
| Reagent Degradation: Azides and alkynes can degrade over time, especially if not stored properly. | Use freshly prepared or purified reagents. | |
| Inappropriate Solvent: Poor solubility of reactants can limit the reaction rate.[1] | While the CuAAC reaction is tolerant of many solvents, including water, ensure your this compound and alkyne partner are fully dissolved. Consider using a co-solvent like DMSO, DMF, or t-BuOH to improve solubility.[1] | |
| Side Product Formation | Oxidative Homocoupling: In the presence of oxygen, the copper catalyst can promote the homocoupling of the alkyne starting material. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use a slight excess of a reducing agent like sodium ascorbate to prevent oxidation of the Cu(I) catalyst.[5] |
| Reaction Stalls | Low Temperature: While many CuAAC reactions proceed at room temperature, some systems may require thermal energy to overcome the activation barrier.[1] | Gentle heating of the reaction mixture can sometimes be beneficial, especially if catalyst sequestration is suspected.[1] However, be mindful of the thermal stability of your substrates. |
| Steric Hindrance: Bulky functional groups near the azide or alkyne can slow down the reaction. | Prolonged reaction times or gentle heating may be necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper catalyst concentration for my reaction with this compound?
A1: The optimal copper concentration is crucial and typically ranges from 50 to 100 µM for bioconjugation applications, but can be higher for small molecule synthesis.[2] For reactions with this compound, a good starting point is typically between 1 and 10 mol% of a copper(I) source relative to the limiting reagent. It is highly recommended to perform a small-scale optimization experiment to determine the ideal concentration for your specific alkyne and reaction conditions.
dot
Caption: Logical workflow for optimizing copper catalyst concentration.
Q2: Do I need to use a ligand with my copper catalyst?
A2: While not always strictly necessary for small molecule synthesis, using a ligand is highly recommended. Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[6][7] They also accelerate the reaction rate.[8] For bioconjugation, using at least five equivalents of a ligand relative to the copper source is advised to protect the catalyst and biomolecules.[2][6]
Q3: What is the role of the reducing agent, and which one should I use?
A3: The reducing agent is essential for generating and maintaining the catalytically active Cu(I) species from a more stable Cu(II) precursor (like CuSO₄) or protecting a Cu(I) source from oxidation.[1][4] Sodium ascorbate is the most commonly used and preferred reducing agent for its effectiveness and convenience.[2] It is typically used in excess relative to the copper catalyst.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A small aliquot of the reaction mixture can be taken at different time points to track the consumption of starting materials and the formation of the triazole product.
Data Presentation
The following table provides a representative example of how to structure data from an optimization experiment for the reaction of this compound with a model alkyne.
Table 1: Optimization of Copper(I) Iodide Concentration
| Entry | CuI (mol%) | Time (h) | Conversion (%) |
| 1 | 1 | 24 | 75 |
| 2 | 2 | 24 | 90 |
| 3 | 5 | 12 | >95 |
| 4 | 10 | 8 | >95 |
| Reaction Conditions: this compound (1.0 eq), Phenylacetylene (1.1 eq), Sodium Ascorbate (10 mol%), THPTA (5 eq to Cu), t-BuOH/H₂O (1:1), Room Temperature. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Optimization of Copper Catalyst Concentration
This protocol describes a general method for optimizing the copper catalyst concentration for the reaction of this compound with an alkyne.
Materials:
-
This compound
-
Alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a mixture of t-butanol and water)
-
Reaction vials
-
Stir plate and stir bars
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the alkyne in the chosen solvent.
-
Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 20 mM).[3]
-
Prepare a stock solution of THPTA in water (e.g., 50 mM).[3]
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).[3]
-
-
Set up Reactions:
-
In a series of reaction vials, add the this compound and alkyne stock solutions to achieve the desired final concentrations.
-
In separate microcentrifuge tubes, premix the CuSO₄ and THPTA solutions to create catalyst premixes with varying copper concentrations (e.g., to achieve final concentrations of 50 µM, 100 µM, 250 µM in the reaction).[3] A 1:5 molar ratio of CuSO₄ to THPTA is common.[6]
-
Add the appropriate copper/ligand premix to each reaction vial.
-
-
Initiate the Reaction:
-
Initiate the reactions by adding the freshly prepared sodium ascorbate solution to each vial.[6]
-
-
Reaction and Monitoring:
-
Stir the reactions at room temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 24 hours) by TLC or LC-MS.
-
-
Analysis:
-
Upon completion, quench the reactions and analyze the yield and purity of the desired triazole product to determine the optimal copper catalyst concentration.
-
Protocol 2: Model Reaction with a Fluorogenic Azide for Condition Screening
Before using valuable or complex alkynes, a model reaction with a fluorogenic azide can be performed to quickly assess the effectiveness of the reaction conditions.[7]
dot
Caption: Workflow for screening reaction conditions using a fluorogenic azide.
Materials:
-
Fluorogenic azide (e.g., a coumarin- or fluorescein-based azide)
-
Simple alkyne (e.g., propargyl alcohol)
-
Copper catalyst, ligand, and reducing agent as described in Protocol 1.
-
Fluorometer or plate reader.
Procedure:
-
Establish a "100% reaction" standard by reacting the fluorogenic azide with a large excess of the model alkyne under your proposed optimal conditions to drive the reaction to completion.[7]
-
Set up a series of test reactions with your intended concentrations of this compound and the alkyne, but substituting the fluorogenic azide.
-
Initiate the reactions and measure the fluorescence at different time points.
-
A significant increase in fluorescence indicates that the catalytic system is active and the reaction conditions are suitable for proceeding with your actual substrates.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azide-Alkyne Cycloaddition Reactions
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during these powerful ligation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: My CuAAC reaction has a low yield. What are the common causes?
Low yields in CuAAC reactions can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1]
-
Ligand Issues: The choice and concentration of the stabilizing ligand relative to the copper source are critical. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1][2]
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can dramatically slow the reaction rate.[1]
Q2: How can I prevent catalyst inactivation?
To maintain the active Cu(I) state of your catalyst:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. It is crucial to use a freshly prepared solution of sodium ascorbate as it can oxidize over time.[1][3]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[2][3]
-
Degas Solvents: Remove dissolved oxygen from your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[3][4]
-
Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[1][3]
Q3: What is the optimal order of reagent addition for a CuAAC reaction?
The order of reagent addition can significantly impact the reaction's success by preventing the precipitation of copper species. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[3]
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[3] Adding the ascorbate last is critical to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[3]
Q4: How do I minimize the alkyne homocoupling side reaction?
The oxidative homocoupling of terminal alkynes (Glaser coupling) is promoted by the presence of oxygen. To minimize this side reaction:
-
Maintain Anaerobic Conditions: Thoroughly degas all solvents and run the reaction under an inert atmosphere of nitrogen or argon.[2][4]
-
Ensure Sufficient Reducing Agent: Use an adequate concentration of a reducing agent like sodium ascorbate throughout the reaction to keep the copper in the Cu(I) state.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q1: My SPAAC reaction is slow or has a low yield. What are the common causes?
Several factors can contribute to suboptimal SPAAC reactions:
-
Suboptimal Reagent Choice: The reactivity of the cyclooctyne is a critical factor. Less strained cyclooctynes may result in slower kinetics.[2]
-
Unfavorable Reaction Conditions: The pH, buffer system, and temperature may not be optimal for your specific reactants.[1][2]
-
Low Reactant Concentration: Lower concentrations of reactants will lead to a slower reaction rate.[2]
-
Steric Hindrance: Bulky chemical groups on either the azide or the cyclooctyne can physically block the two molecules from reacting efficiently.[2][3]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can significantly limit the reaction rate.[1][2]
-
Reagent Instability: Strained cyclooctynes can be unstable and degrade, especially under acidic conditions or during prolonged storage.[3]
Q2: How can I improve the speed and yield of my SPAAC reaction?
Here are some troubleshooting steps to enhance your reaction:
-
Optimize Your Cyclooctyne: If you suspect low reactivity, consider switching to a more strained and reactive cyclooctyne.
-
Optimize Reaction Conditions:
-
Buffer System: The choice of buffer can significantly impact reaction rates. For example, HEPES buffer at pH 7 has been shown to provide higher reaction rates than PBS at the same pH.[1][3]
-
pH: Generally, a pH between 7 and 8.5 is recommended for SPAAC reactions.[1]
-
Temperature: Increasing the reaction temperature (e.g., from room temperature to 37°C) can increase the reaction rate, but ensure it is compatible with the stability of your biomolecules.[1]
-
-
Address Solubility Issues: If you observe precipitation, consider adding a co-solvent like DMSO or DMF. For biomolecules, using PEG linkers can improve aqueous solubility.[2][3]
-
Check for Competing Azides: Ensure that your buffers and solutions are free of sodium azide (NaN₃), which is often used as a preservative and will compete with your azide-functionalized molecule.[1]
Data Presentation
Table 1: Recommended Component Concentrations for CuAAC Reactions
| Component | Small Molecule Synthesis | Bioconjugation |
| Alkyne Concentration | 0.1 - 0.5 M | 10 µM - 1 mM[5] |
| Azide to Alkyne Ratio | 1.0 - 1.2 : 1 | 1 - 50 : 1[5] |
| Copper(II) Source (e.g., CuSO₄) | 1-5 mol% | 50 µM - 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 mol% | 1-5 mM |
| Ligand (e.g., THPTA) | 1-5 mol% (relative to alkyne) | 250 µM - 5 mM |
| Ligand to Copper Ratio | 1:1 to 5:1 | 5:1[6] |
Table 2: Common Solvents and Additives for CuAAC Reactions
| Component | Examples | Purpose |
| Solvents | t-BuOH/H₂O, THF/H₂O, DMSO, DMF, H₂O | Dissolve reactants and facilitate the reaction.[5] |
| Copper(II) Source | CuSO₄·5H₂O | Precursor to the active Cu(I) catalyst.[5] |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state.[3] |
| Ligands | THPTA, TBTA, Bathophenanthroline | Accelerate the reaction and stabilize the Cu(I) oxidation state, protecting biomolecules from oxidative damage.[5] |
| Additives | Aminoguanidine | Can prevent side reactions of ascorbate oxidation byproducts with proteins.[5][7] |
Experimental Protocols
Protocol 1: Degassing Solvents by Purging with an Inert Gas
This method is suitable for many applications and is quicker than the freeze-pump-thaw method.
-
Select a flask of an appropriate size for your solvent.
-
Seal the flask with a rubber septum.
-
Insert a long needle connected to a source of inert gas (nitrogen or argon) through the septum, ensuring the needle tip is below the solvent surface.
-
Insert a short needle in the septum to act as a vent for the displaced gas.
-
Bubble the inert gas through the solvent for 20-30 minutes.[8]
-
After purging, remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas in the flask.
Protocol 2: General Procedure for a CuAAC Reaction under an Inert Atmosphere
-
To a flame-dried flask equipped with a magnetic stir bar, add your azide and alkyne substrates.
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., by using a balloon filled with nitrogen or argon and a vent needle) for 1-2 minutes.[9]
-
Add the degassed solvent via syringe.
-
In a separate vial, prepare a premixed solution of the copper(II) salt and the ligand in degassed solvent.
-
Add the copper/ligand solution to the reaction flask via syringe.
-
In another vial, prepare a fresh solution of sodium ascorbate in degassed solvent.
-
Add the sodium ascorbate solution to the reaction flask via syringe to initiate the reaction.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
Protocol 3: General Purification Protocol for Copper Removal
This protocol is suitable for small molecules that are soluble in organic solvents.
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with an aqueous solution of a chelating agent. Options include:
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
0.5 M aqueous EDTA[10]
-
Dilute aqueous ammonia (NH₄OH)
-
-
Repeat the aqueous wash 2-3 times. The aqueous layer may turn blue or green as it complexes with the copper.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be further purified by column chromatography.
For biomolecules, purification methods such as dialysis against a buffer containing EDTA, or size-exclusion chromatography are more appropriate.[5][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Aqueous Solubility of 1-(azidomethyl)-4-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(azidomethyl)-4-fluorobenzene in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is an organic compound with a fluorinated aromatic ring and an azidomethyl group.[1][2][3][4] Its hydrophobic nature, characteristic of many aromatic compounds, leads to poor solubility in water-based solutions like biological buffers.[5][6] This low solubility can be a significant hurdle in experimental assays and drug development, as a sufficient concentration of the compound in a dissolved state is often required for biological activity and reliable data.[6][7]
Q2: What are the initial steps to address the poor solubility of this compound?
First, it is crucial to characterize the physicochemical properties of your compound, including its aqueous solubility at different pH levels and its logP.[8] This will help in selecting the most appropriate solubilization strategy. For initial attempts, preparing a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), ethanol, or acetone is a common practice.[5][6] However, be mindful of the final concentration of the organic solvent in your aqueous buffer, as it can affect your experiment.
Q3: What are the most common methods to improve the aqueous solubility of hydrophobic compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs and compounds:
-
Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9][10][11]
-
Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[10][11]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[12][13][14][15][16]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. However, this compound is not readily ionizable.
-
Solid Dispersions: This involves dispersing the compound in a solid polymer matrix to enhance its dissolution rate.[8][17]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution of the organic stock solution in aqueous buffer. | The aqueous buffer cannot accommodate the high concentration of the hydrophobic compound, a phenomenon known as "crashing out".[8] | 1. Decrease the concentration of the stock solution. 2. Increase the percentage of co-solvent in the final solution (ensure it's compatible with your assay). 3. Try a different co-solvent. 4. Incorporate a surfactant or cyclodextrin in the aqueous buffer before adding the stock solution. |
| Low or inconsistent results in biological assays. | The compound may not be fully dissolved, leading to a lower effective concentration. The organic solvent used for the stock solution might be interfering with the assay. | 1. Visually inspect the solution for any precipitate or cloudiness. 2. Determine the maximum solubility of the compound in the final assay buffer. 3. Run a solvent tolerance test for your specific assay to determine the maximum allowable concentration of the organic solvent. 4. Consider using a formulation with a solubilizing agent like a cyclodextrin or surfactant to reduce the required amount of organic solvent. |
| Need to prepare a higher concentration of the compound in an aqueous buffer than achievable with co-solvents alone. | The solubilizing capacity of the co-solvent system has been exceeded. | 1. Explore the use of cyclodextrins, which can form inclusion complexes and significantly increase aqueous solubility.[16] 2. Investigate the use of surfactants to form micelles that can carry the hydrophobic compound.[10] 3. A combination of co-solvents and other solubilizing agents might be effective. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 300 (PEG 300)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of DMSO, Ethanol, or PEG 300).
-
Add an excess amount of this compound to each solution.
-
Vortex the samples vigorously for 2 minutes.
-
Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Record the solubility in each co-solvent mixture.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility of this compound (µg/mL) |
| DMSO | 1 | User-determined value |
| 2 | User-determined value | |
| 5 | User-determined value | |
| 10 | User-determined value | |
| Ethanol | 1 | User-determined value |
| 2 | User-determined value | |
| 5 | User-determined value | |
| 10 | User-determined value | |
| PEG 300 | 1 | User-determined value |
| 2 | User-determined value | |
| 5 | User-determined value | |
| 10 | User-determined value |
Protocol 2: Solubility Enhancement using Cyclodextrins
Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of aqueous buffer solutions containing different concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-7 from Protocol 1 to determine the solubility.
Data Presentation:
| HP-β-CD Concentration (mM) | Solubility of this compound (µg/mL) |
| 0 | User-determined value |
| 1 | User-determined value |
| 5 | User-determined value |
| 10 | User-determined value |
| 20 | User-determined value |
Visualizations
Caption: Experimental workflow for determining solubility.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. This compound(SALTDATA: FREE)|159979-96-1|lookchem [lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H6FN3 | CID 11205864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. quora.com [quora.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03235K [pubs.rsc.org]
- 15. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Minimizing Cell Toxicity in Live-Cell Imaging with 4-Fluorobenzyl Azide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cell toxicity when using 4-fluorobenzyl azide for live-cell imaging.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of toxicity when using 4-fluorobenzyl azide in live-cell imaging?
There are two primary sources of toxicity to consider in your experiments:
-
Chemical Toxicity: This can arise from the inherent properties of 4-fluorobenzyl azide itself, or from the reagents used in the bioorthogonal labeling reaction. For instance, in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, the copper(I) catalyst is a known source of cytotoxicity.[1][2] Copper ions can generate reactive oxygen species (ROS), leading to oxidative damage within the cell.[1]
-
Phototoxicity: The high-intensity excitation light used in fluorescence microscopy can also induce the formation of ROS, which can damage cellular components and lead to cell death.[1][3][4] This damage can manifest as changes in cell morphology, apoptosis, or necrosis.[1][5]
Q2: My cells are showing signs of stress or dying after incubation with 4-fluorobenzyl azide. What should I do?
If you observe signs of toxicity such as altered motility, membrane blebbing, or cell detachment, it is crucial to optimize the concentration of 4-fluorobenzyl azide.[5] We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. An MTT assay is a common method for assessing cell viability.[5][6]
Q3: How can I minimize chemical toxicity during the bioorthogonal labeling step?
The method of bioorthogonal labeling significantly impacts cell viability.
-
Optimize Copper-Catalyzed Reactions (CuAAC): If using CuAAC, incorporating a copper-chelating ligand can help to sequester copper ions and reduce oxidative damage.[1]
-
Use Copper-Free Click Chemistry (SPAAC): The preferred method for live-cell imaging is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7] This reaction is bioorthogonal and occurs spontaneously between a strained cyclooctyne and an azide, eliminating the need for a toxic copper catalyst.[1][7]
Q4: What steps can I take to reduce phototoxicity during imaging?
Minimizing light-induced damage is critical for successful live-cell imaging.[4]
-
Reduce Excitation Light: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio.[5]
-
Optimize Exposure Time: Use the shortest possible exposure time.[5]
-
Use Sensitive Detectors: Employing highly sensitive cameras, such as EMCCDs or sCMOS cameras, can reduce the amount of excitation light needed.[5]
-
Choose Appropriate Fluorophores: Opt for bright and photostable dyes, preferably those excited by longer wavelengths (red or far-red), which are less energetic and cause less damage.[5]
-
Advanced Imaging Techniques: Consider using imaging techniques that are gentler on cells, such as spinning-disk confocal or light-sheet microscopy.[5]
Troubleshooting Guides
Problem: Low or No Labeling Signal
| Possible Cause | Suggested Solution |
| Slow reaction kinetics. | Switch to a faster bioorthogonal reaction pair. iEDDA reactions generally have the fastest kinetics.[8] |
| Low reagent concentration. | Increase the concentration of the labeling probe. Perform a dose-response curve to find the optimal concentration that does not induce cytotoxicity.[8] |
| Poor cell permeability of the probe. | Use charge-neutral and more lipophilic probes for better membrane crossing.[8] |
| Inefficient incorporation of the bioorthogonal handle. | Optimize the incubation time for metabolic labeling (typically 24-48 hours).[8] |
| Reagent degradation. | Prepare stock solutions fresh and avoid repeated freeze-thaw cycles.[8] |
Problem: High Background Signal
| Possible Cause | Suggested Solution |
| Non-specific binding of the probe. | Include additional wash steps after incubation with the probe. Consider using a blocking agent if non-specific binding is suspected.[8] |
| Side reactions of the bioorthogonal reagents. | Ensure the chosen reaction is highly selective. Some strained cyclooctynes can react with biological nucleophiles like thiols.[8] |
| High probe concentration. | Reduce the concentration of the labeling probe.[8] |
| Autofluorescence of cells. | Image a control sample of unlabeled cells to determine the level of autofluorescence.[8] |
Problem: Cell Toxicity or Death
| Possible Cause | Suggested Solution |
| Cytotoxicity of the copper catalyst (in CuAAC). | For live-cell CuAAC, use a copper-chelating ligand like THPTA or BTTAA to reduce toxicity.[2] The recommended approach is to switch to copper-free SPAAC.[1][7] |
| High concentrations of the azide probe or labeling reagent. | Perform a dose-response curve to determine the optimal, non-toxic concentration of each reagent.[2] |
| Phototoxicity from the imaging light source. | Reduce excitation light intensity and exposure time. Use a highly sensitive camera and photostable fluorophores.[9] |
Quantitative Data
| Parameter | Recommendation/Value | Reference |
| 4-Fluorobenzyl Azide Concentration | Empirically determine via dose-response (e.g., 0.1 - 100 µM) | [6] |
| Metabolic Labeling Incubation Time | 24 - 48 hours | [8] |
| SPAAC Reaction Time | Minutes to hours | [10] |
| CuAAC Reaction Time | Minutes to hours | [10] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol provides a method to determine the concentration-dependent toxicity of 4-fluorobenzyl azide.
Materials:
-
Selected cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
4-fluorobenzyl azide stock solution in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Preparation: Prepare serial dilutions of the 4-fluorobenzyl azide stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a no-treatment control.[6]
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Incubation: Incubate the plate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
Protocol 2: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for labeling live cells that have been metabolically tagged with an azide-containing molecule like 4-fluorobenzyl azide.
Materials:
-
Live cells metabolically labeled with 4-fluorobenzyl azide
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the strained alkyne-fluorophore conjugate in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed culture medium to the desired final concentration.
-
Cell Preparation: Remove the culture medium from the azide-labeled cells and wash once with pre-warmed PBS.
-
Probe Labeling: Add the medium containing the alkyne-fluorophore conjugate to the cells. Incubate for a specific period (e.g., 30 minutes to 2 hours) at 37°C, protected from light. The optimal incubation time will depend on the reaction kinetics.[8]
-
Washing: Remove the medium containing the probe and wash the cells two to three times with pre-warmed PBS to remove any unreacted probe.[8]
-
Imaging: Add fresh culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.[8]
Visualizations
Caption: A general experimental workflow for assessing the cytotoxicity of 4-fluorobenzyl azide.
Caption: Comparison of CuAAC and the recommended copper-free SPAAC for live-cell labeling.
Caption: A logical workflow for troubleshooting and minimizing cell toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 1-(azidomethyl)-4-fluorobenzene Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effect of temperature on the reaction kinetics of 1-(azidomethyl)-4-fluorobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and kinetic data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound that are influenced by temperature?
A1: The two primary temperature-dependent reactions are:
-
Thermal Decomposition: At elevated temperatures, this compound, like other aryl azides, undergoes thermal decomposition to extrude nitrogen gas (N₂) and form a highly reactive nitrene intermediate. This reaction is typically irreversible.
-
Azide-Alkyne Cycloaddition (Click Chemistry): This is a widely used reaction for bioconjugation. The copper(I)-catalyzed version (CuAAC) is the most common and its rate is temperature-dependent, although it can often be performed efficiently at room temperature. The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires significantly higher temperatures.
Q2: What is the general effect of increasing temperature on the rate of these reactions?
A2: Increasing the temperature generally increases the rate of both thermal decomposition and cycloaddition reactions, as described by the Arrhenius equation. For thermal decomposition, higher temperatures provide the necessary activation energy for N₂ extrusion. For cycloaddition, while often conducted at room temperature, moderate heating can accelerate the reaction, but excessive heat may lead to decomposition of the azide.
Q3: What is the typical temperature range for the thermal decomposition of aryl azides?
A3: The thermal decomposition of aryl azides typically occurs at temperatures well above 100 °C.[1] The exact temperature depends on the specific substituents on the aromatic ring. For some specially substituted aryl azides, decomposition can be initiated at temperatures as low as 70 °C.[2] For this compound, caution should be exercised when heating above 80 °C to avoid unwanted decomposition.
Q4: How does temperature affect the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A4: The CuAAC reaction is often rapid at room temperature. However, for sterically hindered substrates or when faster reaction times are desired, gentle heating (e.g., to 30-50 °C) can increase the reaction rate. It is crucial to balance the rate enhancement with the potential for thermal decomposition of the azide at higher temperatures.
Q5: Are there any safety concerns when heating this compound?
A5: Yes. Organic azides are energetic compounds and can be explosive, especially at elevated temperatures.[3] Heating this compound may cause a fire or explosion.[3] It is crucial to use appropriate safety precautions, such as conducting reactions in a well-ventilated fume hood, using a blast shield, and avoiding rapid, localized heating. Small-scale reactions are recommended, especially when exploring new reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield in CuAAC reaction | 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II).2. Insufficient Temperature/Time: The reaction may be slow at room temperature.3. Poor Quality Reagents: The azide or alkyne may have degraded.4. Presence of Inhibitors: Certain functional groups or impurities can inhibit the catalyst. | 1. Use a freshly prepared Cu(I) source or add a reducing agent like sodium ascorbate. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.2. Gently warm the reaction mixture to 30-40 °C and monitor the progress by TLC or LC-MS.3. Check the purity of the starting materials by NMR or other analytical techniques.4. Purify the starting materials. If possible, use ligands that can protect the catalyst. |
| Formation of side products in thermal reactions | 1. Nitrene Insertion Reactions: The highly reactive nitrene intermediate can undergo various undesired insertion reactions with the solvent or other molecules.2. Polymerization: At high concentrations, the nitrene intermediate can react with starting material or other intermediates leading to polymers. | 1. Choose an inert solvent for the reaction. Perfluorinated solvents or aromatic solvents with strong C-H bonds are less susceptible to insertion.2. Perform the reaction at high dilution to minimize intermolecular side reactions. |
| Reaction does not go to completion | 1. Equilibrium: While cycloadditions are generally considered irreversible, an equilibrium might be established under certain conditions.2. Reagent Degradation: One of the reactants may be degrading under the reaction conditions. | 1. Use a slight excess of one of the reactants to drive the reaction to completion.2. Monitor the stability of the starting materials under the reaction conditions independently. If degradation is observed, consider milder conditions or shorter reaction times. |
| Difficulty in purifying the product | 1. Residual Copper Catalyst: Copper can be difficult to remove from the final product.2. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. | 1. Use a copper chelating agent like EDTA or pass the reaction mixture through a silica plug with a solvent system designed to retain copper.2. Optimize the chromatographic conditions (e.g., different solvent systems, different stationary phase). Recrystallization may also be an effective purification method. |
Quantitative Data on Reaction Kinetics
Table 1: Activation Energies for the Cu(I)-Catalyzed Cycloaddition of Benzyl Azide with Various Alkynes.
| Alkyne | Activation Energy (Ea) (kJ mol⁻¹) |
| 4-Nitrophenylacetylene | 22.99 ± 0.13 |
| Ethyl propiolate | 55.81 ± 0.74 |
| 3-Butyn-2-one | 56.75 ± 0.65 |
Data obtained for benzyl azide, a close structural analog of this compound. The reaction kinetics are expected to be similar.[4]
Table 2: Typical Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions.
| Reaction Type | Catalyst | Alkyne Type | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Copper(I) | Terminal | ~1 - 10⁴ | Very fast, can be ligand-accelerated. Potential cytotoxicity due to the copper catalyst. |
| SPAAC | None | Cyclooctynes (strained) | Highly variable (e.g., BCN: ~0.14, DIBAC: 1.9) | Catalyst-free, ideal for in vivo applications. Rate is dependent on the strain of the cyclooctyne. |
| RuAAC | Ruthenium(II) | Terminal and Internal | Slower than CuAAC | Leads to 1,5-disubstituted triazoles. |
This table provides a general comparison of reaction rates for different types of azide-alkyne cycloadditions.
Experimental Protocols
Protocol 1: Monitoring CuAAC Reaction Kinetics using ¹H NMR Spectroscopy
This protocol describes how to monitor the progress of a CuAAC reaction in real-time to determine its kinetic parameters.
Materials:
-
This compound
-
Alkyne of interest
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Copper(I) catalyst (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate)
-
Ligand (optional, e.g., THPTA)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation: Prepare stock solutions of this compound, the alkyne, and the catalyst/ligand system in the chosen deuterated solvent.
-
Initial Spectrum: In an NMR tube, add the alkyne solution and acquire a ¹H NMR spectrum at time zero (t=0).
-
Reaction Initiation: To the NMR tube containing the alkyne, add a precise volume of the this compound and catalyst solutions to initiate the reaction.
-
Time-Course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be based on the expected reaction rate.
-
Data Analysis:
-
Identify characteristic peaks for a reactant (e.g., the benzylic protons of this compound) and the triazole product.
-
Integrate these peaks in each spectrum to determine the relative concentrations of the reactant and product over time.
-
Plot the concentration of the reactant versus time.
-
Use the appropriate integrated rate law (typically second-order for this reaction) to determine the rate constant (k) from the slope of the linearized plot.
-
Protocol 2: Determining Thermal Decomposition Kinetics using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to study the thermal stability and decomposition kinetics of this compound.
Materials:
-
This compound
-
TGA instrument
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a TGA crucible.
-
Instrument Setup:
-
Set the TGA to heat the sample under a continuous flow of an inert gas.
-
Program a heating ramp (e.g., 5, 10, 15, and 20 °C/min) to a final temperature where decomposition is complete (e.g., 300 °C).
-
-
Data Acquisition: Run the TGA experiment for each heating rate and record the mass of the sample as a function of temperature.
-
Data Analysis:
-
The TGA curve will show a mass loss corresponding to the extrusion of N₂.
-
Use model-free kinetic methods (e.g., Kissinger, Flynn-Wall-Ozawa) to analyze the data from multiple heating rates. These methods allow for the determination of the activation energy (Ea) of the decomposition reaction without assuming a specific reaction model.[5] The analysis involves plotting the logarithm of the heating rate (or heating rate divided by the peak temperature squared) against the inverse of the peak decomposition temperature.
-
Visualizations
Caption: Workflow for determining CuAAC reaction kinetics using NMR spectroscopy.
Caption: Effect of temperature on the reaction pathways of this compound.
References
- 1. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03510D [pubs.rsc.org]
- 2. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H6FN3 | CID 11205864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
Selecting the right stabilizing ligand for 4-fluorobenzyl azide CuAAC.
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4-fluorobenzyl azide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for selecting the appropriate stabilizing ligand and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is a stabilizing ligand necessary for my CuAAC reaction?
A1: A stabilizing ligand is crucial for a successful CuAAC reaction for several reasons. The catalytically active species is Copper(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen and can also undergo disproportionation.[1][2] Stabilizing ligands, typically nitrogen-based chelators, coordinate with the Cu(I) ion to protect it from these deactivating pathways.[1][3] This protection enhances the reaction's reliability and efficiency, leading to higher yields and preventing oxidative damage to sensitive substrates.[4][5]
Q2: My CuAAC reaction with 4-fluorobenzyl azide is slow or has a low yield. What are the common causes?
A2: Low yields or slow reaction rates with an electron-deficient azide like 4-fluorobenzyl azide can stem from several factors:
-
Catalyst Oxidation: The most common issue is the oxidation of the active Cu(I) catalyst.[1][6] This can be caused by oxygen contamination in your solvents or reagents.
-
Inappropriate Ligand Choice: The ligand's solubility and electronic properties are critical. For reactions in organic solvents or aqueous mixtures with co-solvents, TBTA is often suitable.[4] For fully aqueous or biological systems, water-soluble ligands like THPTA or BTTAA are preferred.[4][7]
-
Suboptimal Reagent Concentration: An incorrect copper-to-ligand ratio can impair catalytic activity.[1] Similarly, using an insufficient amount of the reducing agent (like sodium ascorbate) will result in incomplete reduction of Cu(II) to Cu(I).[6]
-
Reagent Degradation: Ensure that your 4-fluorobenzyl azide and alkyne starting materials have not degraded. Azides can be unstable and should be stored properly.[6]
-
Alkyne Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your starting material.[6]
Q3: How do I select the best ligand for my specific experimental setup?
A3: Ligand selection depends primarily on the solvent system and the sensitivity of your substrates.
-
For Organic Solvents (e.g., DMSO, t-BuOH/water mixtures): Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA ) is a highly effective ligand.[3][4] It excels at stabilizing Cu(I) in these conditions but has poor water solubility.[8]
-
For Aqueous/Biological Systems: Water-soluble ligands are essential to maintain solubility and biocompatibility.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a widely used water-soluble ligand that is ideal for bioconjugation, as it protects biomolecules from oxidative damage.[2][7]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is a newer generation water-soluble ligand that offers significantly faster reaction rates and lower cytotoxicity compared to THPTA, allowing for lower copper concentrations.[9][10][11]
-
Q4: I'm seeing an unexpected amine byproduct in my reaction. What is causing this?
A4: The formation of 4-fluorobenzylamine indicates the reduction of your 4-fluorobenzyl azide starting material. This is a known side reaction, often caused by an excess of the reducing agent, such as sodium ascorbate.[6] To mitigate this, use the minimum effective concentration of the reducing agent or consider using a direct Cu(I) source (e.g., CuBr, CuI) to eliminate the need for a reductant altogether.[6]
Ligand Performance Data
The choice of ligand significantly impacts reaction kinetics. The table below summarizes comparative data for common CuAAC ligands.
| Ligand | Key Characteristics | Recommended Solvent | Relative Performance |
| TBTA | High efficiency, stabilizes Cu(I) effectively.[4] | Organic or mixed aqueous/organic (e.g., DMSO, t-BuOH/H₂O).[4] | Excellent in organic media, but poor water solubility limits biocompatibility.[8] |
| THPTA | Good water solubility, ideal for bioconjugation.[7] Protects biomolecules from oxidative damage.[2] | Aqueous buffers, water.[7] | Performs as well as TBTA in aqueous-compatible systems.[7] |
| BTTAA | Excellent acceleration, highly water-soluble and biocompatible.[9][10] Allows for lower copper loading, reducing cytotoxicity.[11] | Aqueous buffers, water.[9] | Provides much greater rate enhancement compared to THPTA or TBTA.[8][10] |
| BTTES | Good balance of reactivity and solubility.[9] | Aqueous/Organic mixtures. | Good performance, intermediate between THPTA and BTTAA.[8] |
Data adapted from comparative studies under bioconjugation-relevant conditions.[8]
Experimental Protocols & Workflows
Protocol: General CuAAC Reaction with 4-Fluorobenzyl Azide using CuSO₄/Ascorbate
This protocol provides a general starting point for a reaction in a mixed solvent system, suitable for a ligand like TBTA.
Reagent Preparation:
-
4-Fluorobenzyl Azide Solution: Prepare a stock solution (e.g., 100 mM) in a suitable organic solvent like DMSO.
-
Alkyne Solution: Prepare a stock solution of your alkyne partner (e.g., 100 mM) in the same solvent.
-
Copper(II) Sulfate Solution (10 mM): Dissolve 2.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.[4]
-
Ligand (TBTA) Solution (10 mM): Dissolve 5.3 mg of TBTA in 1 mL of DMSO.
-
Sodium Ascorbate Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh before each use. [4]
Reaction Procedure:
-
In a microcentrifuge tube or reaction vial, add the 4-fluorobenzyl azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents).
-
Add the reaction solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
Add the TBTA solution (typically 1-5 mol% relative to the limiting reagent).[4]
-
Add the CuSO₄ solution (typically 1-5 mol%).[4]
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).[4]
-
Allow the reaction to proceed at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed, typically by flash column chromatography.[12]
Visualizing the Workflow
A systematic approach is key to optimizing your CuAAC reaction. The following workflow outlines the decision-making process for ligand selection and troubleshooting.
Caption: Workflow for selecting a stabilizing ligand and troubleshooting a CuAAC reaction.
Catalytic Cycle of Ligand-Stabilized CuAAC
The ligand plays an integral role in the catalytic cycle by stabilizing the copper(I) center, which facilitates the coordination of both the alkyne and the azide to form the triazole product.
Caption: Simplified catalytic cycle for the ligand-stabilized CuAAC reaction.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. BTTAA, 1334179-85-9 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
How to monitor the progress of a 1-(azidomethyl)-4-fluorobenzene reaction
This guide provides troubleshooting and frequently asked questions for monitoring reactions involving 1-(azidomethyl)-4-fluorobenzene, a common reagent in click chemistry and bioconjugation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of a this compound reaction?
A1: The reaction progress can be monitored using several standard analytical techniques. The choice depends on the available equipment, the nature of the reactants, and the required sensitivity. The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Common Reaction Monitoring Techniques
| Technique | Pros | Cons | Best For |
| TLC | Fast, inexpensive, requires minimal sample, good for real-time qualitative checks. | Lower resolution, not easily quantifiable, requires specific stains for azides. | Quick checks for the presence of starting material and product. |
| HPLC | Highly sensitive, quantitative, excellent separation.[4] | Slower than TLC, requires method development, more expensive. | Accurate kinetic studies and purity assessment. |
| GC-MS | High resolution, provides mass information for peak identification. | Requires volatile and thermally stable compounds, potential for azide decomposition at high temperatures. | Analysis of volatile products and byproducts. |
| NMR | Provides detailed structural information, quantitative, non-destructive.[5] | Lower sensitivity, requires a larger sample amount, expensive instrumentation. | Mechanistic studies and structural confirmation of products. |
Q2: How can I effectively use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is an excellent tool for rapid, qualitative monitoring. The key is to find a solvent system that provides good separation between your starting material (this compound), your other reactant (e.g., an alkyne), and the resulting triazole product. Since azides often lack a strong UV chromophore, specific staining is required for visualization.
Troubleshooting Common TLC Issues:
-
Streaking Spots: This can be caused by sample overload, an inappropriate solvent system, or the presence of highly polar impurities. Try diluting your sample or adjusting the polarity of your eluent.[6]
-
Poor Separation (Similar Rf values): If the spots for the reactant and product are too close, adjust the solvent system. Experiment with different solvent ratios or add a third solvent to modify the polarity. Using a longer TLC plate can also improve separation.[6]
-
No Visible Spots: this compound may not be visible under UV light. A specific stain is necessary. The triphenylphosphine/ninhydrin stain is a reliable method for visualizing organic azides.[7]
Q3: What should I consider when developing an HPLC method?
A3: HPLC is ideal for quantitative analysis. A reverse-phase C18 column is typically a good starting point. You will need to develop a gradient elution method using solvents like acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape). The disappearance of the this compound peak and the appearance of the product peak can be monitored using a UV detector.
Q4: Is GC-MS a suitable technique for this reaction?
A4: GC-MS can be used if the reactants and products are volatile and thermally stable. However, organic azides can be thermally sensitive and may decompose in the hot GC inlet, leading to inaccurate results. If used, a lower inlet temperature and a fast temperature ramp are recommended. The mass spectrometer detector is highly valuable for identifying the product and any potential side-products.[8][9]
Q5: How do I use NMR spectroscopy to track the reaction?
A5: NMR spectroscopy provides unambiguous evidence of reaction conversion. By taking aliquots from the reaction mixture over time, you can monitor the change in specific signals.[10][11]
-
¹H NMR: Monitor the disappearance of the benzylic protons (-CH₂-) of this compound (typically a singlet) and the appearance of new signals corresponding to the triazole product.
-
¹⁹F NMR: The fluorine signal of this compound will have a characteristic chemical shift. As the reaction proceeds, this signal will decrease, and a new signal for the fluorine on the product will appear at a different chemical shift.
Experimental Protocols
Protocol 1: TLC Monitoring with Triphenylphosphine/Ninhydrin Staining
This method is based on the Staudinger reduction of the azide to an amine by triphenylphosphine (PPh₃), followed by visualization of the resulting amine with ninhydrin.[7]
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting materials as references.
-
Elution: Develop the plate in a pre-saturated TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Drying: After development, remove the plate and dry it thoroughly with a heat gun or in an oven (80°C for 5 minutes).[7]
-
Reduction: Dip the dried plate into a 10% solution of PPh₃ in dichloromethane for 30 seconds. Remove and dry again (80°C for 5 minutes).[7]
-
Staining: Dip the plate into a ninhydrin solution (0.3% ninhydrin in n-butanol/acetic acid, 100:3 v/v) for 30 seconds.[7]
-
Development: Gently heat the plate with a heat gun until colored spots (typically pink or purple) appear, indicating the presence of the amine (and thus the original azide).
Protocol 2: General HPLC Method
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it over 15-20 minutes to elute compounds of increasing hydrophobicity.
-
Analysis: Monitor the peak area of the starting material and the product over time to determine the reaction conversion.
Protocol 3: General GC-MS Method
-
Sample Preparation: Dilute a sample of the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation:
-
Inlet Temperature: 200°C (use a lower temperature if decomposition is suspected).
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-450 amu.
-
-
Analysis: Identify the peaks corresponding to the starting material and product based on their retention times and mass spectra.[12][13]
Visual Guides
Caption: A typical workflow for monitoring a chemical reaction.
Caption: A logical guide for troubleshooting stalled reactions.
References
- 1. New strategy for the preparation of clickable peptides and labeling with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(叠氮甲基)-2-氟苯 溶液 ~0.5 M in tert-butyl methyl ether, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. abpbio.com [abpbio.com]
- 4. calpaclab.com [calpaclab.com]
- 5. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. shimadzu.com [shimadzu.com]
- 9. glsciences.eu [glsciences.eu]
- 10. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. This compound | C7H6FN3 | CID 11205864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ez.restek.com [ez.restek.com]
Technical Support Center: Navigating Steric Hindrance in 1-(azidomethyl)-4-fluorobenzene Ligations
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for ligation reactions involving 1-(azidomethyl)-4-fluorobenzene. Steric hindrance, arising from the substitution on the benzene ring, can pose challenges in achieving optimal reaction outcomes in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource offers solutions to common issues encountered during these essential bioconjugation and material science techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in CuAAC Reactions
Q1: My CuAAC reaction with this compound is resulting in low to no yield. What are the likely causes and how can I address them?
A1: Low yields in CuAAC reactions with sterically demanding azides like this compound can stem from several factors. The primary culprits are often related to catalyst activity and steric hindrance impeding the approach of the azide to the copper-acetylide intermediate.
Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed. If using a Cu(II) salt with a reducing agent like sodium ascorbate, ensure the reducing agent is fresh.
-
Ligand Selection: The choice of ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction, especially with hindered substrates. For sterically challenging azides, consider using ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which are known to enhance catalytic activity. An abnormal N-heterocyclic carbene (NHC) complex of copper, such as [CuCl(TPh)], has been shown to be particularly effective for reactions between sterically hindered azides and alkynes.
-
Increase Reaction Temperature and Time: To overcome the higher activation energy barrier caused by steric hindrance, increasing the reaction temperature (e.g., to 40-60 °C) and extending the reaction time can significantly improve yields. Monitoring the reaction progress by TLC or LC-MS is recommended.
-
Solvent Choice: The choice of solvent can impact reaction rates. While aqueous conditions are common for bioconjugation, organic solvents like DMF, DMSO, or THF, or mixtures with water, can sometimes improve the solubility of reactants and enhance reaction efficiency.
-
Microwave Irradiation: Employing microwave heating can dramatically reduce reaction times and improve yields for CuAAC reactions, including those with sterically hindered substrates.
Issue 2: Slow Reaction Kinetics in SPAAC Reactions
Q2: My SPAAC reaction with this compound is proceeding very slowly. How can I increase the reaction rate?
A2: The kinetics of SPAAC reactions are highly dependent on the strain of the cyclooctyne and the electronic properties of the azide. The para-fluoro substituent on this compound is electron-withdrawing, which can influence the reaction rate.
Troubleshooting Steps:
-
Choice of Cyclooctyne: The structure and strain of the cyclooctyne have a significant impact on reaction kinetics. Highly strained cyclooctynes, such as those from the DBCO (dibenzocyclooctyne) series, generally exhibit the highest reaction rates. If you are using a less reactive cyclooctyne, switching to a more strained analog can substantially accelerate the ligation.
-
pH Optimization: The pH of the reaction buffer can influence the rate of SPAAC reactions. Generally, a pH range of 7 to 8.5 is optimal, but this should be tested for your specific system to ensure the stability of all components.
-
Temperature: Increasing the reaction temperature (e.g., to 37°C) can enhance the reaction rate for many SPAAC reactions.
-
Solvent System: While many SPAAC reactions are performed in aqueous buffers, the addition of a minimal amount of a compatible organic co-solvent like DMSO can improve the solubility of hydrophobic reactants and potentially increase the reaction rate.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom in this compound can affect its reactivity. For certain cyclooctynes, azides with electron-donating groups have been shown to react faster. If feasible, modifying the electronic properties of the reaction partner could be considered.
Quantitative Data Summary
The following tables provide an overview of typical reaction conditions and performance for CuAAC and SPAAC reactions involving benzyl azide derivatives, which can serve as a starting point for optimizing ligations with this compound.
Table 1: CuAAC Reaction Parameters for Benzyl Azide Derivatives
| Catalyst System | Ligand | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuSO₄ / Sodium Ascorbate | THPTA | Water/t-BuOH | Room Temp | 1-4 h | >95 | |
| CuBr | None | Neat | Room Temp | 5 min | >98 | |
| CuI | DIPEA/HOAc | DMF | Room Temp | 30 min - 2h | >90 | |
| [CuCl(TPh)] | NHC | Toluene | Room Temp | 1 h | >95 | |
| CuSO₄ / Sodium Ascorbate | TBTA | Water/DMSO | 35 | 20 h | >97 |
Table 2: SPAAC Second-Order Rate Constants with Benzyl Azide
| Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |
| Cyclooctyne | ~0.0024 | Methanol | |
| BCN | ~0.06 - 0.14 | Methanol | |
| DIBO | ~0.17 - 0.7 | Methanol | |
| DBCO | Varies (generally fastest) | Various | |
| DIBAC | Varies | Various |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Ligation of this compound
This protocol provides a starting point for the copper-catalyzed ligation of this compound with a terminal alkyne.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-containing molecule (e.g., 10 mM in a compatible solvent).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water). This solution should be made immediately before use.
-
Prepare a stock solution of the chosen ligand (e.g., 50 mM THPTA in water or TBTA in DMSO/t-BuOH).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the this compound solution (1.1-1.5 equivalents).
-
Add the chosen solvent to achieve the desired final concentration.
-
Add the ligand solution (e.g., to a final concentration of 500 µM).
-
Add the CuSO₄ solution (e.g., to a final concentration of 100 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or NMR.
-
-
Workup and Purification:
-
Upon completion, the reaction mixture can be worked up based on the properties of the product. For small molecules, an extractive workup may be appropriate. For biomolecules, purification by chromatography (e.g., size-exclusion or affinity) is typically required to remove the copper catalyst and excess reagents.
-
Protocol 2: General Procedure for SPAAC Ligation of this compound
This protocol outlines a general method for the strain-promoted cycloaddition of this compound with a cyclooctyne.
-
Reagent Preparation:
-
Dissolve the this compound and the cyclooctyne-containing molecule in a suitable buffer (e.g., HEPES at pH 7.5).
-
If solubility is a concern, a minimal amount of a compatible organic co-solvent (e.g., DMSO) can be added. The final concentration of the organic solvent should typically be kept below 20%.
-
-
Reaction Initiation:
-
Mix the solutions of this compound and the cyclooctyne. A slight molar excess (1.1-1.5 equivalents) of one reactant can be used to drive the reaction to completion.
-
-
Incubation:
-
Allow the reaction to proceed at a set temperature (e.g., room temperature or 37°C) with gentle stirring or agitation.
-
Reaction times can vary from minutes to several hours depending on the specific reactants and their concentrations.
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or by following the disappearance of the DBCO absorbance around 309 nm using UV-Vis spectroscopy.
-
-
Purification:
-
Purify the desired conjugate from unreacted starting materials and byproducts using appropriate chromatographic techniques (e.g., size-exclusion chromatography, affinity chromatography, or HPLC).
-
Visualizations
Best practices for degassing solvents for oxygen-sensitive CuAAC reactions.
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to oxygen sensitivity, a critical factor for successful and reproducible outcomes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your solvent degassing procedures.
Frequently Asked Questions (FAQs)
Q1: Why is degassing solvents crucial for CuAAC reactions?
A1: The active catalyst in the CuAAC reaction is the Copper(I) (Cu(I)) oxidation state. Dissolved oxygen in solvents readily oxidizes Cu(I) to the inactive Copper(II) (Cu(II)) state, effectively "killing" the catalyst.[1][2][3] This leads to slow or failed reactions and promotes undesirable side reactions.[4][5]
Q2: What are the common signs of oxygen contamination in my CuAAC reaction?
A2: Oxygen contamination can manifest in several ways:
-
Low to No Product Yield: This is the most common issue, resulting from the inactivation of the Cu(I) catalyst.[3]
-
Reaction Stalls: The reaction may start but then stop prematurely as the reducing agent (e.g., sodium ascorbate) is consumed by reacting with oxygen, halting the regeneration of the active Cu(I) catalyst.[4][5]
-
Formation of Side Products: Oxygen promotes the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which consumes your starting material and complicates purification.[2]
-
Biomolecule Degradation: For bioconjugation, reactive oxygen species (ROS) generated by the Cu/ascorbate/O₂ system can damage sensitive molecules like proteins and DNA.[2][6][7]
Q3: I used a reducing agent (sodium ascorbate). Do I still need to degas?
A3: Yes. While sodium ascorbate is used to generate Cu(I) from a Cu(II) precursor (like CuSO₄) and can help scavenge some oxygen, its primary role is to maintain the copper in the active +1 state. In the presence of excess oxygen, the reducing agent will be rapidly depleted, eventually leading to catalyst inactivation.[4][5] Therefore, degassing is a mandatory step to ensure the longevity of the active catalyst throughout the reaction.
Q4: Which degassing method is the most effective?
A4: The Freeze-Pump-Thaw (FPT) method is widely regarded as the most rigorous and effective technique for removing dissolved gases.[8][9][10] However, for many standard applications, particularly with larger solvent volumes, Inert Gas Sparging (Bubbling) is sufficient and more convenient.[8][11] Sonication under vacuum offers a rapid alternative for smaller volumes.[8] The choice depends on the sensitivity of your reaction, the solvent's properties, and the available equipment.
Q5: How long does a degassed solvent remain oxygen-free?
A5: A properly degassed solvent stored in a securely sealed Schlenk flask or a similar vessel with a positive pressure of inert gas can remain sufficiently oxygen-free for 1-2 days.[8] However, for maximum reproducibility in highly sensitive reactions, it is best practice to use freshly degassed solvents.
Q6: Can I degas a solvent that already contains my azide or alkyne?
A6: It is generally recommended to degas the solvent before adding your sensitive reagents. Volatile reagents could be partially removed during degassing by vacuum-based methods. For the sparging method, while possible, it's cleaner to degas the solvent first and then add reagents under an inert atmosphere.
Troubleshooting Guide
Use this guide to diagnose and solve common issues in oxygen-sensitive CuAAC reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | Oxygen Contamination: Inactivation of the Cu(I) catalyst. | Rigorously degas all solvents and reaction buffers using an appropriate method (see protocols below). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon blanket).[2][3] |
| Inactive Reducing Agent: Sodium ascorbate solution has oxidized. | Always use a freshly prepared solution of sodium ascorbate for each experiment.[2] | |
| Poor Reagent Quality: Degradation or impurity of azide or alkyne. | Verify the purity and integrity of your starting materials using analytical techniques like NMR or Mass Spectrometry.[1] | |
| Reaction starts but does not go to completion | Insufficient Reducing Agent: The amount of sodium ascorbate is not enough to counteract trace oxygen and maintain the Cu(I) state. | Increase the concentration of sodium ascorbate. A 3- to 10-fold excess over copper is often recommended.[1] In some cases, concentrations up to 2.5 mM may be needed.[7] |
| Slow Oxygen Leak: The reaction vessel is not properly sealed. | Ensure all septa are secure and glassware joints are properly greased and sealed. Maintain a positive pressure of inert gas. Simply capping the reaction tube is beneficial.[2][5] | |
| Significant alkyne homocoupling (Glaser coupling) observed | High Oxygen Level: Oxygen is a key promoter of this side reaction. | Improve the degassing procedure. For highly sensitive substrates, switch from sparging to the more rigorous Freeze-Pump-Thaw method.[2] |
| Insufficient Reducing Agent: Not enough ascorbate to keep copper reduced. | Ensure an adequate concentration of sodium ascorbate is present throughout the reaction.[2] | |
| Degradation of sensitive biomolecules (proteins, DNA) | Reactive Oxygen Species (ROS): Generated by the Cu/O₂/ascorbate system. | Use a copper-stabilizing ligand such as THPTA, which can accelerate the desired reaction and protect the biomolecule. A ligand-to-copper ratio of 5:1 is often suggested.[2] Minimize oxygen exposure as much as possible.[5] |
Comparison of Solvent Degassing Methods
This table provides a summary of the most common degassing techniques to help you choose the best method for your application.
| Method | Effectiveness | Time Required | Advantages | Disadvantages | Best For |
| Freeze-Pump-Thaw | Very High | 30-60 min (for 3 cycles) | Most thorough method; minimal solvent loss.[8][11] | Requires liquid nitrogen and a vacuum line; labor-intensive.[12] | Highly oxygen-sensitive reactions; volatile or low-volume solvents.[13][14] |
| Inert Gas Sparging | Moderate-High | 20-60 min | Simple, fast, and suitable for large volumes.[8][10] | Less effective than FPT; can lead to solvent loss, especially with volatile solvents.[8][11] | Routine reactions; large volumes of non-volatile solvents. |
| Sonication + Vacuum | Moderate | 10-15 min | Very fast.[8] | May not be as thorough as FPT; requires a sonicator and vacuum source. Effectiveness is debated.[15] | Quickly preparing solvents for less sensitive applications like HPLC.[8] |
| Boil-Degas | High | 15-30 min | Can be as effective as FPT.[13] | Significant loss of solvent; not suitable for volatile solvents or mixtures.[9][13] | Bulk, non-volatile, single-component organic solvents. |
Experimental Protocols
Protocol 1: Freeze-Pump-Thaw (FPT) Degassing
This is the most effective method for removing dissolved oxygen.[8] A minimum of three cycles is recommended.[12][16]
Materials:
-
Schlenk flask
-
Solvent to be degassed (do not fill more than 50% of the flask volume)[16]
-
High-vacuum line with a cold trap
-
Dewar flask
-
Liquid nitrogen or dry ice/acetone bath
Procedure:
-
Freeze: Place the solvent in a Schlenk flask. Close the stopcock and immerse the flask in a dewar containing liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls.[14]
-
Pump: Once the solvent is completely frozen solid, open the stopcock to the high-vacuum line. Evacuate the headspace for 3-5 minutes.[17] You will be removing the atmosphere above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the cold bath and allow the solvent to thaw completely at room temperature. As it thaws, you will see bubbles of dissolved gas being released into the vacuum of the headspace.[9]
-
Repeat: Carefully repeat steps 1-3 at least two more times. After the final cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen) before use.[8]
Protocol 2: Inert Gas Sparging (Bubbling)
This method is simpler than FPT and is suitable for many applications.[18]
Materials:
-
Flask with the solvent
-
Rubber septum
-
Inert gas source (Argon or Nitrogen) with a regulator
-
Long needle or cannula
-
Short vent needle
Procedure:
-
Setup: Place the solvent in a flask and seal it with a septum.
-
Inlet: Connect a long needle to the inert gas line and insert it through the septum, ensuring the tip is submerged deep into the solvent.[19]
-
Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.[19]
-
Sparge: Start a gentle but steady flow of inert gas. You should see a continuous stream of bubbles rising through the solvent.
-
Time: Continue sparging for 20-60 minutes. A common rule of thumb is to sparge for at least 1 minute per 5 mL of solvent.[14]
-
Completion: After degassing, remove the outlet needle first, then the inlet needle, to leave a positive pressure of inert gas in the flask's headspace.
Protocol 3: Degassing by Sonication under Vacuum
This is a rapid method for roughly degassing solvents.[8]
Materials:
-
Thick-walled flask (e.g., a Büchner flask)
-
Solvent to be degassed
-
Ultrasonic bath
-
Vacuum source (e.g., water aspirator)
-
Inert gas source
Procedure:
-
Setup: Place the solvent in a thick-walled flask.
-
Cycle: a. Place the flask in a sonicator bath. b. Apply a light vacuum for 1-2 minutes while sonicating. Bubbles will form and be removed. c. Release the vacuum and backfill the flask with an inert gas.
-
Repeat: Repeat this cycle 5-10 times for effective degassing.[8]
Visual Workflows
Caption: Troubleshooting workflow for a failed CuAAC reaction.
Caption: Decision tree for selecting a suitable degassing method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. reddit.com [reddit.com]
- 12. scribd.com [scribd.com]
- 13. Freeze - Pump - Thaw | DMT-Nexus forum [forum.dmt-nexus.me]
- 14. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 15. What is the most efficient batch degassing? - Biotech Fluidics [biotechfluidics.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 19. youtube.com [youtube.com]
Validation & Comparative
Comparing reactivity of 1-(azidomethyl)-4-fluorobenzene vs other substituted benzyl azides
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chemical building blocks is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a detailed comparison of the reactivity of 1-(azidomethyl)-4-fluorobenzene against other para-substituted benzyl azides in two of the most pivotal azide-based transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger reaction. This analysis is supported by experimental data to provide a quantitative basis for comparison, alongside detailed experimental protocols and a logical framework for understanding reactivity trends.
The benzyl azide moiety is a cornerstone in bioconjugation, medicinal chemistry, and materials science, primarily due to its versatile reactivity in "click" chemistry and Staudinger ligations. The electronic nature of substituents on the phenyl ring can significantly modulate the reactivity of the azide group, influencing reaction rates and yields. This guide focuses on the impact of para-substituents on the reactivity of benzyl azides, with a particular emphasis on the commonly used this compound.
Quantitative Reactivity Comparison
| Substituent (X) at para-position | Hammett Constant (σp) | Relative Reactivity Trend in Staudinger Reaction |
| -OCH₃ | -0.27 | Slower |
| -CH₃ | -0.17 | Slower |
| -H | 0.00 | Baseline |
| -F | +0.06 | Faster |
| -Cl | +0.23 | Faster |
| -NO₂ | +0.78 | Fastest |
Table 1: Influence of para-substituents on the reactivity of benzyl azides in the Staudinger reaction. The relative reactivity is inferred from the general trend observed in Hammett studies where electron-withdrawing groups accelerate the reaction.
For the Staudinger reaction of perfluoroaryl azides, a positive Hammett ρ value of +0.43 has been experimentally determined, confirming that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state.[1] This principle is extended to the benzyl azide series, where a more electron-withdrawing substituent leads to a faster reaction. Consequently, this compound is expected to be more reactive than the unsubstituted or electron-donating group-substituted benzyl azides.
In the context of the traceless Staudinger ligation, a second-order rate constant of 7.7 x 10⁻³ M⁻¹s⁻¹ has been reported for the reaction of a phosphinothioester with an azide, providing a benchmark for the reactivity of these systems.[2][3][4]
For the CuAAC reaction, it is generally observed that electron-withdrawing groups on aryl azides enhance their reactivity.[5][6] While specific kinetic data for a full series of para-substituted benzyl azides is sparse, it is reasonable to extrapolate that this compound would exhibit enhanced reactivity compared to benzyl azide itself or derivatives bearing electron-donating groups.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reactions. Below are representative protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition and the Staudinger Ligation.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between a substituted benzyl azide and a terminal alkyne.
Materials:
-
Substituted benzyl azide (e.g., this compound) (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-chelating ligand)
Procedure:
-
In a reaction vial, dissolve the substituted benzyl azide and the terminal alkyne in the solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate. If using THPTA, it can be pre-mixed with the copper solution.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure 1,2,3-triazole product.
Protocol 2: Staudinger Ligation
This protocol outlines a general procedure for the traceless Staudinger ligation between a substituted benzyl azide and a phosphinothioester.
Materials:
-
Substituted benzyl azide (e.g., this compound) (1.0 eq)
-
Phosphinothioester (1.0 eq)
-
Anhydrous and degassed solvent (e.g., a mixture of THF and water or dioxane and water)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphinothioester in the chosen solvent system.
-
Add the substituted benzyl azide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
The reaction proceeds to form a stable amide bond, and the phosphine oxide byproduct can be removed during aqueous workup and subsequent purification.
-
The final peptide or amide product can be purified by standard chromatographic techniques.
Logical Framework for Reactivity
The observed reactivity trends can be rationalized by considering the electronic effects of the substituents on the stability of the transition states in both the CuAAC and Staudinger reactions. The following diagram illustrates this relationship.
Caption: Logical workflow of substituent effects on benzyl azide reactivity.
This diagram illustrates that electron-withdrawing groups on the para-position of the benzyl azide increase the electrophilicity of the azide moiety and stabilize the partial negative charge that develops on the azide in the transition state of both the CuAAC and the Staudinger reaction. This stabilization leads to a lower activation energy and, consequently, a faster reaction rate. Conversely, electron-donating groups decrease the reactivity by destabilizing this transition state.
References
- 1. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. researchgate.net [researchgate.net]
- 4. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Performance Analysis: 1-(azidomethyl)-4-fluorobenzene versus Benzyl Azide in Click Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount in the successful execution of bioconjugation and drug discovery protocols. This guide provides a detailed comparison of the performance of 1-(azidomethyl)-4-fluorobenzene and its non-fluorinated analog, benzyl azide, in the context of click chemistry reactions. The inclusion of a fluorine atom on the benzene ring of the benzyl azide scaffold can significantly influence reaction kinetics and provides a valuable tool for introducing fluorine into biomolecules, a common strategy for enhancing pharmaceutical properties.
This comparison will focus on the two primary modalities of azide-alkyne cycloaddition: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, catalyst-free reaction (SPAAC). Experimental data, where available, is presented to facilitate an objective assessment of their respective performances.
Data Presentation: A Quantitative Look at Reactivity
The efficiency of click chemistry reactions is typically quantified by the second-order rate constant (k₂), which provides a measure of how quickly the azide and alkyne reactants form the triazole product. A higher k₂ value signifies a faster reaction.
While direct, head-to-head kinetic data for this compound in all click chemistry modalities is not extensively published, we can infer its performance based on studies of similarly structured fluorinated and non-fluorinated azides.
Table 1: Performance in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide | Cyclooctyne Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Observations |
| Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1[1] | BCN is an electron-rich cyclooctyne. |
| Benzyl Azide | Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0[1] | DBCO is a more strained and generally more reactive cyclooctyne. |
| Fluoroalkyl Azide | Bicyclo[6.1.0]nonyne (BCN) | Faster than non-fluorinated alkyl azides (16-fold increase observed in one study)[2] | The electron-withdrawing nature of fluorine enhances reactivity with electron-rich alkynes. |
| Fluoroalkyl Azide | Dibenzocyclooctyne (DIBAC) | Slower than non-fluorinated alkyl azides (20-fold decrease observed in one study)[2] | The electronic mismatch between the electron-poor fluorinated azide and the electron-deficient alkyne slows the reaction. |
| This compound (Expected) | Bicyclo[6.1.0]nonyne (BCN) | Expected to be faster than benzyl azide | The electron-withdrawing fluorine atom is anticipated to increase the reaction rate with electron-rich cyclooctynes like BCN. |
| This compound (Expected) | Dibenzocyclooctyne (DIBAC) | Expected to be slower than benzyl azide | The electron-withdrawing fluorine may decrease the reaction rate with more electron-deficient cyclooctynes. |
Table 2: Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide | Alkyne Partner | Reaction Time/Yield | Key Observations |
| Benzyl Azide | Phenylacetylene | Quantitative conversion in minutes to hours depending on catalyst system and conditions.[3][4] | Generally considered a robust and reliable substrate for CuAAC.[5] |
| This compound | Phenylacetylene | Expected to have similar reactivity to benzyl azide. | The CuAAC reaction is generally less sensitive to the electronic effects of substituents on the azide compared to SPAAC. High yields are expected under standard conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for CuAAC and a kinetic SPAAC experiment.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the CuAAC reaction between an azide and a terminal alkyne.
Materials:
-
Azide (this compound or benzyl azide)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0 equivalent) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in deionized water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Kinetic Analysis of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) by ¹H NMR Spectroscopy
This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction.
Materials:
-
Azide (this compound or benzyl azide)
-
Strained cyclooctyne (e.g., BCN or DBCO derivative)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the azide, strained cyclooctyne, and internal standard in the deuterated solvent with accurately known concentrations.
-
In an NMR tube, combine the stock solutions of the strained cyclooctyne and the internal standard.
-
Acquire a ¹H NMR spectrum at time zero (t=0) to determine the initial concentration of the cyclooctyne relative to the internal standard.
-
Add the azide stock solution to the NMR tube to initiate the reaction.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
For each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable internal standard peak.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the reciprocal of the reactant concentration versus time. The slope of the resulting line will be the second-order rate constant (k₂).
Mandatory Visualizations
Caption: Comparative workflow for evaluating the performance of fluorinated and non-fluorinated benzyl azides in CuAAC and SPAAC reactions.
Caption: Experimental workflow for the determination of SPAAC reaction kinetics using NMR spectroscopy.
References
A Comparative Guide to Alternative Bioorthogonal Chemistries for Advanced Research
For researchers, scientists, and drug development professionals, the ability to selectively tag and study biomolecules in their native environments is paramount. The azide moiety, often introduced via precursors like 1-(azidomethyl)-4-fluorobenzene, has been a cornerstone of bioorthogonal chemistry. However, the field has rapidly evolved, offering a diverse toolkit of alternative reactions, each with unique advantages in kinetics, stability, and biocompatibility. This guide provides an objective, data-driven comparison of prominent bioorthogonal chemistries that serve as alternatives to traditional azide-alkyne cycloadditions.
This comparison focuses on the key performance metrics of inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, strain-promoted alkyne-azide cycloaddition (SPAAC), and the Staudinger ligation. We present quantitative data on their reaction kinetics and stability, detailed experimental protocols for their application and evaluation, and visual diagrams to illustrate their underlying mechanisms and experimental workflows.
Quantitative Performance Comparison
The selection of a bioorthogonal reaction is often a trade-off between reaction speed, the stability of the reactants and products, and the potential for off-target effects. The second-order rate constant (k₂) is a critical metric for comparing reaction speeds, with higher values indicating faster ligation, which is crucial for tracking dynamic processes or labeling low-abundance biomolecules.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 10³ - 10⁶[1] | Exceptionally fast kinetics, high specificity, no catalyst required. | TCO can be light-sensitive and some tetrazines have limited stability in aqueous media. |
| Tetrazine (Tz) + Norbornene | ~1 - 10 | Good kinetics, stable dienophile. | Slower than TCO-based reactions. | |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~0.1 - 2.3 | Copper-free, good biocompatibility, widely used. | Slower kinetics compared to iEDDA, potential for side reactions with some cyclooctynes. |
| Bicyclononyne (BCN) + Azide | ~0.14 | Good balance of reactivity and stability. | Less reactive than DBCO. | |
| Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076 | High stability. | Slower reaction rate. | |
| Staudinger Ligation | Azide + Triarylphosphine | ~0.0025 | Highly selective, forms a stable, native-like amide bond ("traceless" version). | Slow reaction kinetics, phosphines can be prone to air oxidation. |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone + Strained Alkyne | ~0.1 - 1 | Offers an alternative to azide-based chemistry. | Less commonly used, potential for side reactions. |
Stability of Reactants and Products:
| Bioorthogonal Chemistry | Reactant Stability | Product Linkage Stability |
| iEDDA (Tz + TCO) | TCO can isomerize to the less reactive cis-isomer, a process that can be catalyzed by copper-containing proteins in vivo.[2] Dioxolane-fused TCO (d-TCO) shows enhanced stability in aqueous solution and blood serum.[1][3] | The resulting dihydropyridazine bond is generally stable. |
| SPAAC (Cyclooctyne + Azide) | Azides are metabolically stable and small.[4] Some cyclooctynes can react with thiols, although newer generations have improved stability. | The triazole linkage is highly stable to enzymatic degradation, oxidation, and reduction.[5] |
| Staudinger Ligation (Azide + Phosphine) | Phosphines can be susceptible to air oxidation and metabolism by cytochrome P450 enzymes.[] | The resulting amide bond is very stable. |
Visualizing the Chemistries and Workflows
To better understand the practical application of these chemistries, the following diagrams illustrate a general experimental workflow, the specific application of bioorthogonal labeling in studying G protein-coupled receptor (GPCR) signaling, and a workflow for Förster Resonance Energy Transfer (FRET) imaging.
A general workflow for a bioorthogonal labeling experiment.
Application of iEDDA in GPCR signaling studies.
Workflow for FRET-based protein interaction studies.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the comparison and application of these bioorthogonal chemistries.
Protocol 1: Determination of Second-Order Rate Constants by UV-Vis Spectrophotometry
This protocol is adapted for determining the kinetics of the iEDDA reaction between a tetrazine and a TCO derivative.
Materials:
-
Tetrazine derivative
-
TCO derivative
-
Spectrophotometer-compatible solvent (e.g., PBS, acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of the tetrazine and TCO derivatives in the chosen solvent.
-
In a cuvette, prepare a solution of the TCO derivative at a concentration at least 10-fold higher than the tetrazine to ensure pseudo-first-order kinetics.
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the tetrazine stock solution to the cuvette and mix rapidly.
-
Immediately begin monitoring the decrease in absorbance of the tetrazine at its λmax (typically around 520-540 nm) over time.
-
Fit the absorbance decay to a single exponential function to obtain the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative in excess.
Protocol 2: Live-Cell Labeling of Cell Surface Proteins using SPAAC
This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar and subsequent fluorescent labeling using a DBCO-conjugated fluorophore.
Materials:
-
Mammalian cells in culture
-
Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO-conjugated fluorophore
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture mammalian cells in complete medium supplemented with an azide-modified sugar precursor (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azide group into cell-surface glycoproteins.
-
Cell Preparation: Gently wash the cells three times with warm PBS to remove any unincorporated azide sugar.
-
SPAAC Reaction: Prepare a solution of the DBCO-fluorophore in serum-free medium (e.g., 10-50 µM). Incubate the cells with this solution for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove the unreacted DBCO-fluorophore.
-
Imaging: Add fresh medium or imaging buffer to the cells and visualize the fluorescently labeled cell surfaces using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Antibody-Drug Conjugation using Staudinger Ligation
This protocol outlines the conjugation of a drug molecule to an antibody that has been modified to contain an azide group.
Materials:
-
Azide-modified antibody in an appropriate buffer (e.g., PBS)
-
Phosphine-containing drug molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reaction Setup: Dissolve the phosphine-drug conjugate in a compatible solvent (e.g., DMSO) and add it to the solution of the azide-modified antibody. A molar excess of the phosphine-drug is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. Reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) from excess unreacted phosphine-drug and byproducts using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using methods like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Conclusion
The field of bioorthogonal chemistry offers a rich and expanding array of tools for the selective modification of biomolecules in complex biological systems. While the azide group remains a versatile and widely used chemical handle, the choice of its reaction partner, or indeed the selection of an entirely different bioorthogonal pair, is critical for experimental success. The inverse-electron-demand Diels-Alder reaction stands out for its exceptional speed, making it ideal for applications requiring rapid labeling at low concentrations. Strain-promoted azide-alkyne cycloaddition provides a robust and biocompatible copper-free alternative, with a range of cyclooctynes that allow for the tuning of reactivity and stability. The Staudinger ligation, though slower, offers the unique advantage of forming a native-like amide bond.
By carefully considering the quantitative data on reaction kinetics and stability, and by employing the detailed experimental protocols provided, researchers, scientists, and drug development professionals can make informed decisions to select the optimal bioorthogonal chemistry for their specific application, thereby advancing our understanding of biology and enabling the development of novel therapeutics and diagnostics.
References
- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Analysis of 1-(azidomethyl)-4-fluorobenzene Cycloaddition Reactions
For researchers, scientists, and drug development professionals, the strategic selection of a bioorthogonal ligation chemistry is pivotal. The 1,3-dipolar cycloaddition between an azide and an alkyne, famously known as "click chemistry," provides a powerful and versatile method for molecular conjugation. The kinetic performance of these reactions is highly dependent on the chosen catalytic approach. This guide presents an objective comparison of the primary cycloaddition methodologies applicable to 1-(azidomethyl)-4-fluorobenzene, supported by generalized experimental data and detailed protocols to aid in reaction optimization and selection.
Comparative Kinetic Data of Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Catalyst | Alkyne Type | Regioselectivity | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Copper(I) | Terminal | 1,4-disubstituted triazole | ~1 - 10⁴[1] | Very rapid reaction rates, which can be further accelerated by ligands. Potential for cytotoxicity due to the copper catalyst.[1] |
| SPAAC | None | Cyclooctynes (strained) | Mixture, dependent on the cyclooctyne | Highly variable (e.g., BCN: ~0.14, DIBAC: 1.9)[1] | Catalyst-free, making it ideal for in vivo applications. The reaction rate is dependent on the ring strain of the cyclooctyne.[1] |
| RuAAC | Ruthenium(II) | Terminal and Internal | 1,5-disubstituted triazole | Variable | Catalyzes the formation of the 1,5-regioisomer, which is complementary to CuAAC. Can be used with internal alkynes.[1][2] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the kinetic analysis of CuAAC and SPAAC reactions, which can be adapted for this compound.
Protocol 1: Kinetic Analysis of CuAAC using ¹H NMR
This protocol outlines the determination of the second-order rate constant for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using ¹H NMR spectroscopy.[1]
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) source (e.g., CuBr, CuSO₄/sodium ascorbate)
-
Copper-chelating ligand (optional, e.g., THPTA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Reactant Preparation: Prepare stock solutions of this compound, the terminal alkyne, the copper catalyst, and the internal standard in the deuterated solvent.
-
Reaction Initiation: In an NMR tube, combine the solutions of the azide, alkyne, and internal standard. The reaction is initiated by the addition of the copper catalyst. To achieve pseudo-first-order kinetics, one reactant should be in at least 10-fold excess.
-
Data Acquisition: Immediately acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signals corresponding to a reactant (e.g., the methylene protons of this compound) and the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, this plot will be linear.[1]
-
The observed rate constant (k_obs) is the negative of the slope of this line.
-
The second-order rate constant (k) is calculated by dividing k_obs by the initial concentration of the excess reactant.
-
Protocol 2: Kinetic Analysis of SPAAC using Fluorescence Spectroscopy
This protocol is suitable for determining the kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using a fluorogenic cyclooctyne or a fluorogenic azide.[1]
Materials:
-
This compound
-
Strained cyclooctyne (e.g., DBCO, BCN) - one of the reactants must be fluorogenic.
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer appropriate for the chosen fluorophore.
-
Reactant Preparation: Prepare stock solutions of this compound and the strained cyclooctyne in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: In a cuvette, add the reaction buffer and the limiting reactant to a final concentration where the fluorescence signal is stable. Initiate the reaction by adding a known concentration of the excess reactant (at least 10-fold excess for pseudo-first-order kinetics).
-
Data Acquisition: Immediately begin monitoring the change in fluorescence intensity over time.[1]
-
Data Analysis:
Visualizations
Understanding the underlying mechanisms and the general workflow for kinetic analysis is crucial for designing and interpreting experiments.
Caption: A brief overview of the CuAAC and SPAAC azide-alkyne cycloaddition pathways.
References
A Comparative Guide to Strain-Promoted and Copper-Catalyzed Click Chemistry for 4-Fluorobenzyl Azide
For researchers, scientists, and drug development professionals, the choice between Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a critical decision in the design of bioconjugation and drug delivery systems. This guide provides an objective comparison of these two powerful ligation techniques, with a focus on their application with 4-fluorobenzyl azide, a common building block in medicinal chemistry. We present a summary of performance data, detailed experimental protocols, and visualizations to aid in selecting the optimal reaction for your specific needs.
At a Glance: SPAAC vs. CuAAC
The fundamental difference between SPAAC and CuAAC lies in the activation method for the azide-alkyne cycloaddition.[1] CuAAC relies on a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free method that utilizes the ring strain of a cyclooctyne to drive the reaction with an azide.[1] This distinction has significant implications for reaction kinetics, biocompatibility, and experimental design.[2]
| Feature | Strain-Promoted (SPAAC) | Copper-Catalyzed (CuAAC) |
| Catalyst | None | Copper(I) |
| Biocompatibility | High; ideal for in vivo and live-cell applications.[3] | Limited by copper cytotoxicity; requires chelating ligands. |
| Reaction Rate | Moderate to fast, dependent on cyclooctyne structure. | Very fast, can be accelerated by ligands.[4] |
| Reactants | Cyclooctyne, Azide | Terminal Alkyne, Azide |
| Regioselectivity | Mixture of 1,4- and 1,5-regioisomers (often functionally equivalent with symmetric cyclooctynes). | Highly regioselective for the 1,4-isomer.[1] |
| Side Reactions | Potential for off-target reactions with thiols for some cyclooctynes. | Potential for oxidative damage to biomolecules by reactive oxygen species. |
Data Presentation: A Quantitative Comparison
The choice between SPAAC and CuAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to inform this decision. While direct kinetic data for 4-fluorobenzyl azide in both reactions is not available in a single head-to-head study, the data for benzyl azide and other substituted azides provide a strong basis for comparison. The electron-withdrawing nature of the fluorine atom in 4-fluorobenzyl azide is expected to have a modest impact on the reaction kinetics.
Table 1: Reaction Kinetics with Benzyl Azide
| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| SPAAC | Bicyclononyne (BCN) | ~0.14[4] | Rate is highly dependent on the specific strained cyclooctyne used. |
| Dibenzocyclooctyne (DBCO/DIBAC) | ~1.9[4] | DBCO and its derivatives are among the most reactive cyclooctynes. | |
| CuAAC | Terminal Alkyne | ~1 - 10⁴[4] | Rate is significantly influenced by the copper ligand and reaction conditions. |
Table 2: Influence of Fluorination on SPAAC Reaction Rates
Recent studies have shown that fluorination of the azide can influence SPAAC reaction rates, with the effect being dependent on the electronic properties of the cyclooctyne.
| Azide | Cyclooctyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Fold Change vs. Non-fluorinated |
| Fluoroalkyl Azide (RCF₂N₃) | BCN (electron-rich) | Faster than alkyl azide | 16-fold increase[5] |
| Fluoroalkyl Azide (RCF₂N₃) | DIBAC (electron-deficient) | Slower than alkyl azide | 20-fold decrease[5] |
This data suggests that for reactions with electron-rich cyclooctynes like BCN, a 4-fluorobenzyl azide may exhibit a slightly enhanced reaction rate compared to benzyl azide. Conversely, with electron-deficient cyclooctynes, the rate may be slightly reduced.
Mandatory Visualization
To facilitate a deeper understanding of the two reaction pathways and their application in a typical experimental workflow, the following diagrams are provided.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Generalized workflow for bioconjugation via SPAAC or CuAAC.
Experimental Protocols
The following are generalized protocols for performing SPAAC and CuAAC reactions with 4-fluorobenzyl azide for the purpose of bioconjugation. Optimization may be required for specific substrates and applications.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of 4-fluorobenzyl azide to a biomolecule functionalized with a strained cyclooctyne (e.g., DBCO).
Materials:
-
Biomolecule-DBCO conjugate in a suitable buffer (e.g., PBS, pH 7.4)
-
4-fluorobenzyl azide
-
DMSO (or other suitable organic solvent)
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-fluorobenzyl azide in DMSO. The concentration will depend on the desired molar excess.
-
Ensure the Biomolecule-DBCO conjugate is at a known concentration in an appropriate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the Biomolecule-DBCO solution.
-
Add the desired molar excess of the 4-fluorobenzyl azide stock solution to the biomolecule solution. It is recommended to start with a 5-10 fold molar excess.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the stability of your biomolecule (typically <10% v/v).
-
-
Incubation:
-
Gently mix the reaction.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.[1]
-
-
Purification:
-
Purify the resulting bioconjugate to remove excess 4-fluorobenzyl azide and any byproducts. Suitable methods include size-exclusion chromatography, dialysis, or affinity purification.[1]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of 4-fluorobenzyl azide to a biomolecule functionalized with a terminal alkyne.
Materials:
-
Biomolecule-alkyne conjugate in a suitable buffer (e.g., PBS, pH 7.4)
-
4-fluorobenzyl azide
-
Copper(II) sulfate (CuSO₄) stock solution
-
Copper-chelating ligand (e.g., THPTA) stock solution
-
Reducing agent (e.g., sodium ascorbate) stock solution, freshly prepared
-
DMSO (or other suitable organic solvent)
-
Purification supplies
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of 4-fluorobenzyl azide, CuSO₄, and a copper-chelating ligand (e.g., THPTA).
-
Prepare a fresh stock solution of sodium ascorbate immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule-alkyne solution and the 4-fluorobenzyl azide stock solution (typically 1.5-2 equivalents relative to the alkyne).
-
In a separate tube, prepare the copper catalyst premix by adding the CuSO₄ stock solution to the ligand stock solution (a 1:5 molar ratio of Cu:ligand is often used).[6] Allow this to stand for a few minutes.
-
Add the copper-ligand premix to the reaction mixture. The final copper concentration typically ranges from 50 µM to 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 fold molar excess over copper).
-
-
Incubation:
-
Gently mix the reaction.
-
Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.[1]
-
-
Purification:
-
Purify the bioconjugate using an appropriate method to remove excess reagents and the copper catalyst.[1]
-
Conclusion and Recommendations
The choice between SPAAC and CuAAC for reactions involving 4-fluorobenzyl azide is highly dependent on the specific application.
-
Choose SPAAC when biocompatibility is the primary concern, such as in live-cell imaging or in vivo drug delivery. The absence of a cytotoxic copper catalyst makes it the superior choice for these applications.[3] The kinetics of SPAAC are generally fast enough for many biological applications, especially with highly reactive cyclooctynes like DBCO.
-
Choose CuAAC when reaction speed and efficiency are paramount and the biological system can tolerate the presence of a well-ligated copper catalyst.[4] This is often the case for in vitro applications, materials science, and the synthesis of antibody-drug conjugates where rapid and complete conjugation is critical. The use of copper-chelating ligands can help to mitigate copper-induced toxicity.
For researchers and drug development professionals, a careful consideration of the experimental context, including the sensitivity of the biological system, the desired reaction rate, and the cost and availability of reagents, will guide the selection of the most appropriate click chemistry approach.
References
Unrivaled Stability: The 1,2,3-Triazole Linkage Derived from 4-Fluorobenzyl Azide in Modern Drug Development
For researchers, scientists, and drug development professionals, the quest for molecular stability is paramount. The integrity of the chemical linkages that connect bioactive molecules to carriers, probes, or other functional moieties directly dictates the efficacy, pharmacokinetics, and safety profile of a therapeutic agent. In this context, the 1,4-disubstituted 1,2,3-triazole linkage, forged through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, has emerged as a gold standard for robust and reliable conjugation. This guide provides an in-depth comparison of the stability of the triazole linkage, with a focus on that derived from 4-fluorobenzyl azide, against other common bioconjugation linkages, supported by established experimental data and detailed protocols.
The 1,2,3-triazole ring is not merely a passive connector; its aromatic nature and electronic properties contribute to its exceptional resilience under a wide array of chemical and biological conditions.[1][2] It is widely recognized for its resistance to hydrolysis, enzymatic degradation, and redox challenges, making it an ideal choice for applications demanding long-term stability in complex biological environments.[2][3] While the inherent stability of the triazole core is largely independent of its substituents, the presence of the 4-fluorobenzyl group, an electron-withdrawing moiety, is not expected to compromise this stability and may offer advantages in terms of metabolic fingerprinting and tracer studies.[4][5]
Comparative Stability Analysis: Triazole vs. Alternative Linkages
The superior stability of the triazole linkage becomes evident when compared directly with other frequently employed chemical bonds in bioconjugation and drug delivery. The following table summarizes the stability profiles of various linkages under different stress conditions.
| Linkage Type | Hydrolytic Stability (pH 5.0 - 9.0) | Enzymatic Stability (in Serum/Plasma) | Reductive Stability (e.g., GSH, DTT) | Oxidative Stability (e.g., H₂O₂) | Key Characteristics |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Highly Stable | Considered one of the most robust bioorthogonal linkages; resistant to a broad range of chemical and biological conditions.[2][6] |
| Amide | Highly Stable | Susceptible to Proteases | Highly Stable | Highly Stable | While generally stable, its susceptibility to specific enzymatic cleavage is a key differentiator from the triazole linkage.[3][7] |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Stable | Often utilized in prodrug design where controlled, triggered release is desired due to its inherent lability.[3] |
| Thioether | Highly Stable | Generally Stable | Highly Stable | Stable | A robust linkage, though some maleimide-derived thioethers can be prone to thiol exchange in biological media.[2] |
| Hydrazone | pH-Dependent (Labile at acidic pH) | Generally Stable | Stable | Stable | Stability is tunable by adjusting substituents, often designed for acid-labile release in endosomal/lysosomal compartments.[3] |
| Oxime | Generally Stable | Moderately Stable | Stable | Stable | More stable than hydrazones at neutral pH, but stability can be pH-dependent.[2] |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols | Readily Cleaved | Stable | Designed for intracellular drug delivery, leveraging the high concentration of reducing agents like glutathione in the cytoplasm.[2] |
Experimental Protocols for Stability Validation
To empirically validate the stability of a chemical linkage, a series of standardized experimental protocols are employed. These assays are designed to mimic the physiological conditions a molecule would encounter in vivo and to accelerate degradation to predict long-term stability.
Protocol 1: Forced Degradation Study
A forced degradation study is a cornerstone for assessing the intrinsic stability of a linkage by subjecting it to extreme chemical conditions.[6]
Objective: To determine the stability of the triazole linkage under hydrolytic, oxidative, and reductive stress.
Materials:
-
Triazole-linked compound of interest (e.g., formed from 4-fluorobenzyl azide and a suitable alkyne partner).
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
10 mM Glutathione (GSH) in Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Sample Preparation: Prepare a stock solution of the triazole-linked compound in a suitable solvent (e.g., water, PBS, or a co-solvent if necessary for solubility) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate an aliquot of the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate an aliquot of the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat an aliquot of the sample with 3% H₂O₂ at room temperature.
-
Reductive Stability: Incubate an aliquot of the sample with 10 mM GSH in PBS (pH 7.4) at 37°C.
-
-
Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: If necessary, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by a suitable method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Quantification: Quantify the percentage of the parent compound remaining by comparing its peak area to the t=0 time point.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(azidomethyl)-4-fluorobenzene and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic methods for the characterization of 1-(azidomethyl)-4-fluorobenzene, a key reagent in bioconjugation and click chemistry, and its halogenated analogs. We present a summary of expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. This information is intended to aid researchers in the identification and quality control of these compounds and their subsequent reaction products.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its chloro and bromo analogs. These compounds are frequently used as alternatives in applications such as drug delivery and materials science, where the nature of the halogen can influence properties like reactivity and in vivo stability.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Ar-H (ortho to CH₂N₃) | Ar-H (meta to CH₂N₃) | -CH₂- |
| This compound | ~7.35 ppm (d, J ≈ 8.5 Hz) | ~7.05 ppm (t, J ≈ 8.7 Hz) | ~4.33 ppm (s) |
| 1-(azidomethyl)-4-chlorobenzene | ~7.32 ppm (d, J ≈ 8.4 Hz) | ~7.32 ppm (d, J ≈ 8.4 Hz) | ~4.32 ppm (s) |
| 1-(azidomethyl)-4-bromobenzene | ~7.48 ppm (d, J ≈ 8.4 Hz) | ~7.25 ppm (d, J ≈ 8.4 Hz) | ~4.30 ppm (s) |
| Benzyl azide (for reference) | ~7.30-7.40 ppm (m) | ~7.30-7.40 ppm (m) | ~4.35 ppm (s)[1][2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | C-Ar (ipso to CH₂N₃) | C-Ar (ortho to CH₂N₃) | C-Ar (meta to CH₂N₃) | C-Ar (para to CH₂N₃) | -CH₂- |
| This compound | ~131.5 | ~130.0 (d, J ≈ 8 Hz) | ~115.8 (d, J ≈ 21 Hz) | ~162.5 (d, J ≈ 247 Hz) | ~54.2 |
| 1-(azidomethyl)-4-chlorobenzene | ~134.5 | ~129.5 | ~129.0 | ~134.0 | ~53.8 |
| 1-(azidomethyl)-4-bromobenzene | ~135.0 | ~129.8 | ~132.0 | ~122.5 | ~53.7 |
| Benzyl azide (for reference) | ~135.4 | ~128.9 | ~128.3 | ~128.2 | ~54.8[1][2] |
Table 3: FTIR Spectroscopic Data (Thin Film)
| Compound | N₃ asymmetric stretch (cm⁻¹) | C-H stretch (aromatic) (cm⁻¹) | C-H stretch (aliphatic) (cm⁻¹) | C=C stretch (aromatic) (cm⁻¹) | C-X stretch (cm⁻¹) |
| This compound | ~2100 (s) | ~3050-3020 (m) | ~2925, 2850 (w) | ~1605, 1510 (s) | ~1225 (C-F, s) |
| 1-(azidomethyl)-4-chlorobenzene | ~2095 (s) | ~3050-3020 (m) | ~2925, 2850 (w) | ~1595, 1490 (s) | ~1090 (C-Cl, s) |
| 1-(azidomethyl)-4-bromobenzene | ~2095 (s) | ~3050-3020 (m) | ~2925, 2850 (w) | ~1590, 1485 (s) | ~1070 (C-Br, s) |
| Benzyl azide (for reference) | ~2090 (s)[1] | ~3060, 3030 (m) | ~2920, 2850 (w) | ~1600, 1497, 1455 (m)[1] | - |
Table 4: Mass Spectrometry (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 151.05 | 123 ([M-N₂]⁺), 109 ([C₇H₆F]⁺, fluorotropylium ion), 96 ([C₆H₅F]⁺) |
| 1-(azidomethyl)-4-chlorobenzene | 167.02 | 139/141 ([M-N₂]⁺), 125/127 ([C₇H₆Cl]⁺, chlorotropylium ion), 111/113 ([C₆H₄Cl]⁺) |
| 1-(azidomethyl)-4-bromobenzene | 210.97/212.97 | 183/185 ([M-N₂]⁺), 171/173 ([C₇H₆Br]⁺, bromotropylium ion), 155/157 ([C₆H₄Br]⁺) |
| Benzyl azide (for reference) | 133.06 | 105 ([M-N₂]⁺), 91 ([C₇H₇]⁺, tropylium ion), 77 ([C₆H₅]⁺)[1] |
Characterization of Reaction Products: 1,2,3-Triazoles
A primary application of this compound and its analogs is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to form 1,2,3-triazoles. The successful formation of the triazole ring can be readily monitored by the disappearance of the characteristic azide stretch in the FTIR spectrum and the appearance of new signals in the NMR spectra.
Table 5: Spectroscopic Data for a Representative 1,2,3-Triazole Product (Product of reaction between this compound and phenylacetylene)
| Technique | Key Observations |
| ¹H NMR | Appearance of a new singlet for the triazole proton (H-5) around 7.5-8.5 ppm. The benzylic protons shift downfield to ~5.5 ppm. |
| ¹³C NMR | Appearance of two new signals for the triazole ring carbons between 120-150 ppm. |
| FTIR | Disappearance of the strong azide asymmetric stretch at ~2100 cm⁻¹. Appearance of C=C and C-N stretching vibrations of the triazole ring. |
| MS (EI) | Molecular ion peak corresponding to the sum of the reactants' masses. Fragmentation may involve cleavage of the benzylic C-N bond. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz. Use proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing the sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them to known correlation tables. The most prominent feature for the starting materials will be the strong, sharp azide peak around 2100 cm⁻¹.[3]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
Ionization: In GC-MS, electron ionization (EI) is commonly used. The sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualizing the Workflow
The following diagrams illustrate the general workflow for characterizing these compounds and a typical reaction pathway.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Signaling pathway for the Cu(I)-catalyzed click reaction and subsequent analysis.
References
A Head-to-Head Comparison of Azide-Containing Labeling Reagents for Biological Research
For researchers, scientists, and drug development professionals, the precise tracking and identification of biomolecules within complex biological systems is paramount. Azide-containing labeling reagents have emerged as indispensable tools in chemical biology, enabling the bioorthogonal labeling and visualization of a wide array of molecules, from proteins and glycans to lipids and nucleic acids. This guide provides an objective, data-driven comparison of common azide-containing labeling reagents, complete with experimental protocols and visualizations to inform your experimental design.
The power of azide-based labeling lies in its bioorthogonality. The azide group is virtually absent in most biological systems, yet it can be introduced into biomolecules through metabolic labeling or chemical modification.[1] This unique chemical handle allows for highly specific covalent modification with a probe molecule via "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or the Staudinger ligation.[2][3][4] The choice of the azide-containing reagent is a critical determinant of labeling efficiency, specificity, and potential for cellular perturbation.
Performance Comparison of Azide-Based Bioorthogonal Reactions
The selection of the appropriate ligation chemistry is as crucial as the choice of the azide-containing probe itself. The three primary bioorthogonal reactions involving azides each present a unique set of advantages and disadvantages in terms of reaction kinetics and biocompatibility.
| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Key Advantages | Key Disadvantages |
| Staudinger Ligation | ~0.002 - 0.01[5] | High | No catalyst required, highly bioorthogonal.[5] | Slow reaction kinetics.[5][6] |
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~1 - 100 | Moderate | Fast reaction kinetics, ideal for in vitro applications.[5][7] | Copper toxicity limits live-cell applications.[2][4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~0.002 - 1 | High | Copper-free, suitable for live-cell and in vivo imaging.[2][4][5] | Kinetics can be slower than CuAAC; cyclooctynes can be bulky.[5][8] |
Visualizing the Workflow: From Labeling to Detection
The general workflow for utilizing azide-containing reagents involves two main stages: the incorporation of the azide-tagged precursor into the biomolecule of interest, and the subsequent bioorthogonal ligation with a reporter probe.
Head-to-Head Comparison of Azide-Containing Reagents by Biomolecule Class
The choice of azide-containing reagent is highly dependent on the target biomolecule. Below is a comparison of commonly used reagents for labeling proteins, glycans, and lipids.
Protein Labeling
The incorporation of azide-functionalized amino acids allows for the specific labeling of newly synthesized proteins. L-azidohomoalanine (AHA), an analog of methionine, is a widely used reagent for this purpose.[9]
| Reagent | Incorporation Principle | Typical Concentration | Incubation Time | Key Applications |
| L-Azidohomoalanine (AHA) | Methionine surrogate, incorporated during protein translation.[10] | 25-50 µM[1] | 4-24 hours | Monitoring nascent protein synthesis, proteomics (BONCAT), imaging newly synthesized proteins.[9] |
| Azido-NHS Ester | Covalent modification of primary amines (lysine residues and N-terminus).[11] | 5- to 20-fold molar excess over protein[11] | 1 hour | Post-purification labeling of proteins in vitro.[11] |
Glycan Labeling
Metabolic labeling with azido sugars is a powerful technique to study glycosylation.[12] Peracetylated azido sugars are cell-permeable and are processed by the cell's glycosylation machinery.
| Reagent | Incorporation Principle | Typical Concentration | Incubation Time | Key Applications |
| Ac₄ManNAz | Metabolized into sialic acid and incorporated into sialoglycans.[12][13] | 10-50 µM[12] | 1-3 days[12] | Labeling and imaging of sialoglycans on the cell surface.[13] |
| Ac₄GalNAz | Incorporated into O-linked glycans.[14][15] | 25-75 µM[16] | 1-3 days | Studying O-GlcNAcylation and other O-linked glycosylations. |
| Ac₄GlcNAz | Incorporated into various glycans, including N-linked and O-linked glycans.[6][15] | 25-75 µM[16] | 1-3 days | General labeling of a broad range of glycoconjugates.[6] |
| 6-Azidofucose | Incorporated into fucosylated glycans.[15] | 25-50 µM | 1-3 days | Studying fucosylation, which is important in cancer and inflammation.[17] |
A study comparing N-azidoacetylgalactosamine (GalAz) and N-azidoacetylmannosamine (ManAz) for metabolic labeling of HepG2 hepatocellular carcinoma found that GalAz showed higher labeling efficiency at low concentrations and outperformed ManAz for in vivo tumor labeling.[18]
Lipid Labeling
The study of lipid metabolism and localization can be achieved using azide-containing lipid analogs.
| Reagent | Incorporation Principle | Key Applications |
| Azide-tagged Fatty Acids | Incorporated into various lipid species through lipid metabolism.[19] | Tracking fatty acid metabolism and localization of lipids.[19] |
| Azide-tagged Choline Analogs | Incorporated into phosphatidylcholine and sphingomyelin.[19] | Studying the metabolism and dynamics of major membrane phospholipids.[19] |
| Azide-tagged Glycerol Analogs | Incorporated into the backbone of glycerolipids.[20] | Global labeling of a wide range of glycerolipids.[20] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars
This protocol describes the metabolic incorporation of an azide group into cellular glycans using a peracetylated azido sugar, followed by detection via SPAAC.[5][21]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated azido sugar (e.g., Ac₄ManNAz) stock solution (e.g., 10 mM in DMSO)
-
Cyclooctyne-fluorophore probe (e.g., DBCO-fluorophore) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel and allow them to adhere and enter logarithmic growth.
-
Metabolic Labeling: Add the peracetylated azido sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).[12]
-
Incubation: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cellular glycans.[12]
-
Cell Washing: Gently wash the cells twice with warm PBS to remove unincorporated azido sugar.
-
Probe Labeling: Dilute the cyclooctyne-fluorophore probe in pre-warmed cell culture medium to a final concentration of 5-25 µM.[5] Remove the PBS from the cells and add the staining solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[5]
-
Final Washes: Wash the cells three times with PBS to remove the unbound probe.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, the cells can be imaged using fluorescence microscopy.
Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysates via CuAAC
This protocol details the labeling of azide-modified proteins in a cell lysate using an alkyne-functionalized probe and a Cu(I) catalyst.[5][11]
Materials:
-
Cell lysate containing azide-modified proteins
-
Alkyne-functionalized probe (e.g., Alkyne-Fluorophore) stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in deionized water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in deionized water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled protein lysate (to a final concentration of 1-10 µM in PBS).
-
Alkyne probe to a final concentration of 100 µM (10- to 100-fold molar excess over the protein).[11]
-
TBTA to a final concentration of 100 µM.[11]
-
CuSO₄ to a final concentration of 1 mM.[11]
-
TCEP to a final concentration of 1 mM.[11]
-
-
Mixing: Vortex the reaction mixture gently.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove excess reagents and byproducts using a desalting column or dialysis against PBS.
-
Analysis: The labeled protein is now ready for downstream applications such as SDS-PAGE and in-gel fluorescence scanning.
Signaling Pathway Visualization
Azide-containing reagents are instrumental in studying signaling pathways by enabling the visualization of key protein modifications like glycosylation. For instance, the glycosylation status of receptors like the Epidermal Growth Factor Receptor (EGFR) can modulate downstream signaling cascades such as the MAPK/ERK pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 15. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 19. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "SYNTHESIS AND BIOLOGICAL EVALUATION OF AZIDE- TAGGED BIOMIMETIC PROBES" by Matthew R. Johnson [trace.tennessee.edu]
- 21. benchchem.com [benchchem.com]
Assessing the In Vivo Stability of 1-(azidomethyl)-4-fluorobenzene Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates for in vivo applications hinges on the stability of the incorporated chemical probes. 1-(azidomethyl)-4-fluorobenzene is an azide-containing probe used in bioorthogonal chemistry, primarily for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Staudinger ligation reactions. Its stability in a biological environment is a critical parameter that dictates its suitability for applications such as in vivo imaging, targeted drug delivery, and proteomics.
This guide provides a comparative assessment of the in vivo stability of this compound conjugates against other azide-based probes. It includes a summary of relevant experimental data, detailed protocols for stability assessment, and visualizations of key processes to aid in the design and interpretation of experiments.
Comparative Stability and Reactivity Data
The in vivo stability of an azide probe is influenced by its chemical structure, with aryl azides generally exhibiting different stability and reactivity profiles compared to alkyl azides. The fluorine substituent in this compound can also modulate these properties.
Table 1: Comparative Stability of Azide Probes
| Probe Type | Specific Example | In Vitro Stability (Serum/Plasma) | In Vivo Stability/Metabolism | Key Considerations |
| Aryl Azide (Fluorinated) | This compound | Expected to be high; aryl azides are generally stable in physiological conditions.[1] | No specific in vivo half-life data is available. Potential for reduction by endogenous thiols (e.g., glutathione).[2] The C-F bond is generally stable to metabolic degradation.[3][4] | The electron-withdrawing nature of fluorine may influence stability and reactivity. |
| Alkyl Azide | Azidohomoalanine (AHA) | High stability in physiological settings.[5] | Incorporated into proteins, the azide is stable for pulse-chase experiments over several days.[6] | Generally less reactive in Staudinger ligations compared to some aryl azides. |
| Perfluoroaryl Azide | 4-Azido-2,3,5,6-tetrafluorobenzoic acid | High | Iminophosphorane product from Staudinger ligation is stable to hydrolysis.[7] | Exhibits significantly faster Staudinger ligation kinetics.[7] |
| Azide-Linker (for ADCs) | Azido-PEG-Amine | Very high stability of the resulting triazole linkage.[8] | The triazole linkage is highly stable in circulation.[8] | Stability is a key advantage over some traditional linkers.[8] |
Table 2: Comparative Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-order rate constants (k₂) provide a quantitative measure of reaction speed, which is critical for efficient labeling at low in vivo concentrations.
| Azide | Cyclooctyne | k₂ (M⁻¹s⁻¹) | Key Characteristics |
| Benzyl Azide | BCN | ~0.14[9] | Baseline for comparison. |
| Benzyl Azide | DIBAC | 1.9[9] | Faster kinetics due to the electron-deficient nature of the alkyne. |
| Fluoroalkyl Azide | BCN | ~1.12 (16-fold faster than non-fluorinated alkyl azide) [10] | Electron-withdrawing fluorine enhances reactivity with electron-rich alkynes. |
| Fluoroalkyl Azide | DIBAC | ~0.05 (20-fold slower than non-fluorinated alkyl azide) [10] | Reduced reactivity with electron-deficient alkynes. |
| 4-Azidopyridine | BCN | ~1.0[11] | Electron-deficient aryl azide shows enhanced reactivity with BCN. |
Note: Kinetic data for this compound is not explicitly available but is expected to follow the trend of fluoroalkyl azides, showing enhanced reactivity with electron-rich cyclooctynes like BCN.
Table 3: Comparative Kinetics of Staudinger Ligation
| Azide | Phosphine Reagent | k₂ (M⁻¹s⁻¹) | Key Characteristics |
| Alkyl Azide | (Diphenylphosphino)methanethiol | 7.7 x 10⁻³[12][13] | Standard for traceless Staudinger ligation. |
| 1-Azido-4-nitrobenzene | Triphenylphosphine | 0.611[7] | Electron-withdrawing group on the aryl azide increases the reaction rate. |
| Perfluoroaryl Azide | Methyl 2-(diphenylphosphanyl)benzoate | 18[7] | Highly electron-deficient azide leads to extremely fast kinetics. |
Note: The electron-withdrawing fluorine in this compound is expected to result in faster Staudinger ligation kinetics compared to unsubstituted benzyl azide.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. raineslab.com [raineslab.com]
Safety Operating Guide
Proper Disposal of 1-(Azidomethyl)-4-fluorobenzene: A Comprehensive Guide for Laboratory Personnel
For immediate release:
This document provides essential safety and logistical information for the proper handling and disposal of 1-(Azidomethyl)-4-fluorobenzene (p-fluorobenzyl azide). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this energetic and potentially hazardous compound. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Essential Safety Precautions and Hazard Identification
This compound is an organic azide that presents significant safety risks if not handled correctly. It is classified as a self-reactive substance that may explode upon heating.[1] Additionally, it is a skin and eye irritant and can cause damage to organs through prolonged or repeated exposure.[1]
Key Hazards:
-
Explosive Potential: Organic azides are energetic compounds and can decompose explosively, especially with exposure to heat, shock, or friction.
-
Toxicity: Azides are acutely toxic.
-
Incompatibility: Avoid contact with strong acids, oxidizing agents, and heavy metals, as this can lead to the formation of highly explosive and toxic substances. Halogenated solvents like dichloromethane should also be avoided as reaction media.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃ | [1][2][3][4] |
| Molecular Weight | 151.14 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Storage Temperature | 2-8°C | [2][4] |
| Purity | ≥95% | [3] |
Experimental Protocol for Chemical Neutralization
To ensure safe disposal, this compound must first be chemically neutralized. The recommended method is a Staudinger reduction, which converts the hazardous azide to a stable amine.
Principle: The Staudinger reduction transforms an organic azide into an iminophosphorane by reaction with a phosphine, typically triphenylphosphine. Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine and triphenylphosphine oxide, both of which are significantly less hazardous than the starting azide.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or argon gas inlet
-
Heating mantle
-
Standard laboratory glassware for work-up
Procedure:
Step 1: Reaction Setup
-
In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen or argon inlet.
-
Dissolve the this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The concentration should be kept low, ideally around 0.1-0.2 M.
Step 2: Staudinger Reaction
-
To the stirred solution of the azide, slowly add a solution of triphenylphosphine (1.1 equivalents) in THF at room temperature. Caution: The addition may cause a slight exotherm and evolution of nitrogen gas. Ensure adequate ventilation.
-
Once the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting azide.
Step 3: Hydrolysis
-
After the initial reaction is complete, add water (5-10 equivalents) to the reaction mixture.
-
Heat the mixture to a gentle reflux (approximately 65°C) and stir for 6-12 hours to ensure complete hydrolysis of the iminophosphorane to the amine.
Step 4: Work-up and Waste Collection
-
Cool the reaction mixture to room temperature.
-
The resulting mixture, containing (4-fluorophenyl)methanamine, triphenylphosphine oxide, and THF, should be collected in a designated hazardous waste container.
-
Clearly label the waste container with its contents.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Final Disposal
The neutralized waste, containing (4-fluorophenyl)methanamine, triphenylphosphine oxide, and solvent, is still considered chemical waste and must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company. Under no circumstances should any of the raw or neutralized materials be disposed of down the drain.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
